Biotin-PEG4-Azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O6S/c21-26-23-6-8-30-10-12-32-14-13-31-11-9-29-7-5-22-18(27)4-2-1-3-17-19-16(15-33-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)/t16-,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEHVEYAPUNCCP-LNLFQRSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-PEG4-Azide: A Comprehensive Technical Guide to its Structure and Applications
Introduction
Biotin-PEG4-Azide is a heterobifunctional linker widely employed in bioconjugation, chemical biology, and drug development.[1][2] Its unique tripartite structure combines the high-affinity binding of biotin, the physicochemical advantages of a polyethylene glycol (PEG) spacer, and the versatile reactivity of an azide group for click chemistry.[1] This guide provides an in-depth analysis of its molecular structure, properties, and core applications, complete with experimental protocols and workflow visualizations for research professionals.
Molecular Structure and Functional Components
The architecture of this compound is composed of three distinct functional moieties, each contributing to its utility as a molecular tool.[1]
-
Biotin Moiety : This component is Vitamin H, a small, water-soluble vitamin renowned for its exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins.[1] This binding, one of the strongest known in biology, makes biotin an ideal tag for affinity-based purification, detection, and immobilization of biomolecules.
-
PEG4 Spacer : The central part of the molecule is a tetraethylene glycol (PEG4) linker. This hydrophilic spacer serves several critical functions:
-
Enhanced Solubility : The PEG chain significantly increases the aqueous solubility of the entire conjugate, which is crucial when working with biomolecules in physiological buffers.
-
Reduced Steric Hindrance : The flexible, 19-atom long spacer arm physically separates the biotin tag from the conjugated molecule. This separation minimizes steric interference, ensuring that both the biotin can efficiently bind to streptavidin and the target molecule retains its native function.
-
Minimized Non-Specific Binding : PEGylation is a well-established method for reducing non-specific interactions between a molecule and biological surfaces, thereby improving biocompatibility.
-
-
Azide Group (-N₃) : This terminal functional group is the reactive handle for "click chemistry". The azide is largely inert to biological functional groups, allowing for highly specific (bioorthogonal) conjugation reactions in complex environments like cell lysates or even in living cells. It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-modified molecules.
Physicochemical Properties
The quantitative properties of this compound are summarized below. These values are critical for calculating molar equivalents in reaction protocols and for understanding its behavior in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₆N₆O₆S | |
| Molecular Weight | 488.6 g/mol | |
| CAS Number | 1309649-57-7 | |
| Purity | ≥ 95-98% (typically by HPLC) | |
| Appearance | White to light yellow or beige solid/powder/crystal | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | Store at -20°C, protected from light and moisture | |
| Melting Point | 102 - 106 °C | |
| Synonyms | N-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]biotinamide; Azido-PEG4-Biotin |
Core Applications and Experimental Protocols
The primary application of this compound is the biotinylation of alkyne-modified biomolecules (e.g., proteins, nucleic acids, or small molecules) via click chemistry. This enables a wide range of downstream applications including affinity purification, fluorescence microscopy, ELISA, and targeted drug delivery.
This protocol provides a general method for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (50 mM in deionized water)
-
Ligand solution, e.g., THPTA (50 mM in deionized water)
-
Reducing agent: Sodium Ascorbate (100 mM in deionized water, prepare fresh )
-
Microcentrifuge tubes
-
Desalting column (for purification)
Methodology:
-
Prepare Stock Solutions :
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare fresh 100 mM Sodium Ascorbate solution.
-
-
Prepare Catalyst Premix :
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio to create the copper(I) catalyst complex.
-
-
Set Up the Reaction :
-
In a separate microcentrifuge tube, add the alkyne-modified protein.
-
Add a 10-20 fold molar excess of the 10 mM this compound stock solution to the protein.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation :
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking. For complex biological samples, the reaction can be left overnight.
-
-
Purification :
-
Remove excess unreacted this compound and copper catalyst using a desalting column equilibrated with the desired buffer (e.g., PBS).
-
-
Confirmation of Biotinylation :
-
The extent of labeling can be confirmed using methods such as a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.
-
For applications in living cells or in vivo where the cytotoxicity of copper is a concern, SPAAC is the preferred method. In this approach, the azide on this compound reacts with a strained cyclooctyne (e.g., DBCO or BCN) without the need for a metal catalyst. The protocol is simpler, generally involving only the mixing of the azide and cyclooctyne components and incubation.
Conclusion
This compound is a powerful and versatile chemical tool for modern biological research. Its well-defined structure provides a reliable means to introduce a biotin handle onto a wide array of molecules through bioorthogonal click chemistry. The integrated PEG4 spacer is key to its utility, enhancing solubility and minimizing interference, thus ensuring robust performance in applications ranging from proteomics and genomics to the development of novel diagnostics and targeted therapeutics.
References
An In-depth Technical Guide to Biotin-PEG4-Azide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, solubility, and applications of Biotin-PEG4-Azide, a versatile heterobifunctional linker. The information is intended to support researchers in the fields of biochemistry, molecular biology, and drug development in leveraging this reagent for their experimental needs, including bioconjugation, protein labeling, and targeted drug delivery.
Core Chemical Properties
This compound is a compound that incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry".[1]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₆N₆O₆S | [2] |
| Molecular Weight | 488.6 g/mol | [2] |
| CAS Number | 1309649-57-7 | [2] |
| Appearance | White to light yellow solid | [2] |
Solubility Characteristics
The inclusion of the hydrophilic PEG4 spacer significantly enhances the aqueous solubility of this compound, a critical feature for its application in biological systems. While sparingly soluble in aqueous buffers alone, its solubility is greatly improved by first dissolving it in an organic solvent.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (204.67 mM) | |
| DMSO | ~5 mg/mL (for a related biotin-azide) | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/ml (for a related biotin-azide) | |
| DMF | Soluble |
Note: For aqueous applications, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the desired aqueous buffer. For a 10 mM stock solution, 1023 μL of solvent can be added to 5 mg of this compound.
Experimental Protocols
This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to label alkyne-modified biomolecules.
Protocol: Protein Biotinylation using Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (prepare fresh)
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in anhydrous DMSO.
-
CuSO₄: 50 mM in deionized water.
-
THPTA: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh).
-
-
Prepare Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
-
Reaction Setup:
-
In a separate microcentrifuge tube, add the alkyne-modified protein.
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove excess reagents and copper using a desalting column equilibrated with the desired buffer.
-
-
Confirmation of Biotinylation:
-
The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.
-
Visualized Workflows
Experimental Workflow for Protein Labeling
The following diagram illustrates the general workflow for labeling an alkyne-modified protein with this compound via a CuAAC reaction.
Proximity Labeling Logical Workflow
This compound can be employed in proximity labeling experiments to identify protein-protein interactions. In such workflows, a protein of interest is fused to an enzyme that generates a reactive species. This species then modifies nearby proteins, which can be subsequently "clicked" with this compound for enrichment and identification.
References
The Core Mechanism of Biotin-PEG4-Azide in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and applications of Biotin-PEG4-Azide, a cornerstone reagent in the field of bioconjugation and chemical biology. We will delve into the specifics of its function in click chemistry, present quantitative data for reaction optimization, and provide detailed experimental protocols for key applications.
Introduction to this compound: A Multifunctional Tool
This compound is a heterobifunctional linker that combines three key chemical moieties, each imparting a unique and powerful functionality:
-
Biotin: A vitamin with an exceptionally high and specific affinity for avidin and streptavidin proteins. This interaction, one of the strongest non-covalent bonds known in nature, makes biotin an ideal tag for affinity purification, detection, and immobilization of biomolecules.
-
PEG4 (Polyethylene Glycol) Spacer: A tetraethylene glycol linker that is hydrophilic, flexible, and biocompatible.[1] The PEG4 spacer enhances the aqueous solubility of the entire molecule and the resulting conjugate, which is crucial for biological applications.[1] It also provides steric separation between the biotin and the target molecule, minimizing potential interference with biological interactions and improving the accessibility of the biotin tag for binding to streptavidin.[1]
-
Azide (-N3) Group: A highly reactive functional group that is the cornerstone of its utility in "click chemistry". The azide group is bioorthogonal, meaning it is largely inert to the functional groups typically found in biological systems, ensuring highly specific and controlled reactions.[2]
This unique combination of features makes this compound an indispensable tool for the precise labeling, detection, purification, and functionalization of a wide range of biomolecules and materials, including proteins, nucleic acids, lipids, and nanoparticles.[2]
The "Click Chemistry" Engine: Azide-Alkyne Cycloaddition
This compound participates in one of the most prominent examples of click chemistry: the azide-alkyne cycloaddition. This reaction forms a stable triazole linkage between the azide group of the biotin linker and an alkyne-functionalized target molecule. There are two primary modalities for this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is often referred to as the "gold standard" of click chemistry due to its high efficiency and specificity. It involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) ion and enhance reaction efficiency.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC, also known as copper-free click chemistry, provides a powerful alternative to CuAAC, particularly for applications in living cells or in vivo where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without the need for a metal catalyst.
Quantitative Data and Reaction Parameters
The choice between CuAAC and SPAAC often depends on the specific application, with trade-offs in reaction kinetics, biocompatibility, and reagent availability. The following tables summarize key quantitative parameters to aid in experimental design.
Table 1: Comparison of CuAAC and SPAAC for this compound Conjugation
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |
| Reaction Rate (k₂) | 10¹ - 10⁴ M⁻¹s⁻¹ | ~0.1 - 1 M⁻¹s⁻¹ (with common cyclooctynes) | |
| Biocompatibility | Limited by copper cytotoxicity | High, suitable for live-cell and in vivo applications | |
| Reaction Conditions | Requires Cu(I) catalyst, reducing agent, and ligand | Catalyst-free, proceeds at physiological temperature and pH | |
| Typical Reaction Time | 1 - 4 hours | 30 minutes - 12 hours | |
| Typical Yield | 70 - 95% | 80 - 99% |
Table 2: Recommended Reagent Concentrations for CuAAC
| Reagent | Stock Solution Concentration | Final Concentration in Reaction | References |
| Alkyne-modified Biomolecule | Varies | 20 - 200 µM | |
| This compound | 10 mM in DMSO | 1.5 x [Alkyne] | |
| Copper(II) Sulfate (CuSO₄) | 50 mM in water | 0.5 mM | |
| THPTA (Ligand) | 50 mM in water | 2.5 mM (5:1 molar ratio to CuSO₄) | |
| Sodium Ascorbate (Reducing Agent) | 100 mM in water (prepare fresh) | 1 - 5 mM |
Experimental Protocols
The following are detailed methodologies for common applications of this compound in click chemistry.
Protocol for Biotinylation of Alkyne-Modified Proteins via CuAAC
This protocol provides a general procedure for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in deionized water.
-
THPTA: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Reaction Setup:
-
In a separate microcentrifuge tube, add the alkyne-modified protein.
-
Add a 10-20 fold molar excess of the this compound stock solution.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle shaking.
-
Purification: Remove excess reagents and copper using a desalting column.
-
Confirmation of Biotinylation: Analyze the level of biotinylation using a HABA assay or by western blot with streptavidin-HRP.
Protocol for Labeling Alkyne-Modified DNA via CuAAC
This protocol is recommended for the labeling of alkyne-modified oligonucleotides or DNA.
Materials:
-
Alkyne-modified oligonucleotide or DNA
-
This compound
-
2M Triethylammonium acetate buffer, pH 7.0
-
DMSO
-
5 mM Ascorbic Acid solution
-
10 mM Copper(II)-TBTA Stock in 55% DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Acetone or ethanol for precipitation
Procedure:
-
Dissolve DNA: Dissolve the alkyne-modified DNA in water in a pressure-tight vial.
-
Buffer Addition: Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.
-
Add Solvents and Reagents:
-
Add DMSO and vortex.
-
Add the this compound stock solution (10 mM in DMSO) and vortex.
-
Add the 5 mM Ascorbic Acid solution and vortex briefly.
-
-
Degas: Degas the solution by bubbling an inert gas through it for 30 seconds.
-
Initiate Reaction: Add the 10 mM Copper(II)-TBTA stock solution. Flush the vial with inert gas and cap it tightly.
-
Incubation: Vortex the mixture thoroughly. If precipitation occurs, heat the vial at 80°C for 3 minutes and vortex again. Incubate at room temperature overnight.
-
Precipitation:
-
For oligonucleotides: Add at least a 4-fold volume of acetone.
-
For DNA: Add ethanol.
-
Mix thoroughly and keep at -20°C for 20 minutes.
-
-
Purification: Centrifuge to pellet the conjugate, wash with acetone, and dry the pellet. The conjugate can be further purified by RP-HPLC or PAGE.
Protocol for Functionalizing Amine-Coated Nanoparticles with this compound
This protocol describes a two-step process to first introduce an alkyne group onto amine-functionalized nanoparticles and then attach this compound via click chemistry. For a more direct approach with DBCO-functionalized nanoparticles in a SPAAC reaction, refer to specialized protocols.
Materials:
-
Amine-functionalized nanoparticles
-
An alkyne-NHS ester (e.g., Alkyne-PEG4-NHS ester)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reagents for CuAAC (as in Protocol 4.1)
-
Centrifugal filtration devices or dialysis cassettes
Procedure:
Step 1: Alkyne Functionalization
-
Nanoparticle Preparation: Suspend the amine-functionalized nanoparticles in the Reaction Buffer.
-
Linker Preparation: Dissolve the alkyne-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation: Add a molar excess of the dissolved alkyne-NHS ester to the nanoparticle suspension. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Buffer to deactivate any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Remove unreacted linker and byproducts by centrifugal filtration or dialysis.
Step 2: Biotinylation via CuAAC
-
Reaction Setup: Follow the CuAAC reaction setup as described in Protocol 4.1, using the alkyne-functionalized nanoparticles as the starting material.
-
Incubation and Purification: Follow the incubation and purification steps from Protocol 4.1, adapting the purification method (e.g., centrifugation, magnetic separation for magnetic beads) to the type of nanoparticles being used.
Applications in Drug Development and Research
The versatility of this compound has made it a valuable tool in various stages of research and drug development.
-
Target Identification and Validation: Biotinylated probes can be used in affinity pull-down assays to isolate and identify binding partners of a drug candidate or a target protein.
-
High-Throughput Screening: Immobilization of biotinylated proteins or other biomolecules onto streptavidin-coated plates is a common strategy in ELISA and other high-throughput screening assays.
-
Drug Delivery Systems: Biotin can serve as a targeting ligand for drug-loaded nanoparticles or liposomes, directing them to cells or tissues that overexpress biotin receptors.
-
PROTACs (Proteolysis Targeting Chimeras): this compound is used as a linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. The biotin tag can be used for purification or as a handle for further functionalization.
-
Molecular Imaging: While not intrinsically fluorescent, this compound enables the attachment of biotin to a molecule of interest, which can then be detected with fluorescently labeled streptavidin for imaging applications.
Conclusion
This compound stands out as a powerful and versatile reagent in the chemical biologist's toolbox. Its well-defined structure, combining the high-affinity biotin tag, the solubility-enhancing PEG spacer, and the bioorthogonal azide handle, enables a wide array of applications. The ability to participate in both highly efficient copper-catalyzed and biocompatible strain-promoted click chemistry reactions provides researchers with the flexibility to tailor their bioconjugation strategies to the specific demands of their experimental systems. From fundamental research in proteomics and genomics to the development of novel diagnostics and therapeutics, this compound continues to be a key enabler of scientific discovery.
References
The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics and diagnostics, the precise chemical linkage of molecules to biological entities—a process known as bioconjugation—is a critical determinant of success. The choice of the linker that bridges these components profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate. Among the diverse array of linkers, polyethylene glycol (PEG) spacers have become a cornerstone technology. This guide provides a comprehensive technical overview of the discrete PEG4 spacer, a chain of four ethylene glycol units, and its multifaceted role in modern bioconjugation.
Core Functions of the PEG4 Spacer
The PEG4 spacer, a short and discrete polyethylene glycol derivative, is instrumental in optimizing the performance of bioconjugates through several key mechanisms:
-
Enhanced Hydrophilicity and Solubility : A primary advantage of incorporating a PEG4 spacer is the significant enhancement of hydrophilicity.[1] Many potent therapeutic payloads, such as cytotoxic drugs used in antibody-drug conjugates (ADCs), are inherently hydrophobic. Their conjugation to a biomolecule can lead to aggregation and reduced solubility. The hydrophilic nature of the PEG4 spacer helps to mitigate this, improving the overall solubility of the bioconjugate in aqueous environments.[1][2]
-
Improved Pharmacokinetics : By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and altered biodistribution of the bioconjugate.[1][2] This can lead to improved drug exposure at the target site and a better overall therapeutic index. The PEG chain can also shield the bioconjugate from proteolytic enzymes and reduce immunogenicity.
-
Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG4 spacer provides crucial spatial separation between the conjugated molecules. This separation is vital for maintaining the biological activity of the protein or antibody by preventing the payload from interfering with its binding site. This spacing also ensures that the payload remains accessible to its target once the bioconjugate reaches its destination.
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer can significantly influence the biological properties of a bioconjugate. While extensive quantitative data directly comparing a PEG4 spacer to other lengths across all platforms is not always consolidated, studies on peptide conjugates offer valuable insights.
A study by van Dongen et al. investigated the impact of mini-PEG spacer length (n=2, 3, 4, and 6) on the properties of a 68Ga-labeled bombesin antagonist analog. The findings, summarized in the tables below, demonstrate how spacer length can modulate receptor binding affinity and in vivo biodistribution.
Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)
| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length | IC50 (nM) |
| natGa-NOTA-PEG2-RM26 | n=2 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | n=3 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | n=4 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | n=6 | 5.8 ± 0.3 |
Data from G.A.M.S. van Dongen, et al., Molecules 2014.
Table 2: In Vivo Biodistribution in Normal Mice (1 h post-injection)
| Conjugate (68Ga-NOTA-PEGn-RM26) | PEG Spacer Length | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) |
| 68Ga-NOTA-PEG2-RM26 | n=2 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| 68Ga-NOTA-PEG3-RM26 | n=3 | 0.6 ± 0.1 | 1.0 ± 0.1 |
| 68Ga-NOTA-PEG4-RM26 | n=4 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| 68Ga-NOTA-PEG6-RM26 | n=6 | 1.1 ± 0.2 | 1.0 ± 0.1 |
Data from G.A.M.S. van Dongen, et al., Molecules 2014.
These data illustrate that even subtle changes in the short PEG spacer length can have a measurable impact on the biological performance of a bioconjugate. In this specific case, a slightly longer spacer resulted in a marginal decrease in binding affinity. It is important to note that the optimal spacer length is highly dependent on the specific antibody, payload, and target combination.
Experimental Protocols
The versatility of the PEG4 spacer is realized through its functionalization with a variety of reactive groups. The two most common chemistries for bioconjugation are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines (like those on lysine residues) and maleimide chemistry for targeting sulfhydryl groups (from cysteine residues).
Protocol 1: Amine-Reactive Conjugation using NHS-PEG4-Linker
This protocol describes the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Biotin) to a protein such as an antibody.
Materials:
-
Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS, at pH 7.2-8.0).
-
NHS-PEG4-Linker (e.g., NHS-PEG4-Biotin).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Desalting column for buffer exchange/purification.
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
NHS-PEG4-Linker Stock Solution Preparation: NHS-esters are moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Prepare a 10 mg/mL stock solution of the NHS-PEG4-linker in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG4-linker stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS-ester. Incubate for 30 minutes at room temperature.
-
Purification: Separate the conjugated protein from unreacted linker and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein, using appropriate analytical techniques such as UV-Vis spectroscopy or a HABA assay for biotinylated linkers.
Protocol 2: Sulfhydryl-Reactive Conjugation using Maleimide-PEG4-Linker
This protocol outlines the conjugation of a maleimide-activated PEG4 linker to a protein's cysteine residues.
Materials:
-
Protein with free sulfhydryl groups.
-
Maleimide-PEG4-Linker.
-
Anhydrous DMSO or DMF.
-
Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA).
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Desalting column for purification.
-
Quenching reagent: Free cysteine or β-mercaptoethanol.
Procedure:
-
Protein Preparation: If necessary, reduce the protein's disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with conjugation buffer.
-
Maleimide-PEG4-Linker Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the maleimide-PEG4-linker in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG4-linker stock solution to the reduced protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent re-oxidation of sulfhydryls.
-
Quenching the Reaction: Add a quenching reagent such as free cysteine at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.
-
Purification: Purify the conjugate using a desalting column to remove unreacted linker and quenching reagent.
-
Characterization: Characterize the conjugate to determine the degree of labeling and confirm the integrity of the protein.
Visualization of Workflows and Pathways
Experimental and Reaction Mechanism Diagrams
References
Biotin-PEG4-Azide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-PEG4-Azide, a key reagent in modern bioconjugation and drug development. It details the molecule's physicochemical properties, a common experimental protocol for its application, and a visual representation of its use in bioorthogonal chemistry.
Core Compound Specifications
This compound is a heterobifunctional linker that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and an azide group for covalent ligation via "click chemistry".[1][2]
| Property | Data | Reference(s) |
| Molecular Weight | 488.6 g/mol | [1][3] |
| Chemical Formula | C₂₀H₃₆N₆O₆S | [3] |
| CAS Number | 1309649-57-7 | |
| Appearance | White to light yellow solid | |
| Purity | ≥95% (HPLC) | |
| Solubility | DMSO, DMF | |
| Storage Conditions | -20°C, protected from light |
Experimental Protocol: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the biotinylation of an alkyne-modified protein using this compound.
I. Materials Required:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Desalting column
-
Microcentrifuge tubes
II. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 50 mM stock solution in deionized water. This solution should be made fresh immediately before use.
-
TBTA (or other ligand): Prepare a 1.7 mM stock solution in a 1:4 (v/v) mixture of DMSO and tert-butanol.
III. Labeling Reaction Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in a suitable reaction buffer.
-
Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution.
-
Prepare a catalyst premix by combining the copper(II) sulfate and TBTA solutions.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
IV. Purification of the Biotinylated Protein:
-
Following incubation, remove the excess, unreacted this compound and copper catalyst using a desalting column equilibrated with the desired buffer.
V. Confirmation of Biotinylation:
-
The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore.
Workflow for Protein Biotinylation
The following diagram illustrates the experimental workflow for labeling an alkyne-modified protein with this compound.
References
The Versatility of Biotin-Azide Linkers: A Technical Guide for Biochemical Applications
For researchers, scientists, and drug development professionals, biotin-azide linkers have emerged as indispensable tools in the ever-evolving landscape of biochemistry. Their utility stems from the powerful combination of the high-affinity biotin-streptavidin interaction and the bioorthogonal nature of azide-alkyne "click" chemistry. This technical guide provides an in-depth exploration of the core applications, experimental methodologies, and quantitative data associated with biotin-azide linkers, offering a comprehensive resource for leveraging these reagents in diverse research and development settings.
Biotin-azide linkers are bifunctional molecules that incorporate a biotin moiety for detection or purification and an azide group for covalent ligation to alkyne-containing molecules. The azide group's inertness in biological systems ensures that the ligation is highly specific and occurs only in the presence of a complementary alkyne, a hallmark of bioorthogonal chemistry. This specificity, coupled with the remarkably strong and stable interaction between biotin and streptavidin (or its analogs), provides a robust platform for a wide array of biochemical assays.
Core Applications in Biochemistry and Drug Development
The applications of biotin-azide linkers are vast and continue to expand. Key areas where these reagents have made a significant impact include:
-
Bioconjugation and Labeling: Biotin-azide linkers are widely used for the specific labeling of biomolecules such as proteins, nucleic acids, and glycans that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.[1][2] This enables subsequent detection using streptavidin conjugates (e.g., fluorescent or HRP-labeled streptavidin) or purification via affinity chromatography.[3]
-
Proteomics and Activity-Based Protein Profiling (ABPP): In proteomics, biotin-azide linkers are instrumental in identifying and quantifying newly synthesized proteins or specific enzyme classes.[4][5] In a typical ABPP workflow, an alkyne-containing probe is used to covalently label active enzymes in a complex biological sample. Subsequent reaction with a biotin-azide linker via click chemistry allows for the enrichment of these labeled proteins on streptavidin beads for identification and analysis by mass spectrometry.
-
Drug Development and PROTACs: The development of Proteolysis Targeting Chimeras (PROTACs) has benefited from the use of biotin-azide linkers. These linkers can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
-
Affinity Purification and Pulldown Assays: The strong biotin-streptavidin interaction is leveraged for the efficient capture and isolation of alkyne-labeled biomolecules or their binding partners from complex mixtures like cell lysates. This is a fundamental technique for studying protein-protein interactions and identifying cellular targets of small molecules.
Key Experimental Methodologies: Click Chemistry
The covalent attachment of biotin-azide linkers to alkyne-modified molecules is primarily achieved through two types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used reaction that utilizes a copper(I) catalyst to promote the formation of a stable triazole linkage between a terminal alkyne and an azide.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.
Quantitative Data for Experimental Design
The efficiency of biotin-azide linker applications is dependent on various quantitative parameters. The following tables summarize key data points for designing and optimizing experiments.
| Parameter | CuAAC | SPAAC | Reference(s) |
| Typical Biotin-Azide Concentration | 5 µM - 50 µM (in cell lysates) | 10 µM - 50 µM (in live cells) | , |
| Typical Alkyne-Biomolecule Concentration | Substrate-dependent | Substrate-dependent | |
| Copper(II) Sulfate (CuSO₄) Concentration | 20 mM - 40 mM (stock) | Not Applicable | , |
| Reducing Agent (e.g., Sodium Ascorbate, TCEP) Concentration | 40 mM - 300 mM (stock) | Not Applicable | , |
| Ligand (e.g., TBTA, THPTA) Concentration | 10 mM (stock) | Not Applicable | , |
| Reaction Time | 30 minutes - overnight | 15 minutes - 1 hour | ,, |
| Reaction Temperature | Room Temperature | 37°C (for live cells) | , |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~10³ - 10⁵ (with ligand) | ~10⁻³ - 1 |
Table 1: Comparison of Typical Reaction Conditions for CuAAC and SPAAC.
| Biotin Analog | Dissociation Constant (Kd) with Streptavidin | Key Feature | Reference(s) |
| Biotin | ~10⁻¹⁵ M | Essentially irreversible binding | |
| Desthiobiotin | ~10⁻¹¹ M | Allows for elution with excess free biotin |
Table 2: Dissociation Constants of Biotin Analogs.
Experimental Protocols
Detailed methodologies are crucial for the successful application of biotin-azide linkers. Below are representative protocols for common experimental workflows.
Protocol 1: CuAAC Labeling of Proteins in Cell Lysates and Pulldown
This protocol describes the labeling of alkyne-modified proteins in a cell lysate with a biotin-azide linker via CuAAC, followed by affinity purification.
Workflow for Protein Labeling and Pulldown:
Caption: Experimental workflow for protein labeling and pulldown.
Methodology:
-
Cell Lysis: Lyse cells containing alkyne-modified proteins in a suitable lysis buffer (e.g., 1% NP-40 lysis buffer with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Prepare Click Chemistry Reagents:
-
Biotin-Azide: 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄): 40 mM stock in water.
-
Tris(2-carboxyethyl)phosphine HCl (TCEP): 40 mM stock in water (freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM stock in DMSO.
-
-
Click Reaction:
-
To the cell lysate, add the click chemistry reagents in the following order to the final concentrations specified in Table 1, vortexing briefly after each addition: Biotin-Azide, TBTA, CuSO₄, and TCEP.
-
Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, protected from light.
-
-
Quench Reaction: Add 0.5 M EDTA to quench the reaction.
-
Affinity Purification:
-
Add streptavidin-coated agarose or magnetic beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Wash the beads extensively with wash buffers (e.g., PBS with detergents like SDS or urea) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads. For non-cleavable linkers, this typically requires harsh conditions such as boiling in SDS-PAGE sample buffer.
-
For cleavable linkers, elution can be achieved under mild conditions specific to the cleavable moiety (e.g., acid, reducing agent, or light).
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an anti-biotin antibody or by mass spectrometry for protein identification.
Protocol 2: SPAAC Labeling of Live Cells for Fluorescence Imaging
This protocol outlines the metabolic labeling of cellular components with an azide-containing precursor, followed by fluorescent labeling using a DBCO-biotin conjugate and subsequent detection with a fluorescent streptavidin conjugate.
Methodology:
-
Metabolic Labeling:
-
Culture cells in the presence of an azide-modified metabolic precursor (e.g., an azido-sugar like Ac₄ManNAz for labeling glycoproteins) for 24-48 hours.
-
-
SPAAC Reaction:
-
Wash the cells with warm PBS.
-
Incubate the cells with a DBCO-biotin conjugate (or a direct DBCO-fluorophore) at a concentration of 20-50 µM in culture medium for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells twice with PBS to remove excess DBCO-biotin.
-
Fixation and Permeabilization (if required for intracellular targets):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Streptavidin Staining:
-
Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) in a blocking buffer (e.g., PBS with 1% BSA) for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst, if desired.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
-
Imaging: Visualize the labeled cells using a fluorescence microscope.
Cleavable Biotin-Azide Linkers for Mass Spectrometry
A significant advancement in the application of biotin-azide linkers is the development of cleavable versions. These linkers contain a moiety that can be selectively cleaved under specific conditions, allowing for the release of the captured biomolecules from the streptavidin beads under mild conditions. This is particularly crucial for mass spectrometry-based proteomics, as it reduces the co-elution of streptavidin and non-specifically bound proteins, thereby improving the signal-to-noise ratio and the quality of the data.
Concept of Cleavable Linkers:
Caption: Concept of using cleavable biotin-azide linkers.
Commonly used cleavable moieties include disulfide bonds (cleaved by reducing agents), acid-labile groups, and photocleavable linkers. The choice of the cleavable linker depends on the specific experimental requirements and the compatibility with downstream analytical techniques.
Conclusion
Biotin-azide linkers, in conjunction with click chemistry, provide a powerful and versatile platform for a multitude of applications in modern biochemistry and drug discovery. Their ability to facilitate specific and efficient bioconjugation, coupled with the robust biotin-streptavidin interaction, enables researchers to label, detect, and isolate biomolecules of interest with high precision. The continued development of novel linkers, including cleavable versions and those with different spacer arms, will undoubtedly expand the scope of their applications and contribute to new discoveries in the life sciences. This guide serves as a foundational resource to aid researchers in effectively harnessing the potential of these remarkable chemical tools.
References
- 1. glpbio.com [glpbio.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Heterobifunctional Nature of Biotin-PEG4-Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of Biotin-PEG4-Azide, a heterobifunctional linker that has become an indispensable tool in modern bioconjugation, drug delivery, and molecular biology. Its unique tripartite structure, combining the high-affinity biotin moiety, a flexible polyethylene glycol (PEG) spacer, and a versatile azide group, offers researchers unparalleled control and precision in the modification and study of biomolecules.
Core Concepts: Deconstructing this compound
This compound is a sophisticated molecule engineered with three distinct functional components, each contributing to its utility in a synergistic manner.[1] Its heterobifunctional nature allows for a two-step sequential or orthogonal conjugation strategy, enabling the precise linkage of diverse molecular entities.
-
Biotin: A small, naturally occurring vitamin (Vitamin H) renowned for its extraordinarily strong and specific non-covalent interaction with avidin and streptavidin proteins.[1] This interaction, one of the strongest known in biology, forms the basis for highly specific targeting, purification, and detection applications.[1]
-
Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol linker serves multiple critical roles. Its hydrophilic nature enhances the aqueous solubility of the entire conjugate, which is particularly advantageous when working with hydrophobic molecules or in biological media.[1][2] The flexible and extended spacer arm minimizes steric hindrance, ensuring that the biotin moiety can efficiently bind to streptavidin or avidin without interference from the conjugated molecule. Furthermore, the PEG spacer can reduce non-specific binding of the conjugate to biological surfaces, a phenomenon often referred to as the "stealth effect."
-
Azide Group (-N3): This functional group is the reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group is largely inert to biological functional groups, allowing for bioorthogonal ligation in complex biological environments. It can participate in two main types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data
The physicochemical properties of this compound and the kinetics of the biotin-streptavidin interaction are crucial for designing and optimizing experimental workflows.
| Property | Value | Reference(s) |
| Molecular Weight | 488.6 g/mol | |
| Molecular Formula | C₂₀H₃₆N₆O₆S | |
| CAS Number | 1309649-57-7 | |
| Purity | ≥95% (HPLC) | |
| Appearance | White to light yellow solid | |
| Solubility | Soluble in DMSO and DMF | |
| Spacer Arm Length | 19 atoms | |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
| Kinetic Parameter | Value | Reference(s) |
| Dissociation Constant (Kd) for Biotin-Streptavidin | ~10⁻¹⁴ to 10⁻¹⁵ M | |
| Association Rate Constant (kon) for Biotin-Streptavidin | 10⁵ to 10⁷ M⁻¹s⁻¹ | |
| Dissociation Rate Constant (koff) for Biotin-Streptavidin | ~3.10 x 10⁻⁵ s⁻¹ |
Experimental Protocols
The following are generalized protocols for the two primary click chemistry reactions involving this compound. Optimization may be required for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in water or DMSO)
-
Freshly prepared sodium ascorbate solution (e.g., 300 mM in water)
-
Degassing equipment (optional but recommended)
-
Purification column (e.g., desalting column)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare stock solutions of CuSO₄, ligand, and sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add a 4 to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Add the copper(I)-stabilizing ligand to the reaction mixture. A 1:2 molar ratio of CuSO₄ to ligand is often used.
-
Add the CuSO₄ solution to the reaction mixture.
-
-
Initiation of Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents and copper catalyst using a desalting column or other appropriate purification method.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of this compound to a DBCO (dibenzocyclooctyne)-modified antibody.
Materials:
-
DBCO-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Purification column (e.g., desalting column)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified antibody solution.
-
Add a 1.5 to 10-fold molar excess of the this compound stock solution to the antibody solution.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
If necessary, remove excess unreacted this compound using a desalting column or other suitable purification method.
-
Visualizing the Core Concepts
Diagrams created using Graphviz (DOT language) to illustrate key structures, reactions, and workflows.
Caption: Structure of this compound.
References
An In-depth Technical Guide to Bioorthogonal Chemistry with Biotin-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioorthogonal chemistry, with a specific focus on the application of biotin-azide as a powerful tool for chemical biology and drug development. We will delve into the core reactions, present quantitative data for comparison, and provide detailed experimental protocols for practical application.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][] These reactions involve pairs of mutually reactive functional groups that are abiotic and do not cross-react with the vast array of functional groups present in biomolecules like proteins, nucleic acids, and lipids.[][3]
The strategy typically involves a two-step process:
-
Metabolic or Chemical Labeling: A biomolecule of interest is tagged with a small, bioorthogonal "chemical reporter" group, such as an azide.[4] This can be achieved by introducing metabolic precursors containing the reporter group to cells or organisms.
-
Probing: The tagged biomolecule is then selectively reacted with a complementary probe molecule containing the partner functional group (e.g., an alkyne or a phosphine). This probe is often appended with an affinity handle like biotin or a fluorophore for detection, enrichment, or visualization.
The azide group is an exemplary chemical reporter due to its small size, metabolic stability, and lack of participation in biological reactions. When paired with biotin—a vitamin with an exceptionally high affinity for the proteins avidin and streptavidin—it creates biotin-azide, a versatile reagent for isolating and identifying tagged biomolecules.
Core Bioorthogonal Reactions with Biotin-Azide
Three primary reactions have been developed to ligate azide-tagged molecules with probes. Biotin-azide can be used as a reagent in Staudinger ligations and azide-alkyne cycloadditions. Alternatively, an alkyne-tagged biomolecule can be reacted with a biotin-azide probe.
Staudinger Ligation
The Staudinger ligation was the first bioorthogonal reaction to be developed. It is a modification of the classic Staudinger reaction, in which an azide reacts with a triarylphosphine. In the bioorthogonal version, the phosphine is engineered with an electrophilic trap (typically a methyl ester) that intercepts the intermediate aza-ylide, leading to the formation of a stable amide bond.
Advantages:
-
It is a metal-free reaction, which is crucial for applications where metal toxicity is a concern.
Disadvantages:
-
The reaction kinetics are relatively slow, often requiring higher concentrations of the phosphine reagent.
-
Triarylphosphines can be susceptible to air oxidation and may potentially reduce disulfide bonds in proteins, although this is not typically a major issue under experimental conditions.
Caption: Mechanism of the Staudinger Ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often called "click chemistry," CuAAC is a highly efficient and selective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source. This 1,3-dipolar cycloaddition reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, irreversibly linking the two molecules. The reaction is extremely fast and high-yielding under aqueous, physiological conditions.
Advantages:
-
Excellent reaction kinetics and high specificity.
-
The resulting triazole linkage is highly stable.
Disadvantages:
-
Requires a copper catalyst, which can be toxic to living cells and organisms, limiting its in vivo applications without careful ligand design to sequester the copper.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity issues of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst. Instead, the alkyne is incorporated into a strained ring system, typically a cyclooctyne derivative such as dibenzocyclooctyne (DIBO) or dibenzoazacyclooctyne (DBCO/DIBAC). The high ring strain of the cyclooctyne provides the activation energy needed to drive the cycloaddition with an azide, proceeding rapidly at physiological temperatures.
Advantages:
-
Metal-free, making it highly suitable for applications in living cells and whole organisms.
-
Exhibits fast reaction kinetics.
Disadvantages:
-
The strained alkyne tags are significantly larger and more hydrophobic than a terminal alkyne, which can sometimes perturb the function or localization of the labeled biomolecule.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data Comparison
The choice of bioorthogonal reaction often depends on a trade-off between reaction speed, potential toxicity, and the steric bulk of the chemical tags.
Table 1: Comparison of Second-Order Rate Constants for Bioorthogonal Reactions
| Reaction Type | Specific Reagents | Rate Constant (k₂, M⁻¹s⁻¹) | Notes |
| Staudinger Ligation | Azide + Triarylphosphine | ~0.002 | Slow kinetics can be a limitation. |
| CuAAC | Benzyl Azide + Terminal Alkyne | ~100 - 1000 | Very fast but requires a copper catalyst. |
| SPAAC | Benzyl Azide + OCT (cyclooctyne) | ~0.0012 | First generation strained alkyne. |
| SPAAC | Benzyl Azide + DIFO | ~0.042 - 0.076 | 63-fold rate enhancement over simple cyclooctyne. |
| SPAAC | Benzyl Azide + DIBO/DIBAC | ~0.1 - 0.3 | Fused benzene rings increase reactivity. |
| SPAAC | Benzyl Azide + BARAC | ~0.96 | 800 times faster than OCT. |
| SPAAC | Benzyl Azide + TMTH | ~4.0 | Among the fastest SPAAC reactions to date. |
Table 2: Proteomic Identification Efficiency - CuAAC vs. SPAAC
In a comparative study on identifying O-GlcNAc modified proteins, CuAAC demonstrated higher efficiency in identifying a larger number of proteins.
| Method | Probe | Number of Identified Proteins | Overlapping Proteins |
| CuAAC | Biotin-Diazo-Alkyne | 229 | 114 |
| SPAAC | Biotin-DIBO-Alkyne | 188 | 114 |
These results suggest that for in vitro applications like proteomics on cell lysates, the higher reaction efficiency of CuAAC may lead to more comprehensive labeling and identification.
Experimental Protocols & Workflow
General Workflow for Proteomic Analysis
The following diagram illustrates a typical workflow for identifying a specific class of proteins (e.g., newly synthesized or post-translationally modified) from a complex biological sample using biotin-azide and click chemistry.
Caption: Experimental workflow for proteomic analysis.
Protocol 1: Biotin-Azide Labeling of Alkyne-Tagged Proteins in Cell Lysate via CuAAC
This protocol is adapted from methodologies for labeling proteins with biotin-azide for subsequent analysis.
-
Cell Lysis:
-
Treat cells with an alkyne-containing metabolic precursor (e.g., 50 µM of an alkynyl fatty acid analog) for a designated time (e.g., 5 hours).
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., 1% NP-40 lysis buffer with protease inhibitors).
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Preparation of Click Chemistry Reagents:
-
Prepare stock solutions of the following components:
-
Biotin-Azide: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 20-40 mM in water.
-
Ligand (e.g., TBTA or THPTA): 10-100 mM in DMSO. The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.
-
Reducing Agent (e.g., TCEP or Sodium Ascorbate): 30-40 mM in water (prepare fresh). This reduces Cu(II) to the active Cu(I) catalyst.
-
-
-
Click Reaction:
-
In a microfuge tube, combine a specific amount of protein lysate (e.g., 1 mg).
-
Add the click chemistry reagents sequentially. A common final concentration is 10-50 µM for the biotin-azide probe. For a 1 mL reaction volume, you might add:
-
1-10 µL of 10 mM Biotin-Azide.
-
10 µL of 100 mM THPTA solution (or equivalent TBTA).
-
10-25 µL of 40 mM CuSO₄.
-
-
Initiate the reaction by adding 10-25 µL of freshly prepared 40 mM TCEP or sodium ascorbate.
-
Vortex briefly and incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Quenching and Protein Precipitation (Optional):
-
The reaction can be quenched by adding 10 µL of 0.5 M EDTA.
-
To clean up the sample, proteins can be precipitated by adding cold methanol and/or chloroform/water, followed by incubation at -20°C and centrifugation.
-
Protocol 2: Pull-Down of Biotinylated Proteins
-
Bead Preparation:
-
Resuspend streptavidin-agarose or magnetic beads in a suitable buffer.
-
Wash the beads several times with lysis buffer or PBS to remove storage solutions.
-
-
Affinity Enrichment:
-
Add the washed streptavidin beads to the cell lysate containing the biotinylated proteins from the completed click reaction.
-
Incubate the mixture for 1-2 hours at 4°C on a rotator to allow for binding of biotinylated proteins to the streptavidin.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant, which contains unbound proteins.
-
Wash the beads extensively with a series of stringent wash buffers (e.g., high salt buffer, urea buffer, etc.) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be challenging due to the strong biotin-streptavidin interaction (K_d ~ 10⁻¹⁵ M). Common methods include:
-
Boiling the beads in SDS-PAGE loading buffer to denature the streptavidin.
-
On-bead digestion with a protease like trypsin.
-
Using cleavable biotin-azide probes that contain a linker that can be cleaved by a specific chemical treatment (e.g., acid, reducing agent, or light) to release the bound proteins under milder conditions.
-
If using desthiobiotin-azide, elution can be achieved by competing with an excess of free biotin.
-
-
The eluted proteins are now ready for downstream analysis, such as Western blotting or identification by mass spectrometry.
Applications in Drug Development
Biotin-azide and bioorthogonal chemistry are invaluable tools in the pharmaceutical and biotechnology sectors:
-
Target Identification and Validation: In activity-based protein profiling (ABPP), an alkyne-tagged inhibitor can be used to covalently label its target enzyme in a complex proteome. Subsequent reaction with biotin-azide, enrichment, and mass spectrometry can identify the specific protein targets of a drug candidate.
-
Understanding Drug Mechanism of Action: Researchers can determine a drug's off-target effects by comparing the protein interaction profiles of a selective inhibitor versus a non-selective one, as was done to understand the toxicity of the FAAH inhibitor BIA 10-2474.
-
Development of Antibody-Drug Conjugates (ADCs): SPAAC and other bioorthogonal reactions are being used to conjugate cytotoxic drugs to antibodies in a site-specific manner, creating more homogenous and effective ADCs for cancer therapy.
-
Glycobiology Research: Metabolic labeling with azide-modified sugars allows for the detection, imaging, and proteomic analysis of glycosylated proteins, which are crucial in many diseases, including cancer.
References
The Crucial Interplay: A Technical Guide to Biotin-Streptavidin Interaction with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The exceptionally high affinity and specificity of the biotin-streptavidin interaction have made it an indispensable tool in various biotechnological and pharmaceutical applications, from immunoassays and affinity chromatography to targeted drug delivery and single-molecule studies. The incorporation of Polyethylene Glycol (PEG) linkers to biotinylated molecules has further refined this system, offering enhanced solubility, reduced steric hindrance, and greater control over molecular spacing. This technical guide provides an in-depth exploration of the core features of the biotin-streptavidin interaction when mediated by PEG linkers, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles.
Core Principles of the Biotin-Streptavidin Interaction
The interaction between biotin (Vitamin B7) and the tetrameric protein streptavidin, isolated from Streptomyces avidinii, is one of the strongest known non-covalent biological interactions.[1][2] Each streptavidin monomer can bind one molecule of biotin with a dissociation constant (Kd) in the femtomolar to picomolar range, signifying a remarkably stable complex.[1][2] This near-irreversible binding is characterized by a rapid on-rate and an extremely slow off-rate, rendering the complex stable against extremes of pH, temperature, and denaturing agents.[1]
The binding pocket of streptavidin is a deep beta-barrel structure that perfectly accommodates the biotin molecule. The high affinity is a result of a combination of extensive hydrogen bonding, van der Waals forces, and the burial of a significant hydrophobic surface area upon binding.
The Role of PEG Linkers
Polyethylene Glycol (PEG) is a hydrophilic and flexible polymer that, when used as a linker between biotin and a molecule of interest, offers several key advantages:
-
Reduced Steric Hindrance : The PEG chain acts as a spacer, extending the biotin moiety away from the surface of the conjugated molecule. This increased distance minimizes steric clashes and allows for more efficient binding to the sterically demanding biotin-binding pockets of streptavidin.
-
Enhanced Solubility : PEGylation increases the hydrophilicity of the biotinylated molecule, improving its solubility in aqueous buffers and preventing aggregation.
-
Increased Flexibility : The flexibility of the PEG linker allows the biotin molecule to orient itself optimally for binding to streptavidin.
-
Control over Surface Density : In surface immobilization applications, PEG linkers can help control the packing density of streptavidin molecules, which can be crucial for maintaining their biological activity.
Quantitative Analysis of Biotin-Streptavidin Interaction with PEG Linkers
The length of the PEG linker can significantly influence the kinetics and thermodynamics of the biotin-streptavidin interaction. While the core affinity remains extremely high, the accessibility of the biotin and the potential for multivalent binding can be modulated by the linker length.
| Parameter | PEG Linker | Value | Method | Reference |
| Dissociation Constant (Kd) | - | ~10⁻¹⁴ M | Various | |
| PEG (588 g/mol ) | ~10⁻⁸ M | Not Specified | ||
| PEG (3400 g/mol ) | ~10⁻⁸ M | Not Specified | ||
| PEG (5000 g/mol ) | ~10⁻⁸ M | Not Specified | ||
| Dissociation Rate (koff) | - | 2.4 x 10⁻⁶ s⁻¹ | Ultrafiltration | |
| NHS-PEG4-biotin (2.9 nm) | 3.10 ± 0.07 x 10⁻⁵ s⁻¹ | Silicon Nanowire Biosensor | ||
| Association Rate (kon) | PEG2-biotin vs. PEG11-biotin | Diffusion limited at >2% functionalization (~5 x 10⁶ M⁻¹ min⁻¹) | Not Specified |
Thermodynamic Profile
The binding of biotin to streptavidin is a thermodynamically favorable process, characterized by a large negative change in Gibbs free energy (ΔG). Isothermal Titration Calorimetry (ITC) studies have revealed that the binding is primarily enthalpy-driven at physiological temperatures, with a significant negative enthalpy change (ΔH) and a smaller, often unfavorable, entropy change (ΔS).
| Thermodynamic Parameter | Temperature | Value | Method | Reference |
| Enthalpy Change (ΔH) | 25 °C | -23 kcal/mol | Calorimetry | |
| 30-40 °C | Enthalpically-driven | ITC | ||
| Entropy Change (ΔS) | 25 °C | ~0 cal/mol·K | Calorimetry | |
| 15-25 °C | Entropically-driven | ITC | ||
| Heat Capacity Change (ΔCp) | 2-30 °C | -459.9 cal/mol·K | ITC |
Visualizing the Interaction and Experimental Workflows
To better understand the dynamics of the biotin-streptavidin interaction with PEG linkers and the experimental approaches to study it, the following diagrams illustrate the key concepts.
Caption: Diagram illustrating the high-affinity interaction between biotin and streptavidin, facilitated by a flexible PEG linker attached to a molecule of interest.
Caption: A generalized workflow for studying molecular interactions using Surface Plasmon Resonance (SPR) with a streptavidin-coated sensor chip.
Key Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the fundamental steps for three common techniques used to characterize the biotin-streptavidin interaction.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of the interaction between a biotin-PEG-ligand and an analyte.
Methodology:
-
Sensor Chip Preparation:
-
Use a sensor chip with a gold surface (e.g., CM5, SA chip).
-
For custom surfaces, create a self-assembled monolayer (SAM) of thiolated molecules, incorporating a defined percentage of biotinylated thiol-PEG to control streptavidin surface density.
-
Clean the chip using plasma or UV/ozone treatment to remove organic contaminants.
-
-
Streptavidin Immobilization:
-
Prepare a solution of streptavidin in a suitable buffer (e.g., PBS).
-
Inject the streptavidin solution over the prepared sensor surface to allow for covalent coupling or high-affinity capture by the biotinylated SAM.
-
The goal is to achieve a surface density that allows for independent binding events.
-
-
Ligand Capture:
-
Prepare the biotin-PEG-molecule of interest in a running buffer (e.g., PBS with 0.05% Tween 20).
-
Inject the biotinylated ligand over the streptavidin-functionalized surface until the desired immobilization level is reached. The near-irreversible binding ensures a stable baseline.
-
-
Analyte Interaction Analysis:
-
Prepare a series of analyte concentrations in the running buffer.
-
Inject the analyte solutions sequentially over the sensor surface, starting with the lowest concentration.
-
Include a buffer-only injection as a control for baseline drift.
-
Monitor the association and dissociation phases in real-time to generate sensorgrams.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for non-specific binding and bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and Kd.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction in a single experiment.
Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the biotin-streptavidin interaction.
Methodology:
-
Sample Preparation:
-
Prepare solutions of streptavidin and biotin-PEG-ligand in the same buffer to minimize heat of dilution effects.
-
Degas both solutions to prevent air bubbles in the calorimeter cell.
-
Determine accurate concentrations of both the protein and the ligand.
-
-
ITC Experiment Setup:
-
Load the streptavidin solution (e.g., 40 µM) into the sample cell.
-
Load the biotin-PEG-ligand solution (e.g., 750 µM) into the titration syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 5 µL) of the biotin-PEG-ligand into the streptavidin solution.
-
Allow the system to reach equilibrium between each injection. The instrument measures the heat absorbed or released after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n.
-
Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Atomic Force Microscopy (AFM)
AFM can be used to directly measure the unbinding forces of single molecular interactions, providing insights into the mechanical stability of the biotin-streptavidin bond.
Objective: To measure the rupture force of a single biotin-streptavidin complex.
Methodology:
-
Surface and Tip Functionalization:
-
Immobilize streptavidin onto a flat substrate (e.g., mica or silicon) via covalent attachment.
-
Functionalize the AFM tip by covalently attaching biotin-PEG molecules. This is typically done by reacting an amine-reactive PEG-biotin with an amine-functionalized tip.
-
-
Force Spectroscopy Measurements:
-
Operate the AFM in force-spectroscopy mode in a liquid environment (e.g., PBS buffer).
-
Approach the biotin-PEG-functionalized tip to the streptavidin-coated surface to allow for binding.
-
Retract the tip from the surface, applying a pulling force to the complex.
-
Record the force-distance curve, which will show a characteristic "unbinding" event as a sudden drop in force when the bond ruptures.
-
-
Data Analysis:
-
Collect a large number of force-distance curves to generate a histogram of rupture forces.
-
The most probable rupture force provides a measure of the mechanical strength of the bond under the specific experimental conditions (e.g., pulling speed).
-
The length of the PEG linker can be observed in the force-distance curve as a tether extension before the final rupture event.
-
Conclusion
The biotin-streptavidin interaction, enhanced by the strategic use of PEG linkers, remains a cornerstone of modern biotechnology and drug development. The flexibility, hydrophilicity, and spacing provided by PEG linkers optimize this powerful biological recognition system for a wide array of applications. A thorough understanding of the quantitative parameters and thermodynamic forces governing this interaction, coupled with robust experimental methodologies, is essential for harnessing its full potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to leverage the biotin-streptavidin-PEG system in their respective fields.
References
Methodological & Application
Protocol for Protein Labeling with Biotin-PEG4-Azide: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and efficient labeling of proteins is a cornerstone of modern biological research and drug development. Biotinylation, the covalent attachment of biotin to a protein, is a widely utilized technique for protein detection, purification, and immobilization due to the high-affinity interaction between biotin and streptavidin. This application note provides a detailed protocol for protein labeling using Biotin-PEG4-Azide, a versatile reagent that leverages bioorthogonal click chemistry for precise and efficient protein modification.
This compound contains three key functional components: a biotin moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation to alkyne-modified proteins via click chemistry.[1] This method offers significant advantages over traditional amine-reactive biotinylation reagents, including higher specificity and the ability to label proteins in complex biological mixtures.
This document outlines the procedures for introducing an alkyne handle into a target protein, followed by the biotinylation reaction using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. Additionally, it provides protocols for the subsequent purification of the biotinylated protein.
Quantitative Data Summary
The efficiency of protein labeling and subsequent purification can be influenced by several factors, including the concentrations of reactants and the specific properties of the target protein. The following tables summarize key quantitative parameters to guide experimental design.
Table 1: Recommended Reaction Conditions for Protein Biotinylation
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL | [2] |
| This compound Molar Excess | 10-50 fold | 5-20 fold | [3] |
| Reaction Time | 1-4 hours | 30-60 minutes | [4] |
| Reaction Temperature | Room Temperature | Room Temperature or 37°C | [4] |
Table 2: Protein Recovery and Labeling Efficiency
| Parameter | Typical Value | Method of Determination | Reference |
| Protein Recovery after Purification | 85-96% | Mass Spectrometry | |
| Degree of Labeling (Biotin/Protein) | 4-6 | HABA Assay | |
| Enrichment Fold (from lysate) | >5000-fold | SDS-PAGE and Densitometry |
Experimental Protocols
Part 1: Introduction of an Alkyne Handle into the Target Protein
To utilize this compound, the protein of interest must first be modified to contain an alkyne group. This can be achieved through metabolic labeling with an alkyne-containing amino acid analog, such as L-homopropargylglycine (HPG), or by chemical modification of the purified protein with an alkyne-NHS ester.
Protocol 1A: Metabolic Labeling of Proteins in Cell Culture
This protocol is for the incorporation of an alkyne-containing amino acid into newly synthesized proteins.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells twice with warm PBS.
-
Replace the complete medium with methionine-free medium and incubate for 1-2 hours to deplete endogenous methionine.
-
Replace the starvation medium with methionine-free medium supplemented with 25-50 µM HPG.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Quantify the protein concentration of the cell lysate. The lysate containing alkyne-modified proteins is now ready for the click chemistry reaction.
Part 2: Biotinylation via Click Chemistry
Protocol 2A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with this compound using a copper catalyst.
Materials:
-
Alkyne-modified protein lysate (from Protocol 1A) or purified protein
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in deionized water.
-
THPTA: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
In a microcentrifuge tube, add the alkyne-modified protein (e.g., 1 mg of total protein lysate).
-
Add this compound stock solution to a final concentration of 100-200 µM (a 10-20 fold molar excess over the estimated amount of alkyne-modified protein).
-
Prepare the catalyst premix: in a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the protein solution to a final CuSO₄ concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle shaking.
-
Remove excess reagents by using a desalting column.
Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for copper-free labeling and is suitable for live-cell labeling or when copper toxicity is a concern. The protein must be modified with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-modified protein
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Desalting column
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
In a microcentrifuge tube, combine the DBCO-modified protein with a 5-10 fold molar excess of the this compound stock solution in PBS.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C with gentle shaking.
-
Remove the excess, unreacted this compound using a desalting column.
Part 3: Purification of Biotinylated Proteins
Protocol 3A: Affinity Purification using Streptavidin Magnetic Beads
This protocol describes the enrichment of biotinylated proteins from a complex mixture.
Materials:
-
Biotinylated protein sample
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8; or SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads.
-
Transfer the desired amount of bead slurry to a new tube.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer.
-
-
Protein Binding:
-
Add the biotinylated protein sample to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
To elute the biotinylated proteins, add Elution Buffer to the beads.
-
Incubate for 5-10 minutes at room temperature (for glycine buffer) or boil for 5-10 minutes (for SDS-PAGE sample buffer).
-
Place the tube on the magnetic rack and carefully collect the supernatant containing the enriched biotinylated proteins.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein labeling and analysis.
Application Example: EGFR Signaling Pathway
This compound labeling can be used to study dynamic changes in protein populations in signaling pathways. For example, metabolic labeling with an alkyne-amino acid can be used to track newly synthesized proteins in response to Epidermal Growth Factor (EGF) stimulation.
Caption: Simplified EGFR signaling pathway leading to new protein synthesis.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[1] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne with high efficiency and regioselectivity.[1] Compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and results in a mixture of regioisomers, the CuAAC reaction proceeds readily at room temperature and exclusively yields the 1,4-disubstituted product.[1] The CuAAC reaction boasts a significant rate acceleration of 10⁷ to 10⁸ over the uncatalyzed version.[2][3] Its robustness, tolerance of a wide range of functional groups, and compatibility with various solvents, including aqueous environments over a pH range of 4 to 12, have made it an invaluable tool in drug discovery, bioconjugation, and materials science.
Reaction Mechanism
The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) species as the active catalyst. While initial proposals considered a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as being kinetically favored. This dinuclear mechanism helps to explain the remarkable rate acceleration observed in the CuAAC reaction.
The key steps in the catalytic cycle are:
-
Formation of Copper(I) Acetylide: A copper(I) ion coordinates with the terminal alkyne.
-
Coordination of the Azide: The azide then coordinates to the copper acetylide complex.
-
Cycloaddition: The azide and the alkyne undergo a cycloaddition to form a six-membered copper-containing intermediate.
-
Ring Contraction and Product Formation: This intermediate rearranges and undergoes protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst.
Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Reagents and Components
The success of a CuAAC reaction is dependent on the careful selection and optimization of its components.
| Component | Description | Typical Conditions (Small Molecule) | Typical Conditions (Bioconjugation) |
| Copper(I) Source | The active catalyst is the Cu(I) ion. This can be introduced directly via Cu(I) salts (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent. | 0.25 - 5 mol % | 0.25 - 1 mM |
| Reducing Agent | Required for the in situ generation of Cu(I) from Cu(II) and to prevent the oxidation of Cu(I) to the inactive Cu(II) state. Sodium ascorbate is the most common choice. | 5 - 10 mol % (or excess) | 5 - 50 equivalents (to azide) or 5 mM |
| Ligands | Ligands are used to stabilize the Cu(I) oxidation state, prevent disproportionation, and accelerate the reaction rate. Common ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). | Ligand:Copper Ratio: 1:1 to 2:1 | Ligand:Copper Ratio: 2:1 to 5:1 |
| Solvents | The reaction is tolerant of a wide range of solvents, including aqueous buffers, alcohols (e.g., t-butanol, methanol), and organic solvents (e.g., DMF, DMSO, THF). | t-Butanol/H₂O, DMF, DMSO, THF | Aqueous buffers (e.g., Phosphate, HEPES) |
| Reactants | A terminal alkyne and an organic azide. | Azide:Alkyne Ratio: ~1:1 | 4-50x excess of one reagent (e.g., azide) |
| Temperature | Reactions are typically run at room temperature but can be heated to increase the rate. | Room Temp. to 110 °C | Room Temperature |
| Reaction Time | Can range from minutes to several hours depending on the substrates and conditions. | 10 min - 24 h | 15 - 60 minutes |
| Typical Yields | Generally very high, often exceeding 90%. | >90% | Near-quantitative |
Experimental Protocols
The following protocols provide a general framework for performing CuAAC reactions. Optimization may be necessary for specific substrates and applications.
References
Revolutionizing Bioconjugation: Application and Protocols for Biotin-PEG4-Azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Abstract
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts. Biotin-PEG4-Azide is a versatile reagent that leverages this chemistry for the efficient biotinylation of a wide range of molecules. This document provides detailed application notes and experimental protocols for the use of this compound in SPAAC, targeting researchers, scientists, and drug development professionals. The protocols cover the labeling of proteins and cell surfaces, as well as downstream applications such as Western blotting and flow cytometry.
Introduction
This compound is a heterobifunctional linker that combines the high-affinity binding of biotin to streptavidin with the versatility of azide chemistry.[1] The molecule consists of three key components: a biotin moiety for detection and purification, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via SPAAC.[1] This copper-free click chemistry reaction proceeds rapidly and with high specificity with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), making it ideal for applications in living cells and organisms.[1]
The applications of this compound in conjunction with SPAAC are extensive, ranging from the specific labeling and visualization of proteins and glycans to the enrichment of interacting molecules and the assembly of complex bioconjugates like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[2][3]
Key Features and Applications
-
High Biocompatibility: The absence of a copper catalyst makes SPAAC suitable for live-cell imaging and in vivo studies.
-
Excellent Specificity: The azide and strained alkyne groups are bioorthogonal, meaning they do not react with native functional groups in biological systems.
-
Versatile Labeling: Enables the biotinylation of a wide range of biomolecules, including proteins, nucleic acids, and glycans, that have been functionalized with a strained alkyne.
-
Signal Amplification: The strong biotin-streptavidin interaction can be used for signal amplification in detection assays.
-
Purification Handle: Biotinylated molecules can be readily purified from complex mixtures using streptavidin-functionalized resins.
Quantitative Data
The efficiency of SPAAC is dependent on several factors, including the specific strained alkyne used, reactant concentrations, temperature, and pH. The following tables summarize key quantitative parameters for SPAAC reactions relevant to the use of this compound.
Table 1: Comparison of SPAAC with Other Bioorthogonal Reactions
| Parameter | SPAAC (with DBCO) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Kinetics (k₂) | ~1 M⁻¹s⁻¹ | 10² - 10³ M⁻¹s⁻¹ |
| Biocompatibility | High (copper-free) | Lower (requires cytotoxic copper catalyst) |
| Typical Probe Conc. | Low to moderate (µM) | Low (µM) |
| Incubation Time | Moderate (15-60 minutes or longer) | Short (minutes to hours) |
| Specificity | Highly specific for azides | Highly specific for terminal alkynes |
Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions
| Reactants | k₂ (M⁻¹s⁻¹) | Conditions |
| Azido-L-alanine and sulfo-DBCO-amine | 0.55 - 1.22 | HEPES buffer, pH 7 |
| Azido-glucopyranoside and sulfo-DBCO-amine | 0.32 - 0.85 | PBS, pH 7 |
| DBCO-trastuzumab and azido-L-alanine | 0.18 - 0.37 | Not specified |
Note: Data is generalized from studies using similar azide and DBCO derivatives. The presence of a PEG linker has been shown to enhance reaction rates by approximately 31 ± 16%.
Experimental Workflows and Signaling Pathways
Experimental Protocols
Protocol 1: Biotinylation of a DBCO-Modified Protein in Solution
This protocol describes the biotinylation of a purified protein that has been previously functionalized with a DBCO group.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Streptavidin-functionalized resin for purification (e.g., streptavidin-agarose beads)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 25 mM biotin in PBS at 95°C for 5 minutes)
Procedure:
-
Prepare Reagents:
-
Dissolve the DBCO-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
SPAAC Reaction:
-
Add a 1.5 to 10-fold molar excess of the this compound stock solution to the DBCO-modified protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Biotinylated Protein:
-
Equilibrate the streptavidin resin by washing with wash buffer.
-
Add the reaction mixture to the equilibrated resin and incubate for 1 hour at room temperature with gentle mixing to allow the biotinylated protein to bind.
-
Wash the resin extensively with wash buffer to remove unreacted this compound and non-biotinylated protein.
-
Elute the biotinylated protein from the resin using the elution buffer.
-
-
Analysis:
-
Confirm biotinylation and purity of the protein using SDS-PAGE followed by Western blotting with a streptavidin-HRP conjugate.
-
Protocol 2: Labeling of Cell Surface Glycans for Flow Cytometry
This protocol describes the metabolic labeling of cell surface glycans with a DBCO-modified sugar and subsequent detection with this compound followed by a fluorescent streptavidin conjugate for flow cytometry analysis.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
DBCO-modified sugar precursor (e.g., peracetylated N-dibenzocyclooctylylmannosamine, Ac4ManNDBCO)
-
This compound
-
Anhydrous DMSO
-
Wash buffer (e.g., PBS with 1% BSA)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
Flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells in complete medium supplemented with 25-50 µM of the DBCO-modified sugar precursor for 48-72 hours.
-
-
SPAAC Reaction:
-
Harvest and wash the cells twice with wash buffer.
-
Resuspend the cells in wash buffer containing 25-50 µM this compound.
-
Incubate for 30-60 minutes at 37°C with gentle agitation.
-
-
Staining:
-
Wash the cells twice with wash buffer to remove unreacted this compound.
-
Resuspend the cells in wash buffer containing the fluorescently labeled streptavidin at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Analysis:
-
Wash the cells twice with wash buffer.
-
Resuspend the cells in a suitable buffer for flow cytometry and analyze immediately.
-
Protocol 3: Western Blot Detection of Biotinylated Proteins from Cell Lysates
This protocol outlines the detection of biotinylated proteins in a cell lysate following SPAAC labeling.
Materials:
-
Cell lysate containing biotinylated proteins
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Separate the proteins in the cell lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Probing:
-
Block the membrane with blocking buffer for 1 hour at room temperature. It is recommended to use BSA instead of milk for blocking as milk contains endogenous biotin.
-
Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically 1:10,000 to 1:50,000 dilution) for 1 hour at room temperature.
-
-
Washing and Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Detect the signal using an appropriate imaging system. A strong signal should be detectable with a short exposure time (1-2 seconds).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficient concentration of this compound or strained alkyne. | Optimize the molar ratio of reactants (try a higher excess of the labeling reagent). |
| Short incubation time. | Increase the incubation time for the SPAAC reaction. | |
| Inefficient incorporation of the strained alkyne. | Optimize the concentration and incubation time for metabolic labeling. | |
| High Background Signal | Non-specific binding of streptavidin. | Increase the number and duration of wash steps. Use a blocking agent like 3% BSA before incubation with streptavidin. |
| Endogenous biotinylated proteins. | Include a control sample without SPAAC labeling to assess the level of endogenous biotinylation. | |
| High concentration of this compound or streptavidin conjugate. | Titrate the concentration of the labeling reagents to find the lowest effective concentration. | |
| Protein Precipitation | Hydrophobicity of the DBCO group. | Ensure the reaction buffer is compatible with your protein. The PEG4 spacer on this compound helps to mitigate this issue. |
Conclusion
This compound is a powerful and versatile tool for the biotinylation of biomolecules using the highly efficient and biocompatible SPAAC reaction. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to successfully implement this technology in their studies. By leveraging the unique advantages of copper-free click chemistry, this compound facilitates a wide range of applications in chemical biology, drug discovery, and diagnostics.
References
Harnessing Biotin-PEG4-Azide for PROTAC Synthesis: A Detailed Guide
For Immediate Release
Shanghai, China – November 27, 2025 – For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the strategic construction of Proteolysis Targeting Chimeras (PROTACs) is of paramount importance. A critical component in this endeavor is the linker connecting the target protein ligand and the E3 ligase ligand. This application note provides a detailed guide on the utilization of Biotin-PEG4-Azide as a versatile linker in PROTAC synthesis, offering enhanced solubility, a flexible spacer, and a bioorthogonal handle for downstream applications.
Introduction to this compound in PROTAC Design
This compound is a heterobifunctional linker that combines three key features beneficial for PROTAC development. The polyethylene glycol (PEG) spacer, with four repeating ethylene glycol units, imparts increased hydrophilicity to the PROTAC molecule, which can improve solubility and cell permeability.[1][2] The terminal azide group allows for covalent conjugation to a suitably functionalized ligand (e.g., one containing an alkyne group) via highly efficient and specific "click chemistry" reactions.[3][4] Finally, the biotin moiety serves as a powerful affinity tag, enabling straightforward purification, immobilization, and detection of the synthesized PROTAC, as well as facilitating studies on target engagement and mechanism of action.[5]
PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the PEG4 spacer in this compound can be advantageous in achieving the optimal spatial orientation for efficient protein degradation.
PROTAC Synthesis Strategy using this compound
The synthesis of a biotinylated PROTAC using this compound typically involves a modular approach. The target protein ligand (warhead) and the E3 ligase ligand are individually synthesized or modified to contain a reactive handle compatible with the azide group of the linker. The most common strategy involves the incorporation of a terminal alkyne group into one of the ligands, setting the stage for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Alternatively, for applications where the use of a copper catalyst is undesirable, a strained cyclooctyne (e.g., DBCO or BCN) can be incorporated, enabling a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Below is a generalized workflow for the synthesis of a biotinylated PROTAC:
Caption: A generalized workflow for the synthesis of a biotinylated PROTAC.
Experimental Protocols
This section provides detailed protocols for the key steps in the synthesis of a biotinylated PROTAC, using a hypothetical BRD4-targeting PROTAC as an example. The warhead is an alkyne-modified JQ1 derivative, and the E3 ligase ligand is a pomalidomide derivative.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized warhead (e.g., JQ1-alkyne).
Materials:
-
Alkyne-functionalized warhead (e.g., JQ1-alkyne)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(hydroxypropyl)phosphine (THPP) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand (optional, but recommended for biomolecules)
-
Solvent: Anhydrous Dimethylformamide (DMF) or a mixture of t-BuOH/H₂O (1:1)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
In a clean, dry reaction vessel, dissolve the alkyne-functionalized warhead (1.0 eq) and this compound (1.1 eq) in the chosen solvent system under an inert atmosphere (nitrogen or argon).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq). If using a copper ligand, pre-mix the CuSO₄·5H₂O with the ligand in a 1:5 molar ratio.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution (or the pre-mixed copper/ligand solution).
-
Allow the reaction to stir at room temperature. The reaction is typically complete within 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the biotinylated warhead-linker conjugate.
| Parameter | Value | Reference |
| Reactant Ratio (Azide:Alkyne) | 1.1 : 1.0 | |
| Catalyst (CuSO₄·5H₂O) | 0.1 eq | |
| Reducing Agent (Sodium Ascorbate) | 0.2 eq | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 12 - 24 hours | |
| Typical Yield | 55 - 90% |
Protocol 2: Final PROTAC Assembly via Amide Coupling
This protocol describes the coupling of the biotinylated warhead-linker conjugate (which has a free carboxylic acid on the biotin moiety that needs to be activated, or if the biotin linker has a terminal amine, it can be coupled to a carboxylic acid on the E3 ligand) to the E3 ligase ligand. For this example, we assume the biotinylated warhead-linker has a terminal amine and the E3 ligase ligand (pomalidomide derivative) has a carboxylic acid.
Materials:
-
Biotinylated warhead-linker with a terminal amine
-
E3 ligase ligand with a carboxylic acid (e.g., pomalidomide-acid)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous DMF
-
Reaction vessel
-
Stirring apparatus
-
LC-MS for reaction monitoring
-
Preparative High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
In a reaction vessel, dissolve the E3 ligase ligand-acid (1.0 eq), the peptide coupling reagent (e.g., HATU, 1.1 eq), and the organic base (e.g., DIPEA, 2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the biotinylated warhead-linker with a terminal amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final biotinylated PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Value | Reference |
| Reactant Ratio (Amine:Acid) | 1.0 : 1.0 | |
| Coupling Reagent (e.g., HATU) | 1.1 eq | |
| Base (e.g., DIPEA) | 2.0 eq | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | Overnight | |
| Purification Method | Preparative HPLC |
Purification and Characterization of Biotinylated PROTACs
The biotin tag greatly simplifies the purification and characterization of the final PROTAC.
Purification using Streptavidin Affinity Chromatography
For certain applications, especially for the purification of small quantities or for pull-down experiments, streptavidin affinity chromatography can be employed.
Caption: Workflow for affinity purification of biotinylated PROTACs.
Protocol 3: Streptavidin Affinity Purification
-
Incubate the crude PROTAC solution with streptavidin-coated agarose or magnetic beads.
-
Allow the biotinylated PROTAC to bind to the beads.
-
Wash the beads extensively with appropriate buffers to remove non-biotinylated impurities.
-
Elute the purified PROTAC from the beads. Due to the high affinity of the biotin-streptavidin interaction, elution often requires harsh conditions, such as boiling in SDS-PAGE loading buffer or using buffers with high concentrations of free biotin or denaturing agents.
Characterization
The final biotinylated PROTAC should be thoroughly characterized to confirm its identity and purity.
-
LC-MS: To confirm the molecular weight of the final product.
-
NMR (¹H and ¹³C): To confirm the structure of the final product.
-
HPLC: To determine the purity of the final product.
Biological Evaluation of Biotinylated PROTACs
The biotin tag can be leveraged in various biological assays to study the PROTAC's mechanism of action.
-
Target Engagement Studies: Biotinylated PROTACs can be used in pull-down assays with streptavidin beads to confirm their binding to the target protein and the E3 ligase in cell lysates.
-
Cellular Localization: The biotin tag can be visualized using fluorescently labeled streptavidin to study the cellular uptake and localization of the PROTAC.
-
On-Bead Ternary Complex Formation Assays: Immobilized biotinylated PROTACs can be used to study the formation of the ternary complex with the target protein and the E3 ligase.
Conclusion
This compound is a valuable and versatile tool for the synthesis of PROTACs. Its PEG spacer enhances solubility, while the azide group allows for efficient and modular assembly via click chemistry. The integrated biotin tag simplifies purification and enables a wide range of biochemical and cellular assays to characterize the resulting PROTAC. The detailed protocols and data presented in this application note provide a solid foundation for researchers to successfully incorporate this compound into their PROTAC design and development workflows.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 利用できないコンテンツ [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG4-Azide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-Azide is a heterobifunctional linker designed for the development of targeted drug delivery systems. This reagent combines three key functional components: a biotin moiety for targeting, a polyethylene glycol (PEG) spacer, and a terminal azide group for conjugation. This unique structure enables the precise and efficient coupling of therapeutic agents to targeting moieties, enhancing their delivery to specific cells and tissues while improving their pharmacokinetic profiles.
The principle of this targeted approach lies in the high affinity of biotin for the biotin receptor (Sodium-Dependent Multivitamin Transporter, SMVT), which is frequently overexpressed on the surface of various cancer cells.[1][2][3] This overexpression provides a mechanism for selective accumulation of biotin-conjugated therapeutics in tumor tissues, thereby increasing drug efficacy and reducing off-target toxicity.[1][4] The PEG4 spacer enhances the solubility and stability of the conjugate, prolongs its circulation half-life, and minimizes steric hindrance for efficient biotin-receptor binding. The terminal azide group allows for covalent attachment of alkyne-modified drugs or drug carriers through highly efficient and bioorthogonal "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
These application notes provide an overview of the utility of this compound in targeted drug delivery and detailed protocols for its application in conjugating to drug molecules and evaluating the efficacy of the resulting targeted systems.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₆N₆O₆S | |
| Molecular Weight | 488.60 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO | |
| Storage | -20°C for long-term storage |
Table 2: Biotin Receptor Expression in Common Cancer Cell Lines
| Cell Line | Cancer Type | Biotin Receptor Expression | Reference |
| HeLa | Cervical Cancer | High | |
| MCF-7 | Breast Cancer | High | |
| A549 | Lung Cancer | High | |
| HCT116 | Colon Cancer | Low/Negative | |
| HEK293T | Embryonic Kidney | Low/Negative |
Table 3: Comparative In Vitro Cytotoxicity of Targeted vs. Non-Targeted Drug Conjugates (Representative Data)
This table presents representative data on the half-maximal inhibitory concentration (IC50) of a biotin-conjugated anticancer agent compared to its non-targeted counterpart, demonstrating the enhanced potency of the targeted approach in receptor-positive cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| Biotinylated Colchicine Derivative | SGC-7901 (gastric adenocarcinoma) | 0.124 ± 0.011 | |
| A549 (lung adenocarcinoma) | 0.085 ± 0.008 | ||
| HeLa (cervical carcinoma) | 0.108 ± 0.010 | ||
| Non-biotinylated Colchicine Derivative | SGC-7901 (gastric adenocarcinoma) | >10 | |
| A549 (lung adenocarcinoma) | >10 | ||
| HeLa (cervical carcinoma) | >10 |
Note: The data presented is for a biotinylated colchicine derivative and is representative of the expected increase in potency with biotin-targeted drug delivery systems.
Mandatory Visualizations
Caption: Experimental workflow for developing a targeted drug delivery system.
Caption: Targeted drug delivery and mechanism of action.
Experimental Protocols
Protocol 1: Conjugation of Alkyne-Modified Drug to this compound via CuAAC
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing drug molecule to this compound.
Materials:
-
This compound
-
Alkyne-modified drug
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of this compound in DMSO.
-
Prepare a 10 mM solution of the alkyne-modified drug in DMSO.
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 200 mM solution of THPTA in deionized water.
-
Prepare a 1 M solution of sodium ascorbate in deionized water (prepare fresh).
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine 1 equivalent of the alkyne-modified drug with 1.2 equivalents of this compound.
-
Add PBS (pH 7.4) to the reaction mixture to achieve a final reaction volume that ensures the final DMSO concentration is below 10%.
-
In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for 5 minutes.
-
Add the copper/THPTA complex to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.
-
-
Purification:
-
Purify the Biotin-PEG4-Drug conjugate from unreacted components using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the purified conjugate.
-
Confirm the successful conjugation and purity using techniques such as HPLC, mass spectrometry, and NMR.
-
Protocol 2: Characterization of Biotin-PEG4-Drug Conjugated Nanoparticles
This protocol outlines the characterization of nanoparticles that have been surface-functionalized with a Biotin-PEG4-Drug conjugate.
A. Dynamic Light Scattering (DLS)
-
Dilute a small aliquot of the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
B. Transmission Electron Microscopy (TEM)
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.
-
Image the nanoparticles using a TEM to observe their morphology, size, and aggregation state.
Protocol 3: In Vitro Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of the Biotin-PEG4-Drug conjugate in cancer cell lines with varying biotin receptor expression.
Materials:
-
Biotin receptor-positive (e.g., HeLa, MCF-7) and -negative (e.g., HCT116) cancer cell lines
-
Complete cell culture medium
-
Biotin-PEG4-Drug conjugate
-
Non-targeted drug (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the Biotin-PEG4-Drug conjugate and the non-targeted drug in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include untreated cells as a control.
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value for each compound.
-
Protocol 4: Cellular Uptake Analysis by Flow Cytometry
This protocol is to quantify the cellular uptake of fluorescently labeled Biotin-PEG4-nanoparticles.
Materials:
-
Fluorescently labeled Biotin-PEG4-nanoparticles
-
Fluorescently labeled non-targeted nanoparticles (control)
-
Biotin receptor-positive and -negative cell lines
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the fluorescently labeled targeted and non-targeted nanoparticles at a specific concentration for a defined period (e.g., 4 hours). Include untreated cells as a control.
-
-
Cell Harvesting and Staining:
-
Wash the cells three times with cold PBS to remove unbound nanoparticles.
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.
-
Gate the live cell population based on forward and side scatter.
-
Measure the mean fluorescence intensity of the cells in each treatment group.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity of cells treated with targeted nanoparticles to those treated with non-targeted nanoparticles and the untreated control to quantify the enhancement in cellular uptake.
-
Conclusion
This compound is a powerful and versatile tool for the development of targeted drug delivery systems. Its unique combination of a targeting moiety, a biocompatible spacer, and a reactive handle for conjugation enables the creation of sophisticated therapeutic constructs with enhanced efficacy and reduced side effects. The protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate biotin-targeted drug delivery systems, facilitating the advancement of novel cancer therapies.
References
- 1. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. A Comprehensive Procedure to Evaluate the In Vivo Performance of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Affinity Purification of Proteins Using Biotin-PEG4-Azide and Streptavidin Beads
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the affinity purification of proteins utilizing Biotin-PEG4-Azide and streptavidin beads. This powerful technique leverages the high specificity of bioorthogonal click chemistry for protein labeling and the exceptionally strong interaction between biotin and streptavidin for efficient protein isolation.
1. Introduction
The isolation and purification of specific proteins from complex biological mixtures are fundamental to proteomics, drug discovery, and various life science research areas. Affinity purification is a highly effective method that relies on a specific binding interaction between a target protein and a ligand immobilized on a solid support. The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, making it an ideal choice for affinity purification.[1]
This compound is a versatile chemical probe that enables the targeted biotinylation of proteins. It features an azide group that can be specifically and efficiently conjugated to alkyne-modified proteins via a copper-catalyzed or copper-free "click" reaction.[2][3] The polyethylene glycol (PEG4) linker enhances the solubility of the reagent in aqueous solutions and provides a spacer arm that minimizes steric hindrance, facilitating the subsequent binding of the biotinylated protein to streptavidin.[4]
This method offers significant advantages, including high specificity of labeling, rapid reaction kinetics, and the ability to perform labeling in complex biological lysates.[5] Once biotinylated, the target protein can be effectively captured and purified using streptavidin-conjugated beads.
2. Principle of the Method
The affinity purification process using this compound and streptavidin beads involves two key steps:
-
Protein Labeling via Click Chemistry: A protein of interest is first modified to contain an alkyne group. This can be achieved through various methods, such as the incorporation of alkyne-containing unnatural amino acids during protein expression or the chemical modification of specific amino acid residues. The alkyne-modified protein is then incubated with this compound. The azide group on the biotin probe reacts with the alkyne group on the protein in a highly specific click chemistry reaction, forming a stable triazole linkage and covalently attaching the biotin tag to the protein.
-
Affinity Purification on Streptavidin Beads: The resulting biotinylated protein is then incubated with streptavidin-coated beads (e.g., magnetic beads or agarose resin). Streptavidin has an extremely high affinity for biotin, leading to the strong and specific binding of the biotinylated protein to the beads. Unbound proteins and other cellular components are subsequently washed away. The purified protein can then be eluted from the beads using various methods, although the strength of the biotin-streptavidin interaction often necessitates harsh elution conditions.
3. Applications
This technique is widely applicable in various research and development settings:
-
Proteomics: Isolation of specific proteins for identification and characterization by mass spectrometry.
-
Drug Discovery: Identification of protein targets for small molecule drugs by using alkyne-modified drug candidates to "pull down" their binding partners.
-
Protein-Protein Interaction Studies: Mapping protein interaction networks by identifying proteins that are in close proximity to a bait protein labeled with an alkyne group.
-
Enrichment of Low-Abundance Proteins: Concentrating specific proteins from dilute solutions for downstream analysis.
Quantitative Data Summary
The binding capacity of streptavidin beads is a critical parameter for successful affinity purification. This capacity can vary depending on the type of beads, the size of the biotinylated molecule, and the experimental conditions. Below is a summary of typical binding capacities for various commercially available streptavidin beads.
| Bead Type | Ligand | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Protein) | Reference |
| High Capacity Streptavidin Magnetic Beads | Streptavidin | ≥ 12 nmol/mg of beads | ≥ 110 µg/mg of biotinylated IgG | |
| GoldBio Streptavidin Agarose Beads | Streptavidin | > 120 nmol/mL of resin | Dependent on molecule size | |
| Dynabeads™ MyOne™ Streptavidin C1 | Streptavidin | 950–1,500 pmol/mg beads | ~20 µg/mg of biotinylated Ig | |
| Cytiva Sera-Mag SpeedBeads (Neutravidin) | Neutravidin | 30.8 nmol/mL | Not specified | |
| Cytiva Sera-Mag Streptavidin Beads | Streptavidin | 18.3 nmol/mL | Not specified | |
| ProteinChip® Affinity Beads (Streptavidin) | Streptavidin | Not specified | 60 µg/mL for biotin |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound
This protocol assumes the protein of interest has been modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein sample
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the alkyne-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of TCEP in water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with this compound to a final concentration of 100-200 µM.
-
Add TBTA to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Removal of Excess Reagents: Remove unreacted this compound and other reaction components using a desalting column according to the manufacturer's instructions. The biotinylated protein is now ready for affinity purification.
Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Magnetic Beads
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin magnetic beads
-
Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4
-
Elution Buffer (Harsh): 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.
-
Wash the beads by resuspending them in Binding/Wash Buffer. Pellet the beads on the magnetic stand and discard the supernatant. Repeat this wash step two more times.
-
-
Binding of Biotinylated Protein:
-
Resuspend the washed beads in the biotinylated protein sample.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the beads.
-
-
Washing:
-
Place the tube on the magnetic stand to pellet the beads and discard the supernatant containing unbound proteins.
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins. For more stringent washing, buffers containing high salt concentrations or mild detergents can be used.
-
-
Elution:
-
Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. The eluted protein will be in the supernatant and is ready for analysis by SDS-PAGE and Western blotting.
-
Acidic Elution: Resuspend the beads in 0.1 M glycine, pH 2.8 and incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant containing the eluted protein to a new tube. Immediately neutralize the eluate by adding Neutralization Buffer. Note that complete elution may be difficult due to the strong biotin-streptavidin interaction.
-
Competitive Elution: Elution can also be attempted by incubating the beads with a high concentration of free biotin. However, this method is often inefficient due to the very slow dissociation rate of the biotin-streptavidin complex.
-
Visualizations
Caption: Experimental workflow for affinity purification.
References
Revolutionizing Cell Imaging: Fluorescent Labeling with Biotin-PEG4-Azide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of dynamic cellular processes is paramount in biological research and drug development. Biotin-PEG4-Azide has emerged as a powerful and versatile tool for the fluorescent labeling of biomolecules within their native cellular environment. This two-step labeling strategy, combining metabolic incorporation of a bioorthogonal handle with a highly specific "click" chemistry reaction, offers researchers a robust method to visualize, track, and quantify proteins and glycans with high precision.
At its core, the technique involves the introduction of an alkyne-modified metabolic precursor (e.g., an amino acid or sugar analog) into cultured cells.[1] This precursor is integrated into newly synthesized biomolecules. Subsequently, the cells are treated with this compound. The azide group on this molecule reacts specifically with the incorporated alkyne via a bioorthogonal click chemistry reaction, forming a stable covalent bond.[1][2] The biotin moiety then serves as a high-affinity handle for detection with fluorescently labeled streptavidin conjugates, enabling sensitive and specific visualization by fluorescence microscopy or quantification by flow cytometry.[3][4]
The polyethylene glycol (PEG4) linker in this compound enhances its aqueous solubility and provides a flexible spacer arm, which minimizes steric hindrance and ensures efficient binding of the biotin to streptavidin. This application note provides detailed protocols for fluorescent labeling of cellular proteins and glycans using this compound, a comparison of the two primary click chemistry methods, and guidance on data analysis and troubleshooting.
Key Features and Applications
-
High Specificity: The bioorthogonal nature of the azide-alkyne cycloaddition ensures that labeling occurs only between the intended reaction partners, minimizing off-target effects.
-
Versatility: This method can be adapted to label various classes of biomolecules, including proteins and glycans, by using the appropriate alkyne-modified metabolic precursors.
-
Live and Fixed Cell Compatibility: While the copper-catalyzed version of click chemistry (CuAAC) is highly efficient, the strain-promoted azide-alkyne cycloaddition (SPAAC) is copper-free, making it ideal for live-cell imaging applications where copper toxicity is a concern.
-
Quantitative Analysis: The fluorescent signal generated is proportional to the amount of labeled biomolecule, allowing for quantitative analysis of protein expression, localization, and trafficking.
-
Signal Amplification: The high affinity of the biotin-streptavidin interaction allows for significant signal amplification, enabling the detection of low-abundance biomolecules.
Primary Applications Include:
-
Visualization of newly synthesized proteins and glycans.
-
Tracking protein trafficking and localization.
-
Studying post-translational modifications, particularly glycosylation.
-
Quantification of cell surface protein expression.
-
Pulse-chase experiments to study protein dynamics.
Comparative Analysis of Click Chemistry Reactions: CuAAC vs. SPAAC
The choice between the two main types of click chemistry, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is critical and depends on the experimental system.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Potentially cytotoxic, primarily for live-cell imaging. | Highly biocompatible, ideal for live-cell applications. |
| Reaction Kinetics | Generally faster reaction rates. | Slower reaction rates compared to CuAAC. |
| Reagents | Terminal alkyne and azide. | Strained cyclooctyne (e.g., DBCO) and azide. |
| Signal-to-Noise Ratio | Can achieve high signal-to-noise with optimization. | May have higher background due to non-specific reactions of strained alkynes with thiols. |
| Primary Application | Fixed cells and in vitro labeling. | Live-cell imaging and in vivo studies. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with an Alkyne-Modified Sugar
This protocol describes the metabolic incorporation of an alkyne-modified sugar analog into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-alkynyl-mannosamine (Ac4ManNAl) or other suitable alkyne-modified sugar
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., multi-well plate, chamber slide) and allow them to adhere and reach 70-80% confluency.
-
Prepare Alkyne-Sugar Stock Solution: Prepare a 50 mM stock solution of the alkyne-modified sugar in anhydrous DMSO.
-
Metabolic Labeling: The day after seeding, replace the culture medium with fresh medium containing the desired final concentration of the alkyne-modified sugar (typically 25-50 µM). A vehicle-only control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells twice with PBS, then detach them using a non-enzymatic cell dissociation solution or by gentle scraping.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the harvested cells twice with cold PBS by centrifugation (300 x g for 5 minutes) to remove any unincorporated alkyne-sugar.
-
The cells are now ready for the click chemistry reaction with this compound.
Protocol 2: Fluorescent Labeling via Click Chemistry (SPAAC for Live Cells)
This protocol describes the copper-free click chemistry reaction for labeling metabolically incorporated alkynes with this compound, followed by fluorescent detection.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Cell culture medium or PBS
-
Fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Cell Preparation: Resuspend the metabolically labeled cells in pre-warmed cell culture medium or PBS containing 1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Click Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 50-100 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with pre-warmed medium or PBS to remove excess this compound.
-
Secondary Labeling: Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., 1-5 µg/mL in medium or PBS with 1% BSA) for 10-20 minutes at 37°C, protected from light.
-
Final Wash: Wash the cells twice with medium or PBS.
-
Imaging: The cells are now ready for live imaging using fluorescence microscopy.
Protocol 3: Fluorescent Labeling via Click Chemistry (CuAAC for Fixed Cells)
This protocol is for fixed cells and utilizes the copper-catalyzed click reaction.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
-
Fluorescently labeled streptavidin conjugate
-
BSA
Procedure:
-
Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Permeabilization: If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix:
-
885 µL PBS
-
50 µL of 10 mM this compound in DMSO (final concentration: 500 µM)
-
20 µL of 50 mM CuSO4 in water (final concentration: 1 mM)
-
20 µL of 50 mM THPTA in water (final concentration: 1 mM)
-
25 µL of 100 mM Sodium Ascorbate in water (freshly prepared, final concentration: 2.5 mM)
-
Note: Premix CuSO4 and THPTA before adding to the cocktail.
-
-
Labeling: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes.
-
Secondary Labeling: Incubate with the fluorescently labeled streptavidin conjugate in 1% BSA in PBS for 30-60 minutes at room temperature.
-
Final Wash: Wash three times with PBS.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Typical Concentration | Incubation Time | Notes |
| Metabolic Labeling | Alkyne-modified sugar (e.g., Ac4ManNAl) | 25-100 µM | 24-72 hours | Optimal concentration and time should be determined empirically for each cell line. |
| SPAAC (Live Cells) | This compound | 50-100 µM | 30-60 minutes | Perform at 37°C. |
| CuAAC (Fixed Cells) | This compound | 10-50 µM | 30-60 minutes | Perform at room temperature. |
| CuSO4 | 50-100 µM | 30-60 minutes | Use with a copper-chelating ligand like THPTA. | |
| Sodium Ascorbate | 1-5 mM | 30-60 minutes | Prepare fresh. | |
| Streptavidin Staining | Fluorescent Streptavidin Conjugate | 0.5-10 µg/mL | 10-60 minutes | Optimal concentration should be titrated to maximize signal-to-noise. |
Visualizations
Caption: Experimental workflow for fluorescent labeling.
Caption: The click chemistry reaction mechanism.
Caption: Glycoprotein synthesis and labeling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Non-specific binding of streptavidin. | Increase the number and duration of wash steps. Optimize the concentration of the streptavidin conjugate by titration. Include a blocking step with BSA or serum. |
| Incomplete removal of excess this compound. | Ensure thorough washing after the click chemistry reaction. | |
| Endogenous biotin-containing proteins. | For fixed and permeabilized cells, consider using an endogenous biotin blocking kit. | |
| Low or No Signal | Inefficient metabolic labeling. | Optimize the concentration of the alkyne-modified precursor and the incubation time. Ensure the precursor is not cytotoxic at the concentration used. |
| Inefficient click reaction. | For CuAAC, ensure the sodium ascorbate solution is freshly prepared. Optimize the concentrations of all reaction components. For SPAAC, a longer incubation time may be necessary. | |
| Low abundance of the target biomolecule. | Utilize signal amplification techniques. Ensure the streptavidin conjugate is of high quality and has a high degree of labeling. | |
| Photobleaching of the fluorophore. | Use an anti-fade mounting medium for fixed cells. Minimize exposure to excitation light during imaging. |
Conclusion
This compound, in conjunction with metabolic labeling and click chemistry, provides a robust and highly specific platform for the fluorescent labeling of biomolecules in cell imaging. The versatility of this system, allowing for both live and fixed cell analysis, makes it an invaluable tool for researchers in basic science and drug development. By carefully selecting the appropriate click chemistry method and optimizing the experimental conditions as outlined in these protocols, investigators can achieve high-quality, quantitative data on the dynamics of proteins and glycans within the complex cellular landscape.
References
Troubleshooting & Optimization
How to improve the efficiency of Biotin-PEG4-Azide conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Biotin-PEG4-Azide conjugation reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation process, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my biotinylation efficiency low or non-existent?
A1: Low or failed biotinylation can stem from several factors related to the reagents, reaction conditions, or the target molecule itself. Here are the primary areas to investigate:
-
Suboptimal "Click" Chemistry Conditions: The two main methods for this compound conjugation are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Each has specific requirements for optimal performance.
-
Reagent Quality and Concentration: The purity and concentration of your this compound, alkyne-modified molecule, and any catalysts or ligands are critical.
-
Buffer Composition: Components in your reaction buffer could be interfering with the conjugation.
-
Properties of the Target Molecule: The accessibility of the alkyne group on your target molecule can impact the reaction efficiency.
Troubleshooting Steps:
-
Verify Your "Click" Chemistry Method and Reagents:
-
For CuAAC:
-
Ensure a fresh, active copper(I) source. Cu(I) is easily oxidized to the inactive Cu(II) state. It's often generated in situ from a Cu(II) salt (like copper sulfate) using a reducing agent (like sodium ascorbate).[1] Prepare the sodium ascorbate solution fresh.[2]
-
Use a copper-chelating ligand such as THPTA or TBTA. These ligands stabilize the Cu(I) oxidation state, increase its solubility, and can prevent degradation of biomolecules.[3][4]
-
Degas your reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.[5]
-
-
For SPAAC:
-
Confirm that you are using a sufficiently reactive strained alkyne (e.g., DBCO, BCN). The reaction rate is highly dependent on the ring strain of the cyclooctyne.
-
Be aware of potential side reactions. Strained alkynes can react with thiol groups (e.g., on cysteine residues) in an azide-independent manner. If your protein contains free thiols, consider pre-treating it with a blocking agent like iodoacetamide (IAM).
-
-
-
Optimize Reagent Concentrations:
-
Increase the molar excess of this compound. A 10-20 fold molar excess over the alkyne-modified molecule is a common starting point for CuAAC.
-
Ensure your target molecule concentration is adequate. For antibody conjugations, a concentration greater than 0.5 mg/mL is recommended to maintain ideal reaction kinetics.
-
-
Check Buffer Compatibility:
-
Avoid buffers containing primary amines (e.g., Tris, glycine) if you are using NHS-ester chemistry to introduce your alkyne or azide groups, as they will compete with the reaction.
-
For CuAAC, ensure the pH of your reaction buffer is within the optimal range of 4-12.
-
-
Assess the Target Molecule:
-
The PEG4 linker on the this compound is designed to reduce steric hindrance, but if the alkyne group on your target molecule is in a sterically hindered location, this can still impede the reaction.
-
Q2: I'm observing precipitation in my reaction mixture. What should I do?
A2: Precipitation can occur due to the solubility limits of your reagents, particularly the biotin-azide itself or the catalyst complex.
-
This compound Solubility: While the PEG4 linker enhances aqueous solubility, this compound is often first dissolved in an organic solvent like DMSO to create a stock solution. Adding too much of this DMSO stock to your aqueous reaction buffer can cause the compound to precipitate.
-
Catalyst Solubility (CuAAC): The copper catalyst and ligand complex may have limited solubility in your reaction buffer.
Solutions:
-
Ensure the final concentration of DMSO or other organic solvents in your reaction mixture is not too high. A final DMSO concentration of 10-20% is generally well-tolerated.
-
If precipitation of the azide is observed, gentle heating (e.g., 3 minutes at 80°C) followed by vortexing may help to redissolve it.
-
For CuAAC, using a ligand like THPTA can improve the solubility of the copper catalyst.
Q3: How can I efficiently purify my biotinylated molecule after the reaction?
A3: Removing excess, unreacted this compound and other reagents is crucial to avoid interference in downstream applications.
-
Desalting Columns/Size Exclusion Chromatography: This is a common and effective method for removing small molecules like excess biotin-azide and catalyst components from larger biomolecules like proteins.
-
Affinity Purification: Using streptavidin- or avidin-immobilized beads is a powerful technique for specifically capturing your biotinylated molecules. This is particularly useful for purifying the successfully conjugated product from a complex mixture.
-
Dialysis: For larger sample volumes, dialysis can be used to remove small, unwanted molecules.
Q4: My biotinylated protein is giving a high background signal in my downstream assay (e.g., Western blot, ELISA). What is the cause?
A4: High background can be caused by non-specific binding or aggregation of the biotinylated protein, or by residual, unreacted biotinylation reagents.
-
Insufficient Purification: Failure to completely remove unreacted this compound can lead to competitive binding with streptavidin conjugates in your detection system.
-
Protein Aggregation: The conjugation process itself can sometimes lead to protein aggregation, which can cause non-specific binding.
-
Non-Specific Binding of the Conjugate: The PEG4 linker is designed to reduce non-specific interactions, but some level of non-specific binding can still occur.
Solutions:
-
Ensure your purification method is robust. Consider a two-step purification, such as a desalting column followed by affinity purification on streptavidin beads, to ensure all unreacted biotin is removed.
-
Include appropriate blocking steps in your downstream assay protocol (e.g., using BSA or non-fat dry milk for Western blots).
-
Optimize the concentration of your biotinylated protein used in the assay to find the best signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q: What is "click chemistry" and how does it relate to this compound?
A: "Click chemistry" refers to a class of reactions that are highly efficient, specific, and bioorthogonal (meaning they do not interfere with native biological processes). This compound contains an azide functional group, making it a perfect reagent for click chemistry reactions with molecules that have been modified to contain an alkyne group. The two main types of click chemistry used for this purpose are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Q: Should I use the copper-catalyzed (CuAAC) or the copper-free (SPAAC) method?
A: The choice depends on your application.
-
CuAAC is highly efficient and results in the formation of a stable 1,4-disubstituted triazole linkage. However, the copper catalyst can be toxic to living cells, which limits its use for in vivo studies or live-cell imaging. Reactive oxygen species generated by the copper catalyst can also damage some proteins.
-
SPAAC is a copper-free method, making it highly biocompatible and ideal for applications in living systems. It relies on the high ring strain of a cyclooctyne (like DBCO or BCN) to react with the azide. While generally very specific, side reactions with thiols can occur.
Q: What is the purpose of the PEG4 linker in this compound?
A: The tetraethylene glycol (PEG4) linker serves several important functions:
-
Increases Solubility: It is hydrophilic, which improves the solubility of the entire molecule in aqueous buffers commonly used for biological experiments.
-
Reduces Steric Hindrance: It acts as a flexible spacer, physically separating the biotin from the conjugated molecule. This minimizes the risk of the target molecule's structure interfering with the binding of biotin to streptavidin or avidin.
-
Reduces Non-Specific Binding: PEGylation is known to reduce non-specific interactions between the conjugated molecule and other biological components, leading to cleaner results in assays.
Q: What concentration of this compound should I use?
A: The optimal concentration depends on the concentration of your alkyne-modified molecule and the specific protocol. A common starting point for protein labeling via CuAAC is a 10-20 fold molar excess of this compound to the protein. For any specific application, it is recommended to optimize the molar ratio to achieve the desired degree of labeling.
Q: How should I store my this compound?
A: this compound should be stored at -20°C, desiccated, and protected from light. If you prepare a stock solution in DMSO, it is recommended to store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.
Data Summary Tables
Table 1: Recommended Reagent Concentrations for CuAAC Protein Labeling
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to protein) | Reference |
| This compound | 10 mM in DMSO | 100-200 µM | 10-20 fold | |
| Alkyne-Protein | >0.5 mg/mL | ~10 µM | 1 | |
| Copper(II) Sulfate (CuSO₄) | 50 mM in Water | 1 mM | 100 fold | |
| Ligand (e.g., THPTA) | 50 mM in Water | 1-5 mM | 100-500 fold | |
| Sodium Ascorbate | 100 mM in Water (Fresh) | 1-5 mM | 100-500 fold |
Table 2: Comparison of CuAAC and SPAAC Conjugation Methods
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |
| Catalyst | Copper(I) required | None (Copper-free) | |
| Biocompatibility | Limited due to copper toxicity | High, suitable for live cells and in vivo use | |
| Reaction Partner | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) | |
| Reaction Speed | Generally fast | Can be exceptionally fast, depends on the strained alkyne used | |
| Key Advantage | Highly efficient, well-established | Bioorthogonal, no cytotoxic catalyst needed | |
| Potential Issue | Copper toxicity, protein degradation | Potential side-reactions with thiols |
Experimental Protocols & Visualizations
Protocol 1: Biotinylation of an Alkyne-Modified Protein via CuAAC
This protocol provides a general method for labeling an alkyne-modified protein with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄)
-
Copper Ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Deionized Water
-
Desalting column for purification
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in anhydrous DMSO.
-
CuSO₄: 50 mM in deionized water.
-
THPTA: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water. Note: This solution must be prepared fresh immediately before use.
-
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Reaction Setup:
-
In a separate microcentrifuge tube, add the alkyne-modified protein.
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle shaking.
-
Purification: Remove excess reagents and copper by running the reaction mixture through a desalting column equilibrated with your desired buffer.
-
Confirmation of Biotinylation: The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.
Protocol 2: Biotinylation of a Strained Alkyne-Modified Protein via SPAAC (Copper-Free)
This protocol describes a general method for labeling a protein modified with a strained alkyne (e.g., DBCO) with this compound.
Materials:
-
Strained alkyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting column for purification
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the strained alkyne-modified protein with a 5-10 fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle shaking. Note: Reaction times may vary depending on the reactivity of the specific strained alkyne used.
-
Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the desired buffer.
-
Confirmation of Biotinylation: Determine the extent of biotinylation using a HABA assay or by Western blot analysis with streptavidin-HRP.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Troubleshooting Low Yield in Biotinylation with Biotin-PEG4-Azide
Welcome to the technical support center for troubleshooting biotinylation reactions using Biotin-PEG4-Azide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low biotinylation yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the common causes of low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound?
Low or no product yield in a CuAAC reaction is a frequent issue that can stem from several factors, primarily related to the catalyst's activity, the integrity of the reactants, and the overall reaction environment.
Troubleshooting Guide:
-
Inactive Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by atmospheric oxygen.[1][2][3]
-
Solution: Generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1][3] Always use a freshly prepared solution of the reducing agent. To protect the Cu(I) catalyst from oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Substrate Solubility: The biomolecule or the this compound reagent may not be sufficiently soluble in the chosen solvent system, leading to a poor reaction rate.
-
Solution: Employ a co-solvent system such as DMSO/water or DMF/water to enhance solubility. The hydrophilic PEG4 linker in this compound is designed to improve aqueous solubility, but for particularly hydrophobic biomolecules, co-solvents are beneficial.
-
-
Suboptimal Reagent Concentrations: The molar ratio of reactants and catalyst is crucial for an efficient reaction.
-
Solution: Optimize the concentrations of your alkyne-modified biomolecule, this compound, copper catalyst, ligand, and reducing agent. A common starting point is a slight excess of the biotin azide reagent relative to the alkyne-functionalized molecule.
-
-
Inhibitors in the Reaction Mixture: Components in your sample buffer, such as chelating agents (e.g., EDTA) or thiols, can sequester the copper catalyst, rendering it inactive.
-
Solution: Purify your biomolecule to remove any interfering substances before the biotinylation reaction. If purification is not feasible, consider increasing the copper and ligand concentrations.
-
Question 2: How can I optimize the reaction conditions for my CuAAC biotinylation?
Optimizing the reaction conditions is key to achieving high biotinylation yields. This involves fine-tuning the catalyst system, reaction time, and temperature.
Troubleshooting Guide:
-
Catalyst System Optimization:
-
Copper Concentration: Typically, copper concentrations should be between 50 and 100 µM. However, this can be adjusted as needed, with final concentrations ranging from 0.05 to 0.25 mM being effective.
-
Ligand Selection and Concentration: Ligands are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. A commonly used ligand is THPTA. It is recommended to use at least five equivalents of the ligand relative to the copper.
-
Reducing Agent: Sodium ascorbate is the preferred reducing agent for most applications. It should be prepared fresh and added last to initiate the reaction.
-
-
Reaction Time and Temperature:
-
Time: Most CuAAC reactions proceed to completion within 1 to 12 hours at room temperature. Monitoring the reaction progress via techniques like SDS-PAGE or mass spectrometry can help determine the optimal time.
-
Temperature: The reaction is typically performed at room temperature. If the reaction is sluggish due to factors like steric hindrance, increasing the temperature to 37°C may be beneficial. However, be mindful that higher temperatures can also promote side reactions.
-
| Parameter | Recommended Starting Range | Notes |
| CuSO₄ Concentration | 50 - 250 µM | Higher concentrations may be needed if inhibitors are present. |
| Ligand (e.g., THPTA) to Copper Ratio | 5:1 | The ligand stabilizes the Cu(I) state and accelerates the reaction. |
| Sodium Ascorbate Concentration | 5 mM | Should be prepared fresh. |
| This compound to Alkyne Ratio | 2:1 | A slight excess of the azide can help drive the reaction to completion. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be increased to 37°C to overcome steric hindrance. |
| Reaction Time | 1 - 12 hours | Monitor progress to determine the optimal duration. |
Question 3: I observe protein precipitation or aggregation after biotinylation. What could be the cause and how can I prevent it?
Protein precipitation or aggregation post-biotinylation can be a sign of over-modification or suboptimal reaction conditions.
Troubleshooting Guide:
-
Over-Biotinylation: Excessive labeling can alter the protein's physicochemical properties, leading to insolubility and aggregation.
-
Solution: Reduce the molar excess of the this compound reagent or decrease the reaction time. It is crucial to control the amount of biotin incorporated into your protein for optimal performance.
-
-
Oxidative Damage: The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which may lead to protein damage and aggregation.
-
Solution: The use of a stabilizing ligand like THPTA helps to protect the biomolecule from oxidation. Additionally, including an aminoguanidine scavenger in the reaction mixture can help intercept byproducts of ascorbate oxidation that might otherwise modify the protein.
-
-
Suboptimal Buffer Conditions: The pH and composition of the reaction buffer can influence protein stability.
-
Solution: Ensure the reaction is performed in a buffer that maintains the stability of your protein, typically in the pH range of 7-8.
-
Question 4: How can I efficiently purify my biotinylated protein and remove excess reagents?
Proper purification is essential to remove unreacted this compound and other reaction components that could interfere with downstream applications.
Troubleshooting Guide:
-
Size Exclusion Chromatography (Desalting): For removing small molecules like excess biotin reagent and catalyst components from your much larger biotinylated protein, desalting columns are a rapid and effective method.
-
Dialysis: Dialysis is another common method to remove small, unwanted molecules. Increasing the dialysis time and the number of buffer changes can improve the removal of contaminants.
-
Affinity Purification: If your protein has a purification tag (e.g., His-tag), you can perform affinity chromatography after the biotinylation reaction. Alternatively, you can use avidin or streptavidin-conjugated resins to specifically capture the biotinylated molecules. However, elution from these resins often requires harsh, denaturing conditions due to the strong biotin-streptavidin interaction.
Question 5: How do I confirm and quantify the extent of biotinylation?
Quantifying the degree of biotinylation is important for ensuring reproducibility and optimizing your assays.
Troubleshooting Guide:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method for quantifying biotin. The assay is based on the displacement of HABA from avidin by biotin, which results in a measurable change in absorbance at 500 nm.
-
Fluorescent-Based Assays: These assays are more sensitive than the HABA method and operate on a similar displacement principle but use a fluorescent reporter.
-
Mass Spectrometry: For a precise determination of the number of biotin molecules incorporated per protein, mass spectrometry (e.g., ESI-MS) can be used to measure the mass shift after biotinylation.
-
SDS-PAGE with Streptavidin-HRP Conjugate: A qualitative method to confirm biotinylation is to run the sample on an SDS-PAGE gel, transfer to a membrane, and probe with a streptavidin-HRP conjugate. The presence of a band at the expected molecular weight of your protein indicates successful biotinylation.
| Method | Principle | Advantages | Disadvantages |
| HABA Assay | Colorimetric; displacement of HABA from avidin by biotin. | Simple, uses standard spectrophotometer. | Lower sensitivity, requires larger sample amounts. |
| Fluorescent Assays | Fluorometric; displacement of a fluorescent probe from avidin. | High sensitivity, requires less sample. | Requires a fluorescence plate reader. |
| Mass Spectrometry | Measures the mass increase of the protein after biotinylation. | Highly accurate and provides the exact degree of labeling. | Requires specialized equipment and expertise. |
| Streptavidin Blot | SDS-PAGE followed by Western blot with streptavidin-HRP. | Qualitative confirmation of biotinylation. | Does not provide quantitative information. |
Experimental Protocols
General Protocol for Copper-Catalyzed Biotinylation of an Alkyne-Modified Protein
-
Prepare Stock Solutions:
-
Alkyne-Protein: Prepare a stock solution of your alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound: Dissolve this compound in DMSO or water to a stock concentration of 10 mM.
-
Copper Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be prepared fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-protein and reaction buffer to the desired final concentration and volume.
-
Add the this compound stock solution to achieve a 2-fold molar excess over the protein.
-
Prepare the catalyst premix in a separate tube by combining the 20 mM CuSO₄ and 50 mM ligand solutions in a 1:5 volume ratio.
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE.
-
-
Purification:
-
Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with your buffer of choice.
-
Visualizations
Caption: Experimental workflow for CuAAC biotinylation.
Caption: Troubleshooting decision tree for low biotinylation yield.
References
Technical Support Center: Optimizing CuAAC Reactions with Biotin-PEG4-Azide
Welcome to our technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the use of Biotin-PEG4-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of the copper catalyst for CuAAC reactions with this compound?
The optimal copper concentration typically ranges from 50 µM to 100 µM.[1] For sensitive biomolecules or in systems where copper toxicity is a concern, it is advisable to start at the lower end of this range. In some cases, concentrations can be adjusted between 50 µM and 250 µM depending on the specific substrates and reaction conditions.[2][3]
Q2: What is the recommended ratio of copper to ligand?
A ligand-to-copper ratio of 5:1 is commonly recommended to protect biomolecules from oxidation and accelerate the reaction.[2][4] Using an excess of a copper-binding ligand, such as THPTA, helps to maintain the catalytically active Cu(I) state and minimizes the generation of reactive oxygen species that can damage sensitive substrates. While a 5:1 ratio is a good starting point, ratios of 1:1 or 2:1 can also be effective with certain ligands.
Q3: How much sodium ascorbate should I use?
Sodium ascorbate is typically used in excess to ensure the complete reduction of Cu(II) to the active Cu(I) catalyst. A final concentration of 5 mM is frequently recommended. It is crucial to prepare the sodium ascorbate solution fresh for each experiment, as it is prone to oxidation.
Q4: What is the ideal molar ratio of this compound to my alkyne-modified molecule?
For efficient conjugation, it is recommended to use a 2-fold molar excess of the azide-containing molecule (this compound) relative to the alkyne-functionalized biomolecule. If the concentration of the alkyne is very low, a higher excess of the azide may be necessary to drive the reaction to completion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst due to oxidation of Cu(I). | Ensure all solutions are properly degassed to minimize oxygen exposure. Prepare sodium ascorbate solution fresh before each use. Consider using a higher concentration of sodium ascorbate. |
| Low concentration of reactants. | Increase the concentration of the limiting reagent (typically the alkyne-modified biomolecule). Use a higher excess of the this compound. | |
| Presence of chelating agents in the buffer (e.g., EDTA). | Purify the biomolecule to remove any interfering substances. Perform a buffer exchange into a non-chelating buffer like PBS or HEPES. | |
| The alkyne or azide group is sterically hindered or inaccessible. | Increase the reaction temperature if the biomolecule can tolerate it. Consider using a longer PEG spacer on the biotin-azide reagent to improve accessibility. | |
| Copper sequestration by the biomolecule (e.g., proteins with histidine-rich regions). | Increase the copper and ligand concentration. Add a sacrificial metal ion like Zn(II) to bind to the interfering sites. | |
| Degradation of Biomolecule | Oxidative damage from reactive oxygen species generated by the copper catalyst. | Use a 5:1 ligand-to-copper ratio to protect the biomolecule. Minimize agitation of the reaction mixture and keep the reaction tube capped to limit oxygen exposure. |
| Copper toxicity to living cells. | For live-cell applications, consider using a copper-free click chemistry approach with a strained alkyne (e.g., DBCO, BCN). Alternatively, use a ligand like L-histidine which has been shown to reduce copper toxicity. | |
| Reaction is Slow | Suboptimal catalyst concentration or ratio. | Optimize the copper and ligand concentrations. A copper concentration of 100 µM with a 5:1 ligand ratio often yields fast reaction rates. |
| Low reaction temperature. | If compatible with your biomolecule, increasing the temperature can enhance the reaction rate. | |
| Inefficient ligand. | Different ligands can have varying effects on reaction kinetics. Consider screening different copper-chelating ligands. |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol provides a starting point for the biotinylation of an alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.0)
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, prepare fresh )
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in the specified order:
-
Alkyne-modified biomolecule solution (to a final concentration of 10-100 µM).
-
This compound stock solution (to a final concentration of 20-200 µM, maintaining a 2-fold excess over the alkyne).
-
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let this solution stand for a few minutes.
-
Add Catalyst: Add the catalyst premix to the reaction mixture containing the alkyne and azide to achieve a final copper concentration of 50-100 µM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., HPLC, mass spectrometry).
-
Purification: Once the reaction is complete, remove the excess reagents and copper catalyst using a desalting column or another suitable purification method.
Summary of Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Key Considerations |
| Alkyne-Biomolecule | Varies | 10 - 100 µM | The limiting reagent in the reaction. |
| This compound | 10 mM in DMSO | 20 - 200 µM | Use a 2-fold excess relative to the alkyne. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 50 - 100 µM | Can be optimized between 50-250 µM. |
| Ligand (e.g., THPTA) | 50 mM in H₂O | 250 - 500 µM | Maintain a 5:1 ratio with copper. |
| Sodium Ascorbate | 100 mM in H₂O | 5 mM | Must be prepared fresh. |
Visualized Workflows
References
Technical Support Center: Reducing Non-specific Binding of Biotinylated Proteins
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common issues of non-specific binding encountered during experiments with biotinylated proteins.
Troubleshooting Guides
High background or false-positive signals are common challenges when working with biotinylated proteins. The following guides address specific issues in a question-and-answer format to help you identify and resolve the source of non-specific binding in your experiments.
Issue 1: High Background Signal Across the Entire Assay (e.g., ELISA, Western Blot)
Question: I am observing a high background signal across my entire plate/blot, even in my negative controls. What are the likely causes and how can I fix this?
Answer: High background is often a result of inadequate blocking, suboptimal washing, or issues with the reagents themselves. Here are the key factors to investigate:
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the solid phase (e.g., ELISA plate, membrane).
-
Solution: Optimize your blocking buffer. Consider switching to a different blocking agent or increasing its concentration. For biotin-streptavidin systems, avoid blockers containing endogenous biotin, such as non-fat dry milk, especially in the antibody dilution buffers[1]. Bovine Serum Albumin (BSA) or casein are common alternatives[2][3][4]. The optimal blocking agent for any particular ELISA system must be determined empirically[2].
-
-
Insufficient Washing: Unbound biotinylated proteins and detection reagents may not be adequately removed, leading to a higher overall signal.
-
Solution: Increase the number and duration of wash steps. Adding a non-ionic detergent like Tween-20 (typically 0.05-0.1%) to your wash buffer can help reduce hydrophobic interactions and improve washing efficiency. Increasing the salt concentration in the wash buffer can also help disrupt non-specific ionic interactions.
-
-
Reagent Concentration: The concentration of your biotinylated protein or the streptavidin-enzyme conjugate may be too high.
-
Solution: Perform a titration experiment to determine the optimal concentration of your biotinylated protein and detection reagents.
-
Issue 2: Non-specific Binding of Biotinylated Proteins to Streptavidin/Avidin Surfaces
Question: My biotinylated protein seems to be binding non-specifically to the streptavidin-coated surface, leading to high background. How can I prevent this?
Answer: Non-specific binding to streptavidin or avidin surfaces can occur due to hydrophobic and electrostatic interactions.
-
Choice of Biotin-binding Protein: Avidin is a glycoprotein with a high isoelectric point, which can lead to high non-specific binding.
-
Solution: Use streptavidin or NeutrAvidin, which are not glycosylated and have a more neutral pI, to reduce non-specific binding.
-
-
Blocking the Streptavidin Surface: Unoccupied sites on the streptavidin-coated surface can bind other proteins from your sample.
-
Solution: After immobilizing your biotinylated protein, block the remaining biotin-binding sites on the streptavidin surface with an excess of free biotin. This prevents other biotinylated molecules in your sample from binding.
-
-
Buffer Composition: The composition of your binding and wash buffers can influence non-specific interactions.
-
Solution: Include detergents like Tween-20 or Triton X-100 in your buffers to minimize hydrophobic interactions. Adjusting the salt concentration can also help reduce electrostatic-based non-specific binding.
-
Issue 3: Interference from Endogenous Biotin in Samples
Question: I am working with cell lysates or tissue samples and suspect that endogenous biotin is causing high background. How can I address this?
Answer: Many cells and tissues, particularly liver and kidney, contain endogenous biotin, which can be a significant source of non-specific signal in biotin-streptavidin-based assays.
-
Blocking Endogenous Biotin: A specific blocking step is required to sequester the endogenous biotin in your sample.
-
Solution: Implement an avidin/streptavidin-biotin blocking procedure before adding your biotinylated probe. This involves a two-step process: first, incubate the sample with an excess of unlabeled avidin or streptavidin to bind to the endogenous biotin. Second, add an excess of free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin.
-
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer to use for biotin-streptavidin assays?
There is no single "best" blocking buffer, as the optimal choice depends on the specific assay and sample type. However, some general guidelines apply:
-
Avoid milk-based blockers in antibody diluents: Non-fat dry milk contains endogenous biotin and should be avoided in steps following the initial blocking, especially when using biotinylated antibodies and streptavidin detection systems.
-
Consider protein-based blockers: BSA and casein are effective protein-based blockers. Casein has been shown to be a highly effective blocking agent in many ELISA applications.
-
Synthetic blockers: For assays requiring a protein-free environment, synthetic blocking buffers are available.
Q2: How can I optimize my washing steps to reduce background?
Effective washing is critical for reducing non-specific binding. To optimize your washing protocol:
-
Increase the number of washes: Perform at least 3-5 wash cycles.
-
Increase the wash volume: Ensure the entire surface of the well or membrane is thoroughly washed.
-
Increase the soaking time: Allowing the wash buffer to incubate for a few minutes during each wash step can improve the removal of non-specifically bound molecules.
-
Add detergent: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer.
-
Increase salt concentration: For interactions with an ionic component, increasing the NaCl concentration in the wash buffer (e.g., up to 0.5 M) can enhance stringency.
Q3: What is "pre-clearing" and when should I use it?
Pre-clearing is a technique used to remove proteins from a sample lysate that non-specifically bind to the affinity matrix (e.g., agarose or magnetic beads) before the specific immunoprecipitation or pull-down is performed.
-
When to use it: Pre-clearing is highly recommended when working with complex protein mixtures like cell or tissue lysates, especially if you observe a high number of non-specific bands in your negative control (beads only) lane on a Western blot.
Q4: Can the degree of biotinylation of my protein affect non-specific binding?
Yes, the molar coupling ratio of biotin to your protein can influence its behavior. Over-biotinylation can potentially alter the protein's properties and increase non-specific interactions. It is important to optimize the biotin-to-protein ratio during the labeling reaction.
Data Presentation
Table 1: Comparison of Common Blocking Agents for ELISA
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Generally effective, low cost. | Can be a weaker blocker than casein for some applications. Purity can vary between preparations. |
| Casein/Non-fat Dry Milk | 1-5% | Highly effective at blocking non-specific sites, inexpensive. | Contains endogenous biotin, which can interfere with biotin-streptavidin detection systems. |
| Fish Skin Gelatin | 0.1-1% | Does not contain biotin, remains liquid at cold temperatures. | May be less effective than other protein blockers in some cases. |
| Synthetic/Protein-Free Blockers | Varies by manufacturer | Protein-free, good lot-to-lot consistency. | Can be more expensive. |
Table 2: Common Additives to Wash Buffers for Reducing Non-specific Binding
| Additive | Typical Concentration | Purpose |
| Tween-20 | 0.05 - 0.1% | Reduces non-specific hydrophobic interactions. |
| Triton X-100 | 0.1 - 0.5% | Reduces non-specific hydrophobic interactions. |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Reduces non-specific ionic interactions. |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is essential when working with samples that may contain significant amounts of endogenous biotin, such as liver or kidney tissue.
-
After your standard protein-based blocking step (e.g., with BSA), wash the sample.
-
Prepare a solution of 0.1 mg/mL avidin or streptavidin in your wash buffer.
-
Incubate the sample with the avidin/streptavidin solution for 15 minutes at room temperature. This will bind to the endogenous biotin in the sample.
-
Wash the sample three times with wash buffer.
-
Prepare a solution of 0.01 mg/mL free biotin in your wash buffer.
-
Incubate the sample with the free biotin solution for 15 minutes at room temperature. This will saturate the remaining biotin-binding sites on the avidin/streptavidin added in step 3.
-
Wash the sample three times with wash buffer.
-
Proceed with the incubation of your biotinylated primary antibody or probe.
Protocol 2: Pre-clearing of Cell Lysate for Pull-Down Assays
This protocol helps to remove proteins that non-specifically bind to your affinity beads.
-
Prepare your cell lysate according to your standard protocol.
-
Take an aliquot of your affinity beads (e.g., streptavidin-agarose) that is equivalent to the amount you will use for your pull-down experiment. Do not add your biotinylated bait protein to these beads.
-
Wash the beads with your lysis buffer.
-
Add the washed, unconjugated beads to your cell lysate.
-
Incubate the lysate and beads for 30-60 minutes at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Discard the beads, which now have non-specifically bound proteins attached.
-
Use the pre-cleared lysate for your pull-down experiment with your biotinylated bait protein and fresh affinity beads.
Visualizations
Caption: Sources of specific and non-specific binding in biotin-streptavidin assays.
Caption: Troubleshooting workflow for high background in biotin-based assays.
References
- 1. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 2. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. candor-bioscience.de [candor-bioscience.de]
Technical Support Center: Biotin-PEG4-Azide Labeling and Purification
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully using Biotin-PEG4-Azide for biomolecule labeling and subsequent purification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is a biotinylation reagent used for "click chemistry" reactions.[1][2] It allows for the covalent attachment of biotin to molecules containing an alkyne group, such as proteins, DNA, and oligonucleotides.[1] The key components of this reagent are:
-
Biotin: A vitamin that exhibits an exceptionally strong and specific binding affinity for avidin and streptavidin proteins, which is widely used for detection and purification.[3][4]
-
PEG4 (Polyethylene Glycol) linker: A flexible, hydrophilic spacer that separates the biotin from the target molecule. This linker enhances water solubility, reduces aggregation, and minimizes steric hindrance, which allows for more efficient binding of the biotin to streptavidin or avidin.
-
Azide group (-N3): A reactive group that specifically and efficiently reacts with alkyne-modified biomolecules through a copper-catalyzed or copper-free "click" reaction to form a stable triazole linkage.
This reagent is commonly used in applications such as affinity purification, cell surface labeling, and immunoassays.
Q2: Why is it necessary to remove excess this compound after the labeling reaction?
A2: It is crucial to remove any unreacted this compound from the reaction mixture for several reasons:
-
Prevents Competition in Downstream Applications: Free biotin will compete with your biotinylated molecule for binding sites on avidin or streptavidin-conjugated supports (e.g., beads, plates). This can lead to a significant reduction in signal or purification yield.
-
Reduces Background Signal: Excess biotin can lead to high, non-specific background signals in assays like ELISA, Western blotting, and flow cytometry, making it difficult to distinguish between the signal from your labeled molecule and noise.
-
Ensures Accurate Quantification: The presence of free biotin can interfere with assays used to determine the degree of biotinylation, leading to inaccurate results.
Q3: What are the common methods for removing excess this compound?
A3: The most common methods for removing small, unreacted molecules like this compound from larger, labeled biomolecules are based on size differences. These include:
-
Size Exclusion Chromatography (SEC) / Desalting: This technique, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin. Larger, biotinylated molecules pass through the column quickly, while smaller, unreacted this compound molecules enter the pores of the resin and are retained longer, allowing for their effective separation. This method is often performed using pre-packed spin columns for convenience.
-
Dialysis: This method involves placing the sample in a semi-permeable membrane with a specific molecular weight cutoff (MWCO). The membrane allows small molecules like excess this compound to diffuse into a surrounding buffer (dialysate), while retaining the larger, labeled biomolecules. Multiple buffer changes are typically required to effectively reduce the concentration of the unwanted small molecules.
-
Protein Precipitation: This method involves adding a reagent (e.g., acetone, trichloroacetic acid (TCA), or ethanol) to the sample to reduce the solubility of the protein, causing it to precipitate. The precipitated protein can then be pelleted by centrifugation, and the supernatant containing the soluble, unreacted this compound can be discarded. The protein pellet is then washed and resolubilized.
Troubleshooting Guides
Issue 1: Low or No Biotin Labeling Detected
If you are observing a weak or absent signal from your biotinylated molecule, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inefficient Click Reaction | Ensure all click chemistry reagents (e.g., copper catalyst, reducing agent) are fresh and have been stored correctly. Optimize the reaction time and temperature. Consider trying different copper catalysts or biotin-azide substrates if issues persist. |
| Issues with the Alkyne-Modified Molecule | Confirm the successful incorporation of the alkyne group into your target molecule. Ensure the alkyne group is accessible for the click reaction. |
| Degraded this compound | This compound is sensitive to moisture. Ensure it is stored at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. |
| Over-Biotinylation Leading to Precipitation | Excessive labeling can alter the properties of your molecule, leading to precipitation and loss of material. Reduce the molar ratio of the biotin reagent to your target molecule in the labeling reaction. |
| Suboptimal Reaction pH | While click chemistry is robust, ensure the pH of your reaction buffer is compatible with your target molecule's stability. |
Issue 2: High Background or Non-Specific Signal in Downstream Applications
If you are experiencing high background noise in your experiments, it is often due to residual, unreacted biotin.
| Potential Cause | Troubleshooting Steps |
| Incomplete Removal of Excess Biotin | The chosen purification method may not be efficient enough. For dialysis, ensure the MWCO of the membrane is appropriate, use a large volume of dialysis buffer, and perform multiple, extended buffer changes. For size exclusion chromatography, ensure the column size and resin type are suitable for your sample volume and the size of your molecule. If using spin columns, follow the manufacturer's protocol regarding sample volume and centrifugation speed. |
| Non-Specific Binding of Labeled Protein | Your biotinylated protein may be binding non-specifically to surfaces or other proteins. Include blocking agents (e.g., BSA) and detergents (e.g., Tween-20) in your buffers to minimize non-specific interactions. |
| Endogenous Biotin | Some biological samples naturally contain biotin or biotin-binding proteins. This can lead to high background signals. Consider performing a pre-clearing step with streptavidin beads to remove endogenous biotin-binding proteins before your assay. |
Experimental Protocols
Workflow for Removal of Excess this compound
Caption: Post-labeling purification workflow.
Method 1: Removal by Size Exclusion Chromatography (Spin Column)
This protocol is a general guideline for using a desalting spin column. Always refer to the manufacturer's specific instructions.
-
Column Preparation: Remove the spin column's bottom closure and place it in a collection tube.
-
Equilibration: Centrifuge the column to remove the storage buffer. Add an appropriate equilibration buffer (e.g., PBS) to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated with your desired buffer.
-
Sample Loading: Place the equilibrated column into a new collection tube. Slowly apply your labeling reaction sample to the center of the resin bed.
-
Elution: Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes). The flow-through contains your purified, biotinylated protein. The smaller, unreacted this compound remains in the column resin.
-
Confirmation of Protein Recovery: (Optional) Measure the protein concentration of the eluate using a standard protein assay (e.g., A280, BCA).
Method 2: Removal by Dialysis
This protocol provides a general procedure for dialysis.
-
Membrane Preparation: Select a dialysis membrane (e.g., tubing or cassette) with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your biomolecule of interest (e.g., 10 kDa MWCO for a 50 kDa protein). Hydrate the membrane in the dialysis buffer as per the manufacturer's instructions.
-
Sample Loading: Load your labeling reaction sample into the dialysis tubing or cassette, ensuring to remove any air bubbles.
-
Dialysis: Immerse the sealed dialysis device in a large volume of dialysis buffer (at least 200-500 times the sample volume) and stir gently.
-
Buffer Changes: Perform the dialysis for 1-2 hours at room temperature or 4°C. Change the dialysis buffer and continue to dialyze for another 1-2 hours. For best results, perform a third buffer change and dialyze overnight at 4°C.
-
Sample Recovery: Carefully remove your sample from the dialysis device.
Data Presentation: Comparison of Purification Methods
| Method | Principle | Typical Time Required | Pros | Cons |
| Size Exclusion Chromatography (Spin Column) | Separation based on molecular size. | < 15 minutes | Fast, high recovery, simple to perform. | Potential for sample dilution, limited sample volume capacity. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane. | 4 hours to overnight | Gentle, preserves protein integrity, can handle a wide range of sample volumes. | Time-consuming, potential for sample loss, risk of membrane clogging. |
| Protein Precipitation | Altering solvent conditions to reduce protein solubility. | ~1-2 hours | Can concentrate the protein sample, effective at removing various contaminants. | Risk of protein denaturation, precipitate can be difficult to resolubilize, may not achieve 100% recovery. |
References
Stability of Biotin-PEG4-Azide in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Biotin-PEG4-Azide in various buffer conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a desiccated environment.
Q2: What solvents should be used to dissolve this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of a compatible organic solvent like DMSO and then dilute it with the desired aqueous buffer.
Q3: Is this compound stable in aqueous buffers?
A3: The stability of this compound in aqueous buffers can be influenced by pH, temperature, and the buffer composition. The azide functional group itself is generally stable in aqueous conditions. However, the PEG linker, particularly if it contains ester bonds, can be susceptible to hydrolysis at acidic or alkaline pH. The amide bonds in the structure are generally more stable but can also hydrolyze under extreme pH conditions over extended periods. For optimal stability in aqueous solutions, it is recommended to use freshly prepared buffers and store aliquots at -20°C or -80°C for short periods.
Q4: Which buffers are compatible with this compound for click chemistry reactions?
A4: For copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, it is crucial to use buffers that do not interfere with the copper catalyst.
-
Recommended Buffers: Phosphate-buffered saline (PBS) and HEPES are commonly recommended for CuAAC reactions.
-
Buffers to Avoid: Tris-based buffers (e.g., TBS) should be avoided as the amine groups can chelate the copper catalyst, thereby inhibiting the reaction. Buffers containing high concentrations of chelating agents like EDTA should also be avoided.
Q5: What is the optimal pH for using this compound in click chemistry?
A5: For bioconjugation applications, the optimal pH for CuAAC reactions is typically in the range of 7 to 9. A pH around 7.4 is often a good starting point to ensure both reaction efficiency and the stability of the biomolecules involved.
Troubleshooting Guides
Issue 1: Low or No Signal in Biotinylation Experiments
| Possible Cause | Recommended Solution |
| Degradation of this compound | Ensure proper storage of the reagent at -20°C in a desiccated environment. Prepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Buffer Incompatibility | Avoid using Tris-based buffers or buffers containing chelating agents like EDTA for CuAAC reactions. Switch to a recommended buffer such as PBS or HEPES.[1] |
| Suboptimal pH | Optimize the reaction pH. For CuAAC, the optimal range is typically between 7 and 9. Perform a pH screen to find the best condition for your specific system. |
| Inactive Copper Catalyst | Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) for the in situ generation of Cu(I). Ensure the copper source and ligand are of high quality. |
| Steric Hindrance | The PEG4 linker is designed to reduce steric hindrance, but if the alkyne group on the target molecule is in a sterically hindered position, the reaction efficiency may be reduced. Consider optimizing the linker length or the position of the alkyne modification. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound in Buffer | Prepare fresh solutions of this compound in the reaction buffer immediately before use. Avoid storing the reagent in aqueous buffers for extended periods. |
| Variability in Buffer Preparation | Ensure consistent preparation of all buffers, including accurate pH measurement and use of high-purity water and reagents. |
| Oxidation of Reducing Agent | The reducing agent for CuAAC (e.g., sodium ascorbate) is prone to oxidation. Always use a freshly prepared solution. |
| Inconsistent Reagent Concentrations | Carefully verify the concentrations of all reaction components, including the this compound, the alkyne-modified molecule, copper catalyst, ligand, and reducing agent. |
Data Presentation
Table 1: General Stability Guidelines for this compound in Common Laboratory Conditions
| Condition | Guideline | Rationale |
| Storage (Solid) | -20°C, desiccated | Minimizes degradation over long periods. |
| Storage (in DMSO) | -20°C or -80°C, desiccated | Good for short to medium-term storage of stock solutions. |
| pH (Aqueous Buffer) | Neutral (pH 6-8) is generally preferred for stability. | Extreme acidic or alkaline pH can lead to hydrolysis of the PEG linker or amide bonds over time. |
| Temperature (in Buffer) | Use on ice and for the shortest time necessary. | Higher temperatures can accelerate hydrolysis. |
| Buffer Components | Avoid primary amines (e.g., Tris) and strong chelators (e.g., EDTA) for CuAAC. | These components can interfere with the copper catalyst.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve the alkyne-containing molecule in a compatible buffer (e.g., PBS, pH 7.4).
-
Prepare a 50 mM solution of copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 50 mM solution of a copper-chelating ligand (e.g., THPTA) in deionized water.
-
Prepare a 100 mM solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the alkyne-containing molecule.
-
Add the copper(II) sulfate and ligand solutions. A common final concentration is 1 mM CuSO₄ and 5 mM ligand.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. Protect the reaction from light if any of the components are light-sensitive.
-
-
Purification:
-
Remove excess reagents and the copper catalyst using a desalting column, dialysis, or other appropriate purification method.
-
-
Analysis:
-
Confirm biotinylation using methods such as a HABA assay, streptavidin blotting, or mass spectrometry.
-
Visualizations
References
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during biotinylation?
Protein aggregation during biotinylation can be triggered by a combination of factors related to the protein's intrinsic properties and the experimental conditions. Key contributors include:
-
High Protein Concentration: Increased proximity of protein molecules can facilitate intermolecular interactions and aggregation.[1][2]
-
Suboptimal pH: The pH of the reaction buffer can significantly impact protein stability. Proteins are often least soluble at their isoelectric point (pI).[2][3]
-
Inappropriate Buffer Composition: The type and concentration of buffer salts can influence electrostatic interactions between protein molecules. Buffers containing primary amines (e.g., Tris) can compete with the protein for reaction with amine-reactive biotinylation reagents.[1]
-
Excessive Biotin Reagent Concentration: High concentrations of the labeling reagent can lead to over-modification of the protein surface, altering its charge and hydrophobicity, which can in turn cause aggregation.
-
Intrinsic Properties of the Protein: Some proteins are inherently more prone to aggregation due to their structure, stability, and surface characteristics, such as exposed hydrophobic regions.
-
Temperature: Elevated temperatures can decrease protein stability and promote aggregation.
Q2: How does the choice of biotinylation reagent affect protein aggregation?
The properties of the biotinylation reagent can significantly influence protein stability during the labeling reaction. Key factors to consider include:
-
Solubility: Water-soluble reagents, such as those containing a sulfonate group (Sulfo-NHS esters), can be less likely to cause aggregation compared to reagents that require organic solvents like DMSO or DMF for dissolution.
-
Spacer Arm Length: The spacer arm of a biotinylation reagent can impact steric hindrance and the accessibility of the biotin moiety. While longer spacer arms can reduce steric hindrance for subsequent detection with avidin or streptavidin, they can also, in some cases, increase the chance of intermolecular cross-linking and aggregation if a protein has multiple biotinylation sites. However, for some applications, a longer spacer arm is advantageous.
-
Reactivity: The reactivity of the functional group on the biotinylation reagent (e.g., NHS ester, maleimide) should be matched to the available functional groups on the protein and the reaction conditions (e.g., pH) to ensure efficient labeling without excessive side reactions that could lead to aggregation.
Q3: What are some common additives that can be used to prevent protein aggregation during biotinylation?
Several additives can be included in the reaction buffer to help maintain protein stability and prevent aggregation:
-
Glycerol: Often used at concentrations of 5-20% (v/v), glycerol is a stabilizing osmolyte that can help prevent aggregation by favoring the native protein conformation.
-
Arginine: Typically used at concentrations of 50-500 mM, L-arginine can suppress aggregation by interacting with both charged and hydrophobic regions on the protein surface.
-
Sugars (e.g., Sucrose, Trehalose): Similar to glycerol, these are stabilizing osmolytes that can help maintain the protein's native structure.
-
Reducing Agents (e.g., DTT, TCEP): For proteins with cysteine residues, adding a reducing agent can prevent the formation of non-native disulfide bonds that can lead to aggregation.
Troubleshooting Guide
If you are experiencing protein aggregation during biotinylation, follow this step-by-step troubleshooting guide to identify and resolve the issue.
Step 1: Initial Observation and Confirmation of Aggregation
-
Visual Inspection: Look for visible precipitates or cloudiness in your protein solution after the biotinylation reaction.
-
Quantification: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to confirm the presence and extent of aggregation.
Step 2: Systematic Troubleshooting Workflow
The following flowchart outlines a systematic approach to troubleshooting protein aggregation during biotinylation.
Caption: Troubleshooting flowchart for protein aggregation during biotinylation.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions to minimize protein aggregation during biotinylation.
Table 1: Recommended Molar Excess of Biotin Reagent
| Protein Concentration | Biotinylation Reagent Type | Recommended Molar Excess (Biotin:Protein) | Reference(s) |
| 2-10 mg/mL | NHS-Biotin | ≥ 12:1 | |
| ≤ 2 mg/mL | NHS-Biotin | ≥ 20:1 | |
| General Use | Isocyanate-based | 10:1 to 20:1 | |
| General Use | NHS-Biotin | 5:1 to 20:1 |
Table 2: Recommended Buffer Conditions and Additives
| Parameter | Recommended Condition/Concentration | Rationale | Reference(s) |
| pH | 7.0 - 9.0 for NHS esters | Optimal reactivity for amine-reactive labeling. | |
| At least 1 unit away from protein's pI | To increase protein solubility. | ||
| Buffer Type | Amine-free (e.g., PBS, HEPES) for amine-reactive reagents | To prevent quenching of the biotinylation reagent. | |
| Additives | |||
| Glycerol | 5 - 20% (v/v) | Stabilizes native protein structure. | |
| L-Arginine | 50 - 500 mM | Suppresses aggregation by interacting with charged and hydrophobic regions. |
Experimental Protocols
Protocol 1: General Protein Biotinylation with NHS-Ester Reagent
This protocol provides a general guideline for biotinylating a protein in solution using an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS-Biotin reagent
-
Anhydrous DMSO or DMF (if reagent is not water-soluble)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein Sample:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If necessary, perform a buffer exchange.
-
The recommended protein concentration is typically 1-5 mg/mL.
-
-
Prepare the Biotin Reagent:
-
Immediately before use, dissolve the NHS-Biotin reagent in anhydrous DMSO or DMF (or water for Sulfo-NHS-Biotin) to a concentration of 10-50 mM.
-
-
Biotinylation Reaction:
-
Add the dissolved biotin reagent to the protein solution. The molar ratio of biotin to protein typically ranges from 10:1 to 20:1.
-
Gently mix and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quench the Reaction:
-
Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Remove Excess Biotin:
-
Purify the biotinylated protein from excess, unreacted biotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Biotinylation of an Aggregation-Prone Protein
This protocol is adapted for proteins that have a known tendency to aggregate.
Materials:
-
Aggregation-prone protein solution (in optimized amine-free buffer)
-
Sulfo-NHS-Biotin (water-soluble reagent is recommended)
-
Stabilizing additive stock solution (e.g., 50% glycerol or 1M L-arginine)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Optimize Buffer Conditions:
-
Prior to biotinylation, determine the optimal buffer conditions (pH, salt concentration) for your protein's stability.
-
Add a stabilizing agent to the protein solution. For example, add glycerol to a final concentration of 10% (v/v) or L-arginine to a final concentration of 100 mM.
-
-
Prepare Protein and Reagent:
-
Prepare the protein at a relatively low concentration (e.g., 0.5-1 mg/mL) in the optimized, amine-free buffer containing the stabilizing additive.
-
Dissolve Sulfo-NHS-Biotin in water immediately before use.
-
-
Biotinylation Reaction:
-
Perform the reaction at a lower temperature (e.g., on ice or at 4°C) to enhance protein stability.
-
Start with a lower molar excess of the biotin reagent (e.g., 5:1 or 10:1) and optimize as needed.
-
Incubate for 1-2 hours with gentle mixing.
-
-
Quench and Purify:
-
Quench the reaction as described in Protocol 1.
-
Immediately purify the biotinylated protein using a desalting column to remove excess biotin and quenching buffer.
-
Visualizations
Conceptual Diagram: Mechanism of Stabilizing Additives
Caption: Conceptual diagram of how stabilizing additives prevent protein aggregation.
References
Technical Support Center: Biotin-PEG4-Azide Biotinylation Confirmation
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully confirming the biotinylation of their molecules of interest using Biotin-PEG4-Azide. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a biotinylation reagent used in "click chemistry".[1][2] It contains three key components:
-
Biotin: A vitamin that forms a very strong and specific non-covalent bond with avidin and streptavidin.[3][4]
-
PEG4 (Polyethylene Glycol) linker: A short, hydrophilic spacer that increases the water solubility of the reagent and the resulting biotinylated molecule. This linker also minimizes steric hindrance, allowing for more efficient binding of the biotin to streptavidin or avidin.[2]
-
Azide group (-N3): This functional group allows for a highly specific and efficient covalent reaction with molecules containing a terminal alkyne or a strained cyclooctyne (like DBCO or BCN). This reaction, known as an azide-alkyne cycloaddition, can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst in the case of strained alkynes (SPAAC).
This reagent is ideal for labeling biomolecules like proteins, nucleic acids, and glycans that have been modified to contain a compatible alkyne or cyclooctyne group.
Q2: How can I confirm that my molecule has been successfully biotinylated with this compound?
Several methods can be used to confirm successful biotinylation. The choice of method will depend on the nature of your sample, the equipment available, and whether you need qualitative or quantitative results. The most common methods include:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric method for quantifying the amount of biotin in a sample.
-
Streptavidin Gel-Shift Assay: A qualitative or semi-quantitative method to visualize biotinylation on an SDS-PAGE gel.
-
Western Blotting: A sensitive method for the specific detection of biotinylated proteins.
-
Mass Spectrometry: A highly accurate method to confirm biotinylation and identify the site of modification.
Troubleshooting Guides
HABA Assay
Q3: My HABA assay results are inconsistent or show no biotinylation. What could be the problem?
Several factors can lead to inaccurate HABA assay results. Here are some common issues and troubleshooting steps:
-
Presence of free biotin: Unreacted this compound in your sample will compete with your biotinylated molecule for binding to avidin, leading to an underestimation of biotinylation.
-
Solution: Ensure all free biotin is removed from your sample before performing the assay. This can be achieved through dialysis or gel filtration (desalting columns).
-
-
Incorrect buffer composition: Certain buffer components can interfere with the assay.
-
Solution: Avoid buffers containing potassium, as they can cause precipitation. It is recommended to use buffers like PBS or TBS.
-
-
Sample concentration outside the linear range: The HABA assay has a defined linear range for accurate quantification.
-
Solution: Test several dilutions of your sample to ensure the biotin concentration falls within the assay's linear range (typically 2-16 µM).
-
-
Precipitation in the HABA/Avidin solution:
-
Solution: If a precipitate is observed in the HABA/Avidin reagent, it can be filtered before use.
-
Workflow for HABA Assay
Caption: Workflow for quantifying biotinylation using the HABA assay.
Streptavidin Gel-Shift Assay
Q4: I don't see a shift in my protein band after adding streptavidin. Does this mean the biotinylation failed?
Not necessarily. Here are some potential reasons for not observing a gel shift and how to troubleshoot them:
-
Low level of biotinylation: If the degree of biotinylation is very low, the shifted band may be too faint to detect.
-
Solution: Optimize your biotinylation reaction to increase the labeling efficiency. Consider increasing the concentration of this compound or the reaction time.
-
-
Insufficient streptavidin: If not enough streptavidin is added, only a small fraction of the biotinylated protein will be bound, making the shift difficult to see.
-
Solution: Add a molar excess of streptavidin to your biotinylated protein to ensure all biotinylated molecules are bound.
-
-
Gel resolution: The size of your protein and the percentage of your polyacrylamide gel can affect the resolution of the shifted band.
-
Solution: Use a lower percentage gel for larger proteins to better resolve the shifted and unshifted bands.
-
-
Streptavidin dissociation: Although the biotin-streptavidin interaction is very strong, excessive heating of the sample before loading can cause some dissociation.
-
Solution: While some protocols recommend heating the sample, avoid prolonged boiling. Incubating the biotinylated protein with streptavidin at room temperature for 5-15 minutes before adding the loading buffer is often sufficient.
-
Workflow for Streptavidin Gel-Shift Assay
Caption: Experimental workflow for the streptavidin gel-shift assay.
Western Blotting
Q5: I am getting high background or no signal on my western blot. How can I improve my results?
High background and lack of signal are common issues in western blotting. Here are some tips for troubleshooting when using streptavidin-HRP for detection:
-
High Background:
-
Insufficient blocking: The membrane may not be adequately blocked, leading to non-specific binding of the streptavidin-HRP.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat dry milk).
-
-
Streptavidin-HRP concentration is too high:
-
Solution: Titrate your streptavidin-HRP conjugate to find the optimal concentration. Recommended starting dilutions are often in the range of 1:5,000 to 1:20,000.
-
-
Inadequate washing: Insufficient washing can leave unbound streptavidin-HRP on the membrane.
-
Solution: Increase the number and/or duration of your wash steps after incubating with streptavidin-HRP.
-
-
-
No Signal:
-
Inefficient biotinylation: The target protein may not be biotinylated or the level of biotinylation is too low for detection.
-
Solution: Confirm biotinylation using a more sensitive method or optimize your biotinylation reaction.
-
-
Inefficient transfer: The biotinylated protein may not have transferred efficiently from the gel to the membrane.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S before blocking.
-
-
Inactive streptavidin-HRP: The enzyme conjugate may have lost its activity.
-
Solution: Use a fresh vial of streptavidin-HRP or test its activity with a known biotinylated positive control.
-
-
Quantitative Data Summary
| Method | Principle | Typical Quantitative Output | Key Considerations |
| HABA Assay | Colorimetric; displacement of HABA from avidin by biotin leads to a decrease in absorbance at 500 nm. | Molar ratio of biotin to protein. | Requires removal of free biotin. Linear range is typically 2-16 µM biotin. |
| Mass Spectrometry | Detects the mass increase of the molecule upon addition of the this compound tag. | Exact mass of the biotinylated molecule; identification of biotinylation sites. | Highly accurate and provides detailed information but requires specialized equipment. |
| Streptavidin Gel-Shift | The binding of tetrameric streptavidin (~53 kDa) to the biotinylated protein causes a significant increase in molecular weight, resulting in a retarded migration on an SDS-PAGE gel. | Semi-quantitative estimation of biotinylation efficiency by densitometry. | Primarily a qualitative method; the shift confirms biotinylation. |
Detailed Experimental Protocols
Protocol: HABA Assay for Biotin Quantification (Cuvette Format)
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions. A typical preparation involves dissolving avidin and HABA in PBS. The absorbance of this solution at 500 nm should be between 0.9 and 1.3.
-
Initial Absorbance Reading: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette. Measure and record the absorbance at 500 nm. This is the A500 of the HABA/Avidin solution.
-
Add Sample: Add 100 µL of your biotinylated protein sample (with free biotin removed) to the cuvette. Mix well.
-
Final Absorbance Reading: Measure the absorbance at 500 nm again. Wait for the reading to stabilize for at least 15 seconds before recording the value. This is the A500 of the HABA/Avidin/Biotin sample.
-
Calculations: Use the change in absorbance to calculate the concentration of biotin in your sample, and subsequently, the molar ratio of biotin to your protein. Refer to the specific kit's manual for the exact formulas.
Protocol: Streptavidin Gel-Shift Assay
-
Sample Preparation: In separate microcentrifuge tubes, prepare your biotinylated protein sample and a non-biotinylated control. A typical amount is ~10 µg of protein per lane.
-
Streptavidin Incubation: To the "test" sample, add a 2- to 5-fold molar excess of streptavidin. Do not add streptavidin to the control lane. Incubate at room temperature for 5 minutes.
-
SDS-PAGE Loading: Add the appropriate amount of 4x SDS-PAGE loading buffer to each sample. Do not boil the samples after adding streptavidin.
-
Electrophoresis: Load the samples onto a suitable percentage polyacrylamide gel and run the electrophoresis as usual.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or another suitable protein stain. A successful biotinylation will result in a higher molecular weight band (the "shifted" band) in the lane containing the biotinylated protein and streptavidin, compared to the lane with the biotinylated protein alone.
Protocol: Western Blot Detection of Biotinylated Proteins
-
SDS-PAGE and Transfer: Separate your protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature. The optimal dilution should be determined empirically but is often in the range of 1:5,000 to 1:20,000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound conjugate.
-
Detection: Develop the blot using a chemiluminescent HRP substrate and image the signal.
References
Overcoming steric hindrance with the PEG4 spacer in biotin labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in biotin labeling, with a specific focus on the role of the PEG4 spacer in mitigating steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of biotin-avidin binding, and how does a PEG4 spacer help overcome it?
A1: Steric hindrance refers to the spatial obstruction that can prevent the binding of biotin to avidin or streptavidin. The biotin binding site on avidin is located deep within the protein structure. If the biotin molecule is attached too closely to a large molecule (like an antibody or protein), the bulk of the larger molecule can physically block the biotin from accessing this binding pocket.
A PEG4 spacer is a flexible, hydrophilic linker arm that physically separates the biotin molecule from the labeled protein.[1][2] This increased distance reduces the spatial interference, allowing the biotin to more easily access the binding site on avidin or streptavidin, thus improving the efficiency of the interaction.[1][2] The hydrophilic nature of the PEG spacer also helps to prevent aggregation of the labeled protein.[3]
Q2: What are the key advantages of using a Biotin-PEG4-NHS ester for labeling my protein?
A2: Biotin-PEG4-NHS ester offers several advantages for protein labeling:
-
Reduces Steric Hindrance: The PEG4 spacer arm provides a long, flexible connection that minimizes steric hindrance in binding to avidin molecules.
-
Increases Water Solubility: The hydrophilic polyethylene glycol (PEG) spacer imparts water solubility to the labeled molecule, which can reduce aggregation of labeled proteins stored in solution.
-
Efficient Labeling: The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (e.g., the side chain of lysine residues) at a pH of 7-9 to form stable covalent bonds.
Q3: What is the optimal pH for a biotinylation reaction using an NHS ester?
A3: The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5. While the reaction rate increases at a higher pH, the rate of hydrolysis of the NHS ester also increases, which can lower the overall labeling efficiency. Therefore, it is crucial to maintain a stable pH within this range.
Q4: Which buffers should I avoid during the biotinylation reaction?
A4: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, which will significantly reduce your labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.
Q5: How should I store and handle my Biotin-PEG4-NHS ester?
A5: Biotin-PEG4-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant. Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial. It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and to not store aqueous solutions of the reagent.
Troubleshooting Guides
Issue 1: Low or No Biotin Labeling Detected
| Possible Cause | Solution |
| Incorrect Buffer | Ensure you are not using buffers containing primary amines (e.g., Tris, glycine). Perform a buffer exchange into an amine-free buffer like PBS or HEPES before labeling. |
| Suboptimal pH | Verify that the pH of your reaction buffer is between 7.2 and 8.5 for optimal NHS ester reactivity. |
| Inactive Reagent | The NHS ester may have hydrolyzed due to moisture. Always allow the reagent to equilibrate to room temperature before opening and prepare stock solutions fresh in anhydrous solvent. |
| Insufficient Reagent | Increase the molar excess of the biotinylation reagent to your protein. For dilute protein solutions, a higher molar excess is often required. |
| Low Protein Concentration | Labeling reactions are less efficient with dilute protein solutions. If possible, concentrate your protein sample before labeling. |
| Short Incubation Time | Increase the incubation time of the labeling reaction. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice. |
Issue 2: High Background or Non-Specific Binding
| Possible Cause | Solution |
| Inefficient Removal of Unreacted Biotin | Ensure complete removal of free biotin after the labeling reaction using dialysis or size-exclusion chromatography (e.g., a desalting column). |
| Over-biotinylation | Reduce the molar excess of the biotinylation reagent or decrease the incubation time. Excessive labeling can lead to protein precipitation and non-specific binding. |
| Presence of Endogenous Biotin | Some biological samples may contain endogenous biotin or biotin-binding proteins. Include a control sample that is not treated with the biotin reagent but is subjected to the same detection steps. |
Issue 3: Protein Precipitation After Labeling
| Possible Cause | Solution |
| Over-modification of the Protein | Excessive biotinylation can alter the isoelectric properties of the protein, leading to precipitation. Reduce the molar ratio of biotin reagent to protein. |
| Poor Solubility of Labeled Protein | The use of a Biotin-PEG4-NHS ester can help to increase the solubility of the labeled protein. If precipitation still occurs, consider further optimization of the labeling conditions. |
Data Presentation
While direct head-to-head quantitative data for the binding affinity of Biotin-PEG4-NHS vs. no-spacer biotin is not extensively consolidated in the literature, the available research provides insights into the effect of spacer arm length on biotin-streptavidin interactions.
Table 1: Effect of Spacer Arm Length on Biotin-Streptavidin Binding
| Biotinylation Reagent | Spacer Arm Length (Å) | Observed Effect on Binding | Reference(s) |
| NHS-Biotin | 13.5 | Baseline binding | |
| Sulfo-NHS-LC-Biotin | 22.4 | Improved dose-response curve compared to shorter spacers, suggesting reduced steric hindrance. | |
| NHS-PEG4-Biotin | 29.0 | Generally considered to provide sufficient spacing to overcome steric hindrance for many applications. Studies on similar PEG spacers (PEG4 and PEG6) have shown optimal properties in some systems. | |
| NHS-LC-LC-Biotin | 30.5 | Further improved dose-response curve in a competitive assay. | |
| NHS-PEG12-Biotin | 56.0 | A slight, but not significant, increase in active binding sites was observed in one study. However, another study suggests that excessively long spacers may not always be beneficial. |
Note: The optimal spacer arm length can be application-dependent. The data suggests that while a spacer is beneficial, an excessively long spacer is not always better and may not provide a significant advantage over a PEG4 spacer.
Experimental Protocols
Protocol 1: General Protein Biotinylation with Biotin-PEG4-NHS Ester
This protocol provides a starting point for the biotinylation of a generic protein. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into an amine-free buffer like PBS (pH 7.2-8.0).
-
Prepare Biotin Reagent Stock Solution:
-
Equilibrate the vial of Biotin-PEG4-NHS ester to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. For example, dissolve 5.9 mg of Biotin-PEG4-NHS Ester (MW: 588.6 g/mol ) in 1 mL of anhydrous DMSO.
-
-
Biotinylation Reaction:
-
Add a 20-fold molar excess of the Biotin-PEG4-NHS ester stock solution to your protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction (Optional): To quench the reaction, add an amine-containing buffer (e.g., Tris) to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove Excess Biotin: Remove the excess, unreacted biotin reagent by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotin incorporation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance of the solution at 500 nm (A500 HABA/Avidin).
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm again once the reading has stabilized (A500 HABA/Avidin/Biotin Sample).
-
Calculate the moles of biotin per mole of protein using the appropriate formulas provided by the HABA assay kit manufacturer.
Mandatory Visualizations
Caption: Overcoming steric hindrance with a PEG4 spacer.
Caption: Experimental workflow for protein biotinylation.
References
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-Azide vs. Traditional Methods
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for experimental success. Biotinylation, the covalent attachment of biotin, is a cornerstone technique for the detection, purification, and immobilization of proteins and other macromolecules. The choice of biotinylation reagent is a critical decision that can significantly impact the specificity, yield, and functional integrity of the labeled molecule. This guide provides an objective comparison of Biotin-PEG4-Azide, a modern biotinylation reagent utilizing click chemistry, with other commonly used alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a biotinylation reagent that leverages the power of bioorthogonal click chemistry.[1][2][3][4] It consists of three key components: a biotin molecule for high-affinity binding to streptavidin, a polyethylene glycol (PEG4) linker, and a terminal azide group.[1] The PEG4 linker enhances the water solubility of the reagent and the resulting biotinylated molecule, while also minimizing steric hindrance, thereby improving the accessibility of the biotin tag for binding to streptavidin. The azide group allows for a highly specific and efficient covalent linkage to molecules containing a terminal alkyne via a copper-catalyzed or copper-free click reaction.
Comparison of Biotinylation Reagents
The selection of a biotinylation reagent depends on several factors, including the target molecule, the desired level of specificity, and the experimental conditions. This section compares this compound with traditional amine-reactive reagents, such as those containing N-hydroxysuccinimide (NHS) esters.
Mechanism of Action
This compound's reactivity is based on the principles of click chemistry, a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group on this compound reacts specifically with a terminal alkyne on the target molecule to form a stable triazole linkage. This reaction is highly selective and does not interfere with other functional groups typically found in biological systems.
In contrast, traditional biotinylation reagents like NHS-esters react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins. While this is a straightforward method, the abundance of lysine residues on the surface of most proteins can lead to non-specific and heterogeneous labeling, potentially affecting the protein's function.
Data Presentation: A Comparative Overview
While direct head-to-head quantitative comparisons in single studies are limited, the following table summarizes the key performance characteristics of this compound and NHS-Biotin based on their chemical properties and data from various sources.
| Feature | This compound | NHS-Biotin | Sulfo-NHS-Biotin |
| Reaction Chemistry | Click Chemistry (Azide-Alkyne Cycloaddition) | Amine Acylation | Amine Acylation |
| Target Functional Group | Terminal Alkyne | Primary Amines (e.g., Lysine, N-terminus) | Primary Amines (e.g., Lysine, N-terminus) |
| Specificity | High (Bioorthogonal) | Moderate (Reacts with available primary amines) | Moderate (Reacts with available primary amines) |
| Control over Labeling Site | High (Requires pre-introduction of alkyne) | Low | Low |
| Reaction Conditions | Mild, aqueous buffers | pH 7-9 | Aqueous buffers, pH 7-9 |
| Potential for Protein Aggregation | Low (due to hydrophilic PEG linker) | Can be higher | Lower than NHS-Biotin (due to sulfo group) |
| Biotinylation Efficiency | High, driven by efficient click chemistry | Variable, depends on accessible amines | Variable, depends on accessible amines |
| Effect on Protein Function | Minimal (site-specific labeling) | Potential for disruption if amines are in active sites | Potential for disruption if amines are in active sites |
| Workflow Complexity | Two-step (alkyne introduction and click reaction) | One-step | One-step |
| Solubility | High (PEG linker) | Low (requires organic solvent) | High (sulfonate group) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for protein biotinylation using this compound and a traditional NHS-ester reagent.
Protocol 1: Protein Biotinylation using this compound (Click Chemistry)
This protocol involves a two-step process: the introduction of an alkyne group onto the target protein, followed by the click reaction with this compound.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
Alkyne-NHS ester (for introducing the alkyne handle)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Desalting column
Procedure:
-
Introduction of the Alkyne Handle: a. Dissolve the Alkyne-NHS ester in anhydrous DMSO to a stock concentration of 10 mM. b. Add a 10- to 20-fold molar excess of the Alkyne-NHS ester to the protein solution. c. Incubate the reaction for 1-2 hours at room temperature. d. Remove the excess Alkyne-NHS ester using a desalting column.
-
Click Reaction: a. Prepare a fresh solution of 10 mM this compound in DMSO. b. In a separate tube, prepare the catalyst solution by mixing CuSO4 and TBTA in a 1:5 molar ratio in DMSO/t-butanol. c. Add a 2- to 5-fold molar excess of this compound to the alkyne-modified protein solution. d. Add the catalyst solution to the reaction mixture. e. Add a fresh solution of sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to Cu(I). f. Incubate the reaction for 1-2 hours at room temperature. g. Purify the biotinylated protein using a desalting column to remove excess reagents.
Protocol 2: Protein Biotinylation using NHS-Biotin
This protocol describes a one-step labeling of primary amines on a protein.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Preparation of Reagents: a. Allow the vial of NHS-Biotin to equilibrate to room temperature before opening. b. Prepare a 10 mg/mL stock solution of NHS-Biotin in anhydrous DMF or DMSO.
-
Biotinylation Reaction: a. Add a 10- to 50-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio should be determined experimentally. b. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching and Purification: a. Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. b. Incubate for an additional 15 minutes at room temperature. c. Remove excess, unreacted NHS-Biotin by using a desalting column.
Quantification of Biotinylation
The degree of biotinylation can be determined using various methods, including the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, fluorescent-based assays, or mass spectrometry. The HABA assay is a colorimetric method where the displacement of HABA from the avidin-HABA complex by biotin results in a decrease in absorbance at 500 nm, which is proportional to the amount of biotin.
Mandatory Visualizations
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for biotinylation using this compound (via click chemistry) and a traditional NHS-ester.
Proximity Labeling Experimental Workflow
Proximity-dependent biotinylation (e.g., BioID) is a powerful technique to identify protein-protein interactions in a cellular context. This workflow utilizes a promiscuous biotin ligase fused to a protein of interest to biotinylate nearby proteins.
Antibody-Drug Conjugate (ADC) Development Workflow
Biotinylation plays a crucial role in the development and purification of antibody-drug conjugates (ADCs).
Conclusion
The choice of biotinylation reagent is a critical determinant of experimental success. This compound, with its reliance on highly specific and efficient click chemistry, offers significant advantages in terms of specificity and control over the labeling process. This makes it particularly well-suited for applications where maintaining protein function is critical and for site-specific labeling in complex biological environments. Traditional NHS-ester based reagents, while simpler in their one-step application, carry the inherent risk of non-specific labeling and potential disruption of protein function. The inclusion of a PEG linker in reagents like this compound also provides the added benefits of increased solubility and reduced steric hindrance. For researchers and drug development professionals, a thorough understanding of the principles and methodologies behind different biotinylation strategies is essential for generating reliable and reproducible data.
References
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-Azide vs. Biotin-NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin is a critical technique for a multitude of applications, including protein purification, immunoassays, and interaction studies. The choice of biotinylation reagent can significantly impact the specificity, efficiency, and functional integrity of the labeled protein. This guide provides an objective comparison of two prevalent biotinylation reagents: the site-specific Biotin-PEG4-Azide, which utilizes click chemistry, and the amine-reactive Biotin-NHS ester.
This comparison delves into their reaction mechanisms, labeling specificity, and experimental workflows, providing a comprehensive overview to aid in the selection of the most suitable reagent for your research needs.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between this compound and Biotin-NHS ester lies in their chemical reactivity and, consequently, their approach to protein labeling.
Biotin-NHS Ester: Targeting Primary Amines
Biotin-N-hydroxysuccinimide (NHS) ester is a classical and widely used biotinylation reagent. Its reactivity is based on the NHS ester group, which efficiently reacts with primary amines (–NH₂) found on the side chains of lysine (Lys) residues and the N-terminus of proteins. This reaction, which proceeds via nucleophilic acyl substitution, forms a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[1] The reaction is highly dependent on pH, with an optimal range of 7-9 to ensure that the primary amines are deprotonated and thus nucleophilic.[2] Due to the abundance of lysine residues on the surface of most proteins, labeling with Biotin-NHS ester is generally non-specific, resulting in a heterogeneous population of biotinylated proteins with varying degrees of labeling at different locations.[3]
This compound: Precision Labeling via Click Chemistry
This compound represents a more modern and targeted approach to biotinylation, employing the principles of bioorthogonal "click chemistry".[4] This reagent contains an azide (–N₃) group that does not react with any functional groups naturally found in proteins. Instead, it specifically and efficiently reacts with a complementary alkyne (–C≡CH) group that has been pre-introduced into the protein of interest. This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a highly stable triazole linkage. The requirement of an alkyne handle on the protein necessitates a two-step labeling process but offers the significant advantage of site-specificity. If the alkyne group is introduced at a specific location on the protein (e.g., through the incorporation of an unnatural amino acid), the biotin molecule can be attached with high precision.
The Role of the PEG4 Linker
Both this compound and some variants of Biotin-NHS ester incorporate a polyethylene glycol (PEG) spacer arm. The PEG4 linker in this compound is a hydrophilic chain of four ethylene glycol units. This spacer offers several advantages:
-
Increased Solubility: The hydrophilic nature of the PEG linker enhances the water solubility of the biotinylation reagent and the resulting biotinylated protein, which can help prevent aggregation.
-
Reduced Steric Hindrance: The flexible and extended spacer arm physically separates the biotin molecule from the protein surface. This minimizes steric hindrance, allowing for more efficient binding of the biotin tag to avidin or streptavidin.
-
Minimized Perturbation: By distancing the bulky biotin-streptavidin complex from the protein's surface, the PEG linker can help to preserve the native structure and function of the labeled protein.
Quantitative Data Comparison
While direct head-to-head quantitative studies comparing the labeling efficiency and stability of this compound and Biotin-NHS ester are limited in the literature, the following table summarizes the key performance characteristics based on the principles of their respective chemistries and available data for similar systems.
| Feature | This compound (Click Chemistry) | Biotin-NHS Ester | Key Considerations |
| Target Residues | Site-specifically introduced alkyne groups | Primary amines (Lysine residues, N-terminus) | Click chemistry offers precise control over the labeling site, while NHS ester labeling is non-specific. |
| Specificity | High | Low to Moderate | The bioorthogonal nature of the azide-alkyne reaction minimizes off-target labeling. NHS esters can react with any accessible primary amine. |
| Workflow Complexity | More Complex (Two-step) | Simpler (One-step) | Click chemistry requires the initial introduction of an alkyne group onto the protein. |
| Control over Degree of Labeling (DoL) | High | Moderate | With site-specific alkyne incorporation, a precise 1:1 labeling ratio can be achieved. DoL with NHS esters is controlled by adjusting the reagent concentration, which can be less precise. |
| Reaction Efficiency | Generally High to Very High | Variable, Moderate to High | Click chemistry reactions are known for their high yields. NHS ester efficiency can be affected by hydrolysis of the reagent. |
| Linkage Stability | High (Triazole ring) | High (Amide bond) | Both linkages are generally stable under physiological conditions. The triazole ring is exceptionally stable to a wide range of chemical conditions. |
| Potential for Protein Aggregation | Lower (due to PEG linker) | Higher (can be mitigated with PEGylated versions) | The hydrophilic PEG linker enhances the solubility of the labeled protein. |
| Impact on Protein Function | Minimal (with site-specific labeling) | Potential for disruption | Non-specific labeling with NHS esters can modify critical lysine residues in active sites or binding interfaces, potentially affecting protein function. |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for protein labeling with Biotin-NHS ester and this compound.
Caption: Workflow for Protein Labeling with Biotin-NHS Ester.
Caption: Workflow for Protein Labeling with this compound via Click Chemistry.
Experimental Protocols
The following are detailed protocols for protein labeling using Biotin-NHS ester and this compound.
Protocol 1: Protein Labeling with Biotin-NHS Ester
This protocol is a general guideline for labeling proteins with Biotin-NHS ester. The optimal conditions may vary depending on the protein of interest.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-NHS ester (e.g., Biotin-PEG4-NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS or another suitable amine-free buffer.
-
Prepare Biotin-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-NHS ester in DMF or DMSO to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Biotin-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically to achieve the desired degree of labeling while minimizing protein inactivation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Biotin-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer for your protein.
Protocol 2: Site-Specific Protein Labeling with this compound (via Click Chemistry)
This protocol involves a two-step process: first, the introduction of an alkyne group into the protein, and second, the click reaction with this compound.
Part A: Introduction of an Alkyne Group onto the Protein
This can be achieved through various methods, including the use of an alkyne-NHS ester to modify lysine residues or, for more precise site-specificity, the genetic incorporation of an alkyne-containing unnatural amino acid. The following is a general protocol using an alkyne-NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer)
-
Alkyne-NHS ester (e.g., Alkyne-PEG4-NHS Ester)
-
Anhydrous DMF or DMSO
-
Desalting column
Procedure:
-
Follow steps 1-3 of Protocol 1, substituting the Biotin-NHS ester with an Alkyne-NHS ester.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the alkyne-modified protein using a desalting column to remove the unreacted alkyne-NHS ester.
Part B: Click Reaction with this compound
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Alkyne-modified protein (from Part A)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration ~1-5 mg/mL) and this compound (a 5- to 20-fold molar excess over the protein).
-
Add the THPTA ligand to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 5-10 mM.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Conclusion
The choice between this compound and Biotin-NHS ester for protein labeling is highly dependent on the specific requirements of the experiment.
Biotin-NHS ester is a reliable and straightforward choice for general biotinylation applications where site-specificity is not a primary concern and a heterogeneous population of labeled proteins is acceptable. Its one-step procedure makes it a convenient option for routine labeling tasks.
This compound , in conjunction with click chemistry, offers unparalleled specificity and control over the labeling site. This makes it the superior choice for applications where maintaining protein function is critical, for the site-specific attachment of other molecules, and for experiments in complex biological environments where off-target reactions must be minimized. While the two-step workflow is more complex, the benefits of generating a homogeneous and precisely labeled protein population often outweigh the additional effort for advanced applications in research and drug development.
References
The PEG Spacer Advantage: A Comparative Guide to Biotin-Azide Linkers in Bioconjugation
In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the development of advanced diagnostics, therapeutics, and research tools. Biotin-azide linkers have emerged as powerful reagents, enabling the versatile and bioorthogonal "click" conjugation of biotin to alkyne-modified targets. However, the performance of these linkers can be significantly enhanced by the incorporation of a polyethylene glycol (PEG) spacer. This guide provides an objective comparison of biotin-azide linkers with and without a PEG spacer, supported by experimental principles and representative data, to assist researchers in selecting the optimal tool for their needs.
Unveiling the Structural Difference
The fundamental distinction between a standard biotin-azide linker and its PEGylated counterpart lies in the presence of a flexible, hydrophilic PEG chain between the biotin and the azide functional groups. This seemingly simple addition has profound implications for the linker's physicochemical properties and its performance in various applications.
Figure 1. Structural comparison of biotin-azide linkers.
Performance Comparison: With vs. Without PEG Spacer
The inclusion of a PEG spacer imparts several key advantages to biotin-azide linkers, directly impacting their utility and the quality of experimental results. The following table summarizes the comparative performance of these linkers based on critical parameters.
| Performance Metric | Biotin-Azide Linker (Without PEG) | Biotin-PEG-Azide Linker | Advantage of PEG Spacer |
| Solubility in Aqueous Buffers | Low to moderate; prone to aggregation, especially when conjugated to hydrophobic molecules. | High | Improved Solubility: The hydrophilic nature of the PEG chain significantly enhances the water solubility of the entire conjugate, preventing aggregation and ensuring compatibility with biological systems.[1][2][3][4] |
| Binding to Avidin/Streptavidin | Can be subject to steric hindrance, potentially leading to reduced binding efficiency. | High, with reduced steric hindrance. | Reduced Steric Hindrance: The PEG spacer provides a flexible arm that extends the biotin moiety away from the conjugated biomolecule, allowing for more efficient binding to the deep biotin-binding pockets of avidin and streptavidin.[5] |
| Non-Specific Binding | Higher propensity for non-specific binding due to the hydrophobicity of the biotin and linker. | Low | Minimized Non-Specific Binding: The hydrophilic PEG chain creates a hydration shell that repels non-specific protein adsorption, leading to lower background signals and improved assay sensitivity. |
| Signal-to-Noise Ratio in Assays | Can be lower due to higher background from non-specific binding and potential aggregation. | Higher | Enhanced Signal-to-Noise Ratio: By reducing non-specific binding and improving solubility, PEGylated linkers contribute to cleaner signals and a better distinction between specific interactions and background noise. |
| Flexibility and Reach | Limited flexibility, which can be a constraint when labeling large or complex biomolecules. | High | Increased Flexibility and Reach: The flexible nature of the PEG chain allows the azide group to access sterically hindered alkyne-modified sites on target biomolecules more effectively. |
Experimental Data Summary
Table 1: Solubility Comparison
| Compound | Molecular Weight (Da) | Solubility |
| Biotin-Azide (representative) | ~300-400 | Moderately soluble in organic solvents (e.g., DMSO), limited solubility in aqueous buffers. |
| Biotin-PEG3-Azide | 444.6 | Soluble in PBS (10 mg/ml) and DMSO (10 mg/ml). |
| Biotin-PEG-Azide (MW 3400) | ~3400 | Highly soluble in aqueous solutions. |
Note: The solubility of non-PEGylated biotin-azide can vary depending on the specific linker structure, but it is generally less soluble in aqueous buffers compared to its PEGylated counterparts.
Table 2: Biotin-Avidin/Streptavidin Binding Affinity
The binding affinity of biotin to avidin and streptavidin is exceptionally high. While the core interaction is governed by the biotin moiety, the accessibility of biotin can be influenced by the linker.
| Interaction | Dissociation Constant (Kd) | Key Consideration |
| Free Biotin - Avidin | ~10⁻¹⁵ M | This represents the ideal, unhindered interaction. |
| Free Biotin - Streptavidin | ~10⁻¹⁴ M | Streptavidin is often preferred due to its lower non-specific binding. |
| Conjugated Biotin (No PEG) - Streptavidin | May be effectively higher | Steric hindrance from the conjugated molecule can impede binding, leading to a weaker apparent affinity. |
| Conjugated Biotin (with PEG) - Streptavidin | Closer to free biotin affinity | The PEG spacer mitigates steric hindrance, allowing the biotin to bind more freely and efficiently. |
Note: A lower Kd value indicates a stronger binding affinity.
Experimental Workflows and Protocols
To facilitate the comparative analysis of biotin-azide linkers, we provide detailed experimental workflows and protocols for key applications.
Experimental Workflow: A Comparative Pull-Down Assay
This workflow enables a direct comparison of the efficiency of a biotin-azide linker with and without a PEG spacer in capturing a target protein.
Figure 2. Workflow for a comparative pull-down assay.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the general procedure for labeling an alkyne-modified protein with a biotin-azide linker.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
Biotin-azide linker (with or without PEG spacer) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 50 mM TBTA in DMSO)
Procedure:
-
To your alkyne-modified protein solution, add the biotin-azide linker to a final concentration of 100-200 µM.
-
Add the copper-chelating ligand (TBTA) to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding the reducing agent (sodium ascorbate) to a final concentration of 5 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
The biotinylated protein is now ready for purification or downstream applications.
Protocol 2: Comparative Pull-Down Assay
This protocol compares the efficiency of capturing a biotinylated protein using streptavidin beads.
Materials:
-
Biotinylated protein samples (labeled with and without PEG-spacer linkers from Protocol 1)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Equilibrate the streptavidin-coated magnetic beads by washing them three times with Wash Buffer.
-
Incubate the biotinylated protein samples with the equilibrated beads for 1 hour at room temperature with gentle rotation.
-
Place the tubes on a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
After the final wash, add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the captured protein.
-
Analyze the eluted proteins by SDS-PAGE and Western blot to compare the capture efficiency of the two linkers.
Protocol 3: Comparative ELISA
This protocol can be adapted to compare the signal-to-noise ratio in an ELISA format.
Materials:
-
Antigen-coated microtiter plate
-
Biotinylated detection antibody (prepared using biotin-azide linkers with and without a PEG spacer)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash Buffer and Blocking Buffer
Procedure:
-
Coat the microtiter plate with the target antigen and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites with Blocking Buffer.
-
Add the biotinylated detection antibodies (prepared with and without PEG linkers) to the wells and incubate.
-
Wash the plate and add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with Stop Solution and measure the absorbance at 450 nm.
-
Compare the signal intensity and background levels between the two types of linkers to determine the signal-to-noise ratio.
Conclusion
The incorporation of a PEG spacer into biotin-azide linkers offers significant and multifaceted advantages for researchers in drug development, diagnostics, and fundamental research. By improving solubility, reducing steric hindrance, and minimizing non-specific binding, PEGylated linkers lead to more robust, reliable, and sensitive assays. While the optimal length of the PEG spacer may vary depending on the specific application, the collective evidence strongly supports the superiority of biotin-PEG-azide linkers over their non-PEGylated counterparts for most bioconjugation needs. The provided protocols offer a framework for researchers to empirically validate these benefits within their own experimental systems.
References
A Head-to-Head Comparison of CuAAC and SPAAC for Biotin-PEG4-Azide Reactions
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. "Click chemistry" has emerged as a powerful tool for this purpose, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide provides an objective comparison of these two ligation techniques, specifically for reactions involving Biotin-PEG4-Azide, to aid in the selection of the most appropriate method for your research needs.
At its core, both CuAAC and SPAAC facilitate the formation of a stable triazole linkage between an azide and an alkyne. This compound is a commonly used reagent in bioconjugation, featuring a biotin moiety for detection or purification, a hydrophilic PEG4 linker to improve solubility and reduce steric hindrance, and a terminal azide group for ligation.[1][2][3] The choice between CuAAC and SPAAC for conjugating this molecule largely depends on the experimental context, particularly the sensitivity of the biological system to copper and the desired reaction kinetics.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain)[4] |
| Biocompatibility | Limited due to copper cytotoxicity[5] | High, suitable for in vivo applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne |
| Alkyne Reactant | Terminal or internal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Reagent Accessibility | Simple alkynes are readily available and less expensive | Strained cyclooctynes can be complex and more expensive to synthesize |
| Side Reactions | Potential for oxidative homocoupling of alkynes and damage to biomolecules from reactive oxygen species (ROS) | Cyclooctynes can have side reactions with thiols |
| Regioselectivity | High (yields 1,4-disubstituted triazole isomer) | Low (can yield a mixture of regioisomers, though often not a concern in bioconjugation) |
Quantitative Performance Data
The selection of a click chemistry method often hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Comparative Reaction Kinetics
| Method | Alkyne Partner | Second-Order Rate Constant (k₂) | Typical Reaction Time | References |
| CuAAC | Terminal Alkynes | ~1-100 M⁻¹s⁻¹ | 1 - 24 hours | |
| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | ~0.1 M⁻¹s⁻¹ | 30 minutes - 12 hours | |
| SPAAC | DBCO (Dibenzocyclooctyne) | ~0.3 M⁻¹s⁻¹ | 30 minutes - 12 hours | |
| SPAAC | Tetra-fluorinated aromatic azide with cyclooctyne | 3.60 M⁻¹s⁻¹ | Not specified |
Note: Reaction rates for CuAAC with internal alkynes are generally at the lower end of the reported range. The efficiency of SPAAC is highly dependent on the choice of the strained cyclooctyne.
Table 2: Biocompatibility in Cell-Labeling Studies
| Method | Conditions | Cell Viability | References |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) | |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved | |
| SPAAC | DBCO reagent | High; avoids copper cytotoxicity |
Reaction Mechanisms and Workflows
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for cycloaddition with an azide. In contrast, SPAAC employs a strained cyclooctyne, where the high ring strain allows the reaction with an azide to proceed without the need for a catalyst.
The experimental workflows for CuAAC and SPAAC also differ, primarily due to the requirement of the copper catalyst in CuAAC.
Experimental Protocols
Below are generalized protocols for the conjugation of this compound to an alkyne-modified protein. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: CuAAC Conjugation of this compound to an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
DMSO (for dissolving this compound)
-
Purification system (e.g., desalting column)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. A 2-fold molar excess of the azide is often used.
-
Prepare a premixed solution of CuSO₄ and the THPTA ligand. A 5:1 ligand-to-copper ratio is commonly used to minimize copper-mediated damage.
-
Add the premixed copper/ligand solution to the protein/azide mixture. The final copper concentration is typically between 0.05 and 0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purify the biotinylated protein using a desalting column or other appropriate method to remove the copper catalyst, excess reagents, and byproducts.
Protocol 2: SPAAC Conjugation of this compound to a DBCO-Modified Protein
Materials:
-
DBCO-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (for dissolving this compound)
-
Purification system (e.g., desalting column)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
In a microcentrifuge tube, combine the DBCO-modified protein solution with the this compound stock solution. A molar excess of 1.5–10 equivalents of one of the coupling partners can be used to increase conjugation efficiency.
-
Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight.
-
The reaction typically proceeds to completion without the need for quenching.
-
Purify the biotinylated protein using a desalting column or other appropriate method to remove excess this compound.
Concluding Remarks
Both CuAAC and SPAAC are highly effective methods for conjugating this compound to a target molecule. The choice between them is a critical decision that should be guided by the specific requirements of the experiment.
Choose CuAAC when:
-
Speed is paramount: Its rapid kinetics are advantageous for capturing dynamic processes.
-
The experimental system is not sensitive to copper: This is often the case for in vitro applications and materials science.
-
Cost is a major consideration: Terminal alkynes and copper catalysts are generally more affordable than strained cyclooctynes.
Choose SPAAC when:
-
In vivo or live-cell applications are planned: The high biocompatibility and absence of copper toxicity are essential for experiments in living systems.
-
Labeling sensitive biomolecules: SPAAC avoids potential damage to proteins and other biomolecules from copper-generated reactive oxygen species.
-
A simplified workflow is desired: The reaction requires fewer components as no catalyst, ligand, or reducing agent is needed.
For many applications in drug development and biological research, especially those involving live cells or in vivo models, the superior biocompatibility of SPAAC makes it the preferred choice. While historically slower, the development of more reactive cyclooctynes continues to close the kinetic gap with CuAAC. Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to select the optimal click chemistry strategy for their specific needs.
References
Validating Biotinylation Efficiency: A Comparative Guide to the HABA Assay and Its Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise determination of biotin incorporation is a critical checkpoint. Inadequate or excessive biotinylation can significantly impact the performance of diagnostic and therapeutic agents. This guide provides an objective comparison of the widely used 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with contemporary alternatives for validating biotinylation efficiency, supported by experimental data and detailed protocols.
The HABA assay has long been a staple for estimating the mole-to-mole ratio of biotin to protein.[1] Its enduring popularity stems from its simplicity and cost-effectiveness. However, the emergence of more sensitive and robust techniques warrants a careful evaluation of the best-fit method for specific research needs. This guide delves into the principles, protocols, and comparative performance of the HABA assay, fluorescence-based methods, and mass spectrometry.
The HABA Assay: A Competitive Colorimetric Method
The HABA assay is a straightforward, colorimetric method based on the competitive binding of biotin and HABA dye to avidin.[1][2] HABA binds to avidin, forming a complex that absorbs light at 500 nm.[3] Due to biotin's significantly higher affinity for avidin (Kd ≈ 10^-15 M) compared to HABA's affinity (Kd ≈ 10^-6 M), the addition of a biotinylated sample displaces the HABA dye from the avidin binding sites.[3] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.
Experimental Protocol: HABA Assay
This protocol is a generalized procedure and may require optimization based on the specific biotinylated protein and assay kit.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (free of unconjugated biotin)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.6
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Sample Preparation: Ensure that all free or unconjugated biotin has been removed from the biotinylated protein sample through methods like dialysis or gel filtration.
-
Blank Measurement:
-
For a cuvette-based assay, add 900 µL of the HABA/Avidin solution to a cuvette.
-
For a microplate-based assay, add 180 µL of the HABA/Avidin solution to a well.
-
Measure the absorbance at 500 nm. This reading serves as the initial absorbance (A500 HABA/Avidin).
-
-
Sample Measurement:
-
To the cuvette, add 100 µL of the biotinylated protein sample.
-
To the microplate well, add 20 µL of the biotinylated protein sample.
-
Mix thoroughly and incubate for a few minutes until the reading stabilizes.
-
Measure the absorbance at 500 nm. This is the final absorbance (A500 HABA/Avidin/Biotin Sample).
-
-
Calculation of Biotin to Protein Ratio: The moles of biotin per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
HABA Assay Workflow
Alternative Methods for Biotinylation Validation
While the HABA assay is widely accessible, several alternative methods offer enhanced sensitivity, a broader dynamic range, and are less susceptible to interfering substances.
Fluorescence-Based Assays
Fluorescence-based assays represent a significant improvement in sensitivity over the colorimetric HABA assay. These methods often utilize a fluorescently labeled avidin or streptavidin. The principle is similar to the HABA assay, where the displacement of a quencher molecule by biotin results in an increase in fluorescence.
One such example is the FluoReporter Biotin Quantitation Kit , which uses a fluorescent avidin and HABA premix. The displacement of HABA by biotin from the avidin binding sites leads to an increase in fluorescence, which can be measured with a fluorescence plate reader. Another approach, the Quant*Tag™ Biotin Kit , involves a chemical modification of biotin that results in a quantifiable colored product.
Mass Spectrometry
For the most precise and detailed analysis of biotinylation, mass spectrometry (MS) stands out. This technique can not only quantify the degree of biotinylation but also identify the specific sites of biotin conjugation on the protein. A method termed "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to improve the direct MS detection of biotin-tagged proteins by approximately 200-fold compared to conventional methods. This approach is particularly valuable for complex biological samples and for understanding the impact of biotinylation on protein structure and function.
Chromophoric Biotin Labeling
An innovative alternative involves the use of a biotinylation reagent that contains a chromophoric group in its linker. The SureLINK™ Chromophoric Biotin Labeling Kit is an example of this technology. This method allows for the direct quantification of biotin incorporation by measuring the absorbance of the biotin-protein conjugate at a specific wavelength (e.g., 354 nm), eliminating the need for a competitive assay like HABA. This approach is non-destructive and can be used with lower protein concentrations.
Comparative Performance of Biotinylation Validation Assays
The choice of assay depends on several factors including the required sensitivity, the nature of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of the HABA assay and its alternatives.
| Feature | HABA Assay | Fluorescence-Based Assays | Mass Spectrometry (DiDBiT) | Chromophoric Biotin Labeling |
| Principle | Colorimetric, competitive displacement | Fluorometric, competitive displacement or direct labeling | Direct detection of biotinylated peptides/proteins | Direct absorbance measurement of chromophore |
| Sensitivity | Moderate (µM range) | High (pM to nM range) | Very High | High |
| Dynamic Range | Narrow | Wide | Wide | Wide |
| Protein Conc. | > 0.4 mg/mL | Lower concentrations possible | Very low concentrations possible | < 0.05 mg/mL |
| Interference | Susceptible to colored compounds | Susceptible to fluorescent compounds | Less susceptible to chemical interference | Less susceptible to interference |
| Information | Overall biotin-to-protein ratio | Overall biotin-to-protein ratio | Site-specific biotinylation information | Overall biotin-to-protein ratio |
| Throughput | High (microplate format) | High (microplate format) | Low to Moderate | High (spectrophotometric) |
| Cost | Low | Moderate | High | Moderate |
Detailed Experimental Protocols for Alternative Assays
Fluorescence-Based Biotin Quantitation (General Protocol)
Materials:
-
Fluorescence Biotin Quantitation Kit (e.g., FluoReporter)
-
Biotinylated protein sample (purified)
-
Biocytin or biotin standards
-
Black opaque 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Standards: Prepare a dilution series of the biocytin or biotin standard as per the kit instructions.
-
Prepare Samples: Dilute the biotinylated protein sample to fall within the linear range of the assay.
-
Assay:
-
Pipette 10 µL of each standard and sample into the microplate wells.
-
Add 90 µL of the fluorescent reporter solution (e.g., fluorescent avidin/HABA premix) to each well.
-
Incubate for a specified time at room temperature (e.g., 5 minutes).
-
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 494 nm excitation/520 nm emission).
-
Calculation: Generate a standard curve from the standards and determine the biotin concentration in the samples. Calculate the moles of biotin per mole of protein.
Mass Spectrometry-Based Biotinylation Analysis (Conceptual Workflow)
Procedure:
-
Sample Preparation: The biotinylated protein is proteolytically digested (e.g., with trypsin) to generate peptides.
-
Enrichment (Optional): Biotinylated peptides can be enriched using avidin or streptavidin-conjugated beads.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database to identify the peptides. The presence of a mass shift corresponding to the biotin tag confirms biotinylation and its location on the peptide.
References
A Researcher's Guide to Mass Spectrometry Analysis of Proteins Labeled with Biotin-PEG4-Azide
For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins within complex biological systems is paramount. Biotin-based affinity enrichment coupled with mass spectrometry is a powerful and widely used technique for isolating and analyzing specific protein populations. This guide provides an in-depth comparison of Biotin-PEG4-Azide with alternative protein labeling reagents, supported by experimental data and detailed protocols to inform your experimental design.
This compound is a bioorthogonal labeling reagent that enables the specific tagging of proteins that have been metabolically or enzymatically engineered to contain an alkyne group. This "click chemistry" approach offers high specificity and efficiency, minimizing off-target labeling. However, a variety of other biotinylation reagents exist, each with its own set of advantages and disadvantages. This guide will objectively compare the performance of this compound to traditional amine-reactive reagents and other bioorthogonal alternatives.
Performance Comparison of Biotinylation Reagents
The choice of biotinylation reagent significantly impacts the outcome of a proteomics experiment. Key performance indicators include labeling efficiency, specificity, enrichment efficiency, and potential for off-target effects. The following tables summarize the performance of this compound in comparison to other commonly used reagents.
| Feature | This compound (via Alkyne-labeled protein) | NHS-Biotin | Biotin-Alkyne (via Azide-labeled protein) |
| Target Residues | Site-specifically incorporated alkyne-containing unnatural amino acids. | Primary amines (N-terminus and Lysine residues). | Site-specifically incorporated azide-containing unnatural amino acids (e.g., azidohomoalanine). |
| Reaction Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). | Nucleophilic acyl substitution. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). |
| Specificity | High. The reaction is bioorthogonal and specific to the alkyne handle. | Moderate. Reacts with all accessible primary amines, which can be widespread on the protein surface. | High. Bioorthogonal reaction specific to the azide handle. |
| Reaction Kinetics | CuAAC is fast but requires a copper catalyst which can be toxic to cells. SPAAC is slower but avoids the need for a toxic catalyst. | Fast, but can be influenced by pH. | CuAAC is fast but requires a copper catalyst which can be toxic to cells. SPAAC is slower than iEDDA. |
| In Vivo Labeling | Yes, particularly with SPAAC which avoids the need for a toxic copper catalyst. | Limited applicability for intracellular labeling due to reactivity with numerous biomolecules. | Yes, particularly with SPAAC. |
| Labeling Efficiency | Generally high, though CuAAC can be impacted by ligand and catalyst accessibility. | Variable, dependent on the number and accessibility of lysine residues and the N-terminus. | Generally high, though CuAAC can be impacted by ligand and catalyst accessibility. |
| Enrichment Efficiency | High, with specific enrichment of alkyne-tagged proteins. | High, but can be affected by non-specific binding due to the widespread nature of the labeling. | High, with specific enrichment of azide-tagged proteins. |
Table 1: Qualitative Performance Comparison of Biotinylation Reagents. This table provides a general overview of the key characteristics of different biotinylation strategies.
| Parameter | Protein-Level Enrichment | Peptide-Level Enrichment |
| Yeast Proteins Identified | High | Moderate |
| Yeast Peptides Identified | High | Low |
| Biotinylated Yeast Peptides Identified | Low | High |
| Non-specific Human Proteins Identified | High | Low |
| Non-specific Human Peptides Identified | High | Low |
Table 2: Comparison of Protein-Level vs. Peptide-Level Enrichment Strategies. This data is based on a two-proteome model where biotinylated yeast proteins were spiked into a human cell lysate[1][2]. Protein-level enrichment yields more total protein identifications but also more non-specific binders. Peptide-level enrichment, while identifying fewer total proteins, provides higher confidence in the identification of biotinylated peptides with fewer contaminants[1][2].
| Affinity Matrix | Relative Binding Capacity | Relative Specificity | Recommended Enrichment Level |
| Streptavidin (SA) | Moderate | Moderate | Protein & Peptide |
| NeutrAvidin (NA) | High | Low | Protein |
| Anti-Biotin Antibody (BA) | Highest | Highest | Peptide |
Table 3: Comparison of Affinity Matrices for Biotinylated Protein/Peptide Enrichment. Data is derived from a benchmarking study using a two-proteome model[1]. Anti-biotin antibody beads demonstrate the highest binding capacity and specificity, and are particularly well-suited for peptide-level enrichment.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful mass spectrometry-based proteomics. Below are representative protocols for protein labeling using this compound (following metabolic labeling with an alkyne-containing amino acid) and the traditional NHS-Biotin method.
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound
This protocol assumes that the protein of interest has been metabolically labeled to incorporate an alkyne-containing unnatural amino acid.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Methanol
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Lysis: Lyse cells in a buffer compatible with the downstream click chemistry reaction.
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add TCEP to a final concentration of 1 mM.
-
Add this compound to a final concentration of 100 µM.
-
Add TBTA to a final concentration of 100 µM.
-
Initiate the reaction by adding CuSO4 to a final concentration of 1 mM.
-
Incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation: Precipitate the proteins using a four-fold excess of cold methanol overnight at -20°C.
-
Protein Digestion:
-
Resuspend the protein pellet in 8 M urea.
-
Reduce disulfide bonds with 10 mM DTT for 30 minutes at 37°C.
-
Alkylate cysteine residues with 20 mM IAA for 30 minutes at room temperature in the dark.
-
Dilute the urea to <2 M with 50 mM ammonium bicarbonate.
-
Digest with trypsin overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Incubate the peptide solution with streptavidin-coated magnetic beads for 1 hour at room temperature.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the biotinylated peptides from the beads.
-
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry.
Protocol 2: Labeling of Proteins with NHS-Biotin
This protocol is suitable for labeling proteins on their primary amines (N-terminus and lysine residues).
Materials:
-
Protein sample (1-10 mg/mL)
-
NHS-Biotin
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
-
Urea
-
DTT
-
IAA
-
Trypsin
-
Streptavidin-coated magnetic beads
Procedure:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.
-
Biotinylation Reaction:
-
Immediately before use, prepare a stock solution of NHS-Biotin in an anhydrous solvent like DMSO.
-
Add a 10- to 50-fold molar excess of NHS-Biotin to the protein solution.
-
Incubate for 30 minutes at room temperature or 2 hours on ice.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Removal of Excess Reagent: Remove unreacted and quenched NHS-Biotin using a desalting spin column or dialysis.
-
Protein Digestion: Follow the same procedure as outlined in step 4 of Protocol 1.
-
Enrichment of Biotinylated Peptides: Follow the same procedure as outlined in step 5 of Protocol 1.
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.
Visualizing Experimental Workflows and Logical Relationships
Clear visualization of experimental workflows and the underlying chemical principles is essential for understanding and implementing these complex techniques.
Figure 1: General workflow for biotin-based protein labeling and mass spectrometry analysis.
Figure 2: Comparison of the reaction mechanisms for this compound and NHS-Biotin.
Figure 3: Conceptual workflow of a proximity labeling experiment to study protein-protein interactions.
Conclusion
The selection of a biotinylation reagent for mass spectrometry-based proteomics is a critical decision that influences the specificity, sensitivity, and overall success of an experiment. This compound, utilized in conjunction with metabolic or enzymatic incorporation of an alkyne handle, offers a highly specific and efficient method for protein labeling. Its bioorthogonal nature minimizes off-target effects, making it particularly advantageous for in vivo labeling and studies requiring high precision.
Traditional amine-reactive reagents like NHS-Biotin remain a viable option for in vitro studies and applications where broad labeling of surface-exposed proteins is desired. However, researchers must be mindful of the potential for non-specific labeling and the challenges this can present in data analysis.
Ultimately, the optimal choice of reagent depends on the specific research question and experimental system. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to best achieve their scientific goals.
References
Biotin-PEG4-Picolyl Azide: A Comparative Guide to Accelerated Click Chemistry
For researchers, scientists, and drug development professionals leveraging click chemistry for bioconjugation, the choice of reagents is paramount to achieving high efficiency, yield, and biocompatibility. This guide provides an objective comparison of Biotin-PEG4-Picolyl azide with alternative azide reagents, supported by experimental data, to facilitate informed decisions in experimental design.
Core Advantage: Accelerated Kinetics through Copper Chelation
Biotin-PEG4-Picolyl azide is a specialized reagent designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. Its key feature is the incorporation of a picolyl group, which contains a pyridine ring adjacent to the azide. This structural motif acts as a chelating ligand for the copper(I) catalyst. This chelation effect increases the local concentration of the catalyst at the reaction site, dramatically accelerating the formation of the stable triazole linkage between the azide and an alkyne-modified molecule.[1][2]
The primary benefits of this accelerated reaction are:
-
Reduced Catalyst Concentration: The enhanced kinetics allow for a significant reduction in the amount of copper catalyst required, often by at least tenfold, without compromising reaction efficiency.[3][4] This is crucial for applications in living cells, as high concentrations of copper can be toxic.
-
Increased Signal Intensity: In labeling experiments, the use of picolyl azides has been shown to increase the specific protein signal by as much as 25-fold to 40-fold compared to conventional non-chelating azides.
-
Improved Biocompatibility: By lowering the required copper concentration, the overall biocompatibility of the labeling protocol is significantly improved, making it more suitable for live-cell imaging and in vivo studies.
Comparative Performance Data
The following tables summarize the quantitative advantages of using a picolyl azide, such as Biotin-PEG4-Picolyl azide, over conventional alkyl or benzyl azides in CuAAC reactions.
Table 1: In Vitro Reaction Efficiency Comparison
| Azide Type | Copper (CuSO₄) Concentration | Ligand | Percent Conversion (10 min) | Percent Conversion (30 min) |
| Picolyl Azide | 10 µM | None | ~50% | 81% |
| Conventional Alkyl Azide | 10 µM | None | No detectable product | No detectable product |
| Picolyl Azide | 100 µM | THPTA | >95% | >95% |
| Conventional Alkyl Azide | 100 µM | THPTA | ~60% | ~85% |
Data adapted from a study comparing picolyl azides to conventional azides in a fluorogenic CuAAC reaction. The study highlights that even at a 10-fold lower copper concentration and without an accelerating ligand, the picolyl azide significantly outperforms the conventional azide.
Table 2: Live Cell Labeling Signal Enhancement
| Azide Type | Copper (CuSO₄) Concentration | Ligand | Relative Signal Intensity |
| Picolyl Azide | 10 µM | THPTA | 1.6-fold greater than conventional at 100 µM Cu |
| Picolyl Azide | 40 µM | BTTAA | 3.9-fold greater than conventional at 100 µM Cu |
| Picolyl Azide | 100 µM | THPTA | Up to 25-fold greater than conventional at 100 µM Cu |
Data summarized from experiments on living cells, demonstrating the substantial signal enhancement achieved with picolyl azides across different copper concentrations and ligands.
Experimental Protocols
Below are detailed methodologies for performing a typical CuAAC reaction for protein labeling in cell lysate using Biotin-PEG4-Picolyl azide, and a comparative protocol for a conventional biotin-azide.
Protocol 1: Accelerated Biotinylation of Alkyne-Modified Proteins in Cell Lysate using Biotin-PEG4-Picolyl Azide
Materials:
-
Cell lysate containing alkyne-modified protein
-
Biotin-PEG4-Picolyl azide
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 1.7 mM in 1:4 DMSO:t-butanol for TBTA, or aqueous for THPTA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Thaw all stock solutions to room temperature immediately before use.
-
In a microcentrifuge tube, combine the cell lysate with Biotin-PEG4-Picolyl azide to a final concentration of 25 µM.
-
Prepare the "Click-&-Go" reaction cocktail by adding the reagents in the following order to ensure proper copper reduction:
-
TBTA or THPTA ligand (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
TCEP (to a final concentration of 1 mM)
-
-
Add the "Click-&-Go" cocktail to the cell lysate mixture.
-
Incubate the reaction at room temperature for 1 hour with gentle agitation.
-
Following incubation, the biotinylated proteins can be enriched using streptavidin-agarose beads or analyzed by downstream applications such as western blotting or mass spectrometry.
Protocol 2: Standard Biotinylation of Alkyne-Modified Proteins in Cell Lysate using a Conventional Biotin-Azide
Materials:
-
Cell lysate containing alkyne-modified protein
-
Conventional Biotin-Azide (e.g., Biotin-PEG4-Azide)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 1.7 mM in 1:4 DMSO:t-butanol for TBTA, or aqueous for THPTA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Follow steps 1 and 2 as in Protocol 1, substituting Biotin-PEG4-Picolyl azide with the conventional Biotin-Azide.
-
Prepare the "Click-&-Go" reaction cocktail as described in Protocol 1.
-
Add the cocktail to the cell lysate mixture.
-
Incubate the reaction at room temperature for 1-4 hours with gentle agitation. Note that longer incubation times may be required to achieve comparable yields to the picolyl azide reaction.
-
Proceed with downstream applications as described in Protocol 1.
Visualizing the Advantage: Mechanism and Workflow
The following diagrams illustrate the mechanism of accelerated click chemistry and a typical experimental workflow.
Caption: Chelation-assisted mechanism of picolyl azide in CuAAC.
Caption: General workflow for bioconjugation using Biotin-PEG4-Picolyl azide.
Comparison with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Another common approach to avoid copper-catalyzed reactions in biological systems is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes (e.g., DBCO, BCN) that react with azides without a catalyst.
Table 3: Comparison of Chelation-Assisted CuAAC and SPAAC
| Feature | Chelation-Assisted CuAAC (with Picolyl Azide) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Low concentration Cu(I) | None (Copper-free) |
| Reaction Rate | Very fast, significantly accelerated by picolyl group | Generally slower than catalyzed reactions, though rates vary with the cyclooctyne used |
| Reagent Size | Picolyl azide is relatively small. | Cyclooctynes (e.g., DBCO) are bulkier, which can sometimes affect solubility or steric hindrance. |
| Biocompatibility | Good, with low copper concentrations and protective ligands. | Excellent, as no cytotoxic metal catalyst is required. |
| Sensitivity | Can be more sensitive for labeling due to higher reaction rates leading to stronger signals. | Generally effective, but may have lower signal-to-noise in some applications compared to optimized CuAAC. |
While SPAAC offers the distinct advantage of being completely copper-free, optimized CuAAC using Biotin-PEG4-Picolyl azide can provide faster kinetics and potentially higher labeling efficiency and sensitivity. The choice between the two methods will depend on the specific requirements of the experiment, including the tolerance of the biological system to low levels of copper and the need for the highest possible reaction speed and signal output.
References
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Biotin-Azide Linkers in Affinity Purification and Beyond
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable biotin-azide linker is a critical decision that can significantly impact the outcome of experiments ranging from affinity purification to proteomic studies. This guide provides an objective comparison of these two linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational experimental design.
The covalent linkage of biotin to a molecule of interest via a bioorthogonal azide handle has become a cornerstone of modern life sciences research. This "click chemistry" approach allows for the efficient labeling and subsequent enrichment of target molecules. However, the devil is in the details of the linker connecting the biotin and azide moieties. The fundamental difference lies in the ability to break the connection: cleavable linkers are designed to be severed under specific chemical conditions, while non-cleavable linkers form a stable, permanent bond. This distinction has profound implications for experimental workflows, particularly in the elution of biotinylated molecules from streptavidin resins, influencing protein yield, purity, and the potential for identifying interacting partners.
At a Glance: Key Differences
| Feature | Cleavable Biotin-Azide Linkers | Non-Cleavable Biotin-Azide Linkers |
| Elution Conditions | Mild (e.g., acid, reducing agents, light) | Harsh (e.g., boiling in SDS, high concentrations of chaotropic agents) |
| Protein Recovery | Often higher yield of functional proteins | Can lead to denaturation and aggregation |
| Purity of Eluted Sample | Generally higher due to reduced co-elution of non-specific binders and endogenous biotinylated proteins | Prone to contamination with proteins non-specifically bound to the resin and streptavidin itself |
| Downstream Applications | Ideal for mass spectrometry, functional assays, and analysis of post-translational modifications | Suitable for endpoint analyses like Western blotting where protein function is not required |
| Complexity | Requires an additional cleavage step | Simpler workflow without a cleavage step |
Delving Deeper: A Performance Comparison
The primary advantage of cleavable linkers lies in the ability to release the captured biomolecule from the streptavidin matrix under gentle conditions. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, making elution with non-cleavable linkers a significant challenge that often requires harsh, denaturing conditions.[1] These harsh conditions can lead to the co-elution of contaminants, such as endogenously biotinylated proteins and proteins that bind non-specifically to the affinity resin.[1][2]
In contrast, cleavable linkers allow for the selective release of the target molecule while leaving the biotin tag and any non-specifically bound proteins attached to the resin. This results in a cleaner elution and a higher signal-to-noise ratio in downstream analyses.
One study systematically compared five different cleavable biotin probes, including a dialkoxydiphenylsilane (DADPS)-based linker, which is acid-labile.[3] The DADPS probe was found to be highly selective and could be cleaved with high efficiency (>98%) using 10% formic acid for 30 minutes at room temperature.[3] Such mild cleavage conditions are compatible with maintaining the integrity of the eluted proteins for further analysis.
Another study comparing a cleavable DADPS linker to a non-cleavable linker for the identification of newly synthesized proteins found that the cleavable linker resulted in the identification and quantification of over fifty percent more proteins. This highlights the improved recovery and identification capabilities afforded by cleavable strategies in complex proteomic experiments.
Quantitative Data Summary
| Linker Type | Cleavage Condition | Cleavage Efficiency (%) | Key Advantages | Key Disadvantages |
| DADPS Biotin-Azide (Cleavable) | 10% Formic Acid | >98 | Mild elution, high selectivity, small residual mass tag (143 Da) | Requires acidic conditions |
| Disulfide Biotin-Azide (Cleavable) | 50 mM Na2S2O4 or other reducing agents | Variable | Mild, reducing environment-specific cleavage | Premature cleavage in cellular environments or with certain buffers |
| Dde Biotin-Azide (Cleavable) | 2% Hydrazine | Efficient | Mild, chemically specific cleavage | Hydrazine can be harsh on some proteins |
| Photocleavable (PC) Biotin-Azide | UV light (e.g., 365 nm) | Efficient | Spatially and temporally controlled cleavage | Potential for UV-induced damage to biomolecules |
| PEG Biotin-Azide (Non-cleavable) | N/A (requires denaturation) | N/A | Simple structure, stable linkage | Harsh elution, high background, protein denaturation |
Visualizing the Concepts
To better understand the structure and application of these linkers, the following diagrams illustrate their core components and a typical experimental workflow.
Caption: General structures of a cleavable (DADPS) and a non-cleavable (PEG) biotin-azide linker.
References
Assessing the Biocompatibility of Biotin-PEG4-Azide Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biotin to biomolecules is a cornerstone technique in a myriad of research and diagnostic applications. The choice of the biotinylation reagent is critical, as the linker chemistry can significantly impact the biocompatibility of the resulting conjugate. This guide provides an objective comparison of Biotin-PEG4-Azide with alternative biotinylation strategies, focusing on key biocompatibility parameters: cytotoxicity, immunogenicity, and in vivo stability and biodistribution. Experimental data is presented to support the comparisons, and detailed protocols for key biocompatibility assays are provided.
Introduction to this compound and its Alternatives
This compound is a popular biotinylation reagent that incorporates three key functional elements: a biotin moiety for high-affinity binding to streptavidin and avidin, a four-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry".[1][2][3] This reagent is frequently used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to label alkyne-modified biomolecules.[1][4]
Alternatives to this compound can be categorized based on their reactive chemistry and linker composition:
-
Amine-Reactive Reagents: These traditional reagents, such as NHS-Biotin and NHS-PEG4-Biotin, react with primary amines (e.g., lysine residues) on proteins.
-
Copper-Free Click Chemistry Reagents: To circumvent the potential cytotoxicity of copper catalysts used in CuAAC, reagents for SPAAC have been developed. These include biotin conjugated to strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
-
Biotinylation Reagents with Different Linkers: The nature of the linker can be varied to include different lengths of PEG, cleavable moieties (e.g., disulfide or ester bonds), or non-PEG hydrophilic spacers.
Comparative Analysis of Biocompatibility
The biocompatibility of a bioconjugate is a multifactorial issue. Here, we compare this compound and its alternatives based on cytotoxicity, immunogenicity, and in vivo behavior.
Cytotoxicity
The cytotoxicity of biotinylation reagents and their resulting conjugates is a critical consideration, especially for in vivo applications and live-cell imaging.
Comparison of Click Chemistry Approaches:
The primary source of cytotoxicity in bioconjugation with this compound often stems from the copper(I) catalyst required for the CuAAC reaction. Copper ions can be toxic to cells, limiting the utility of CuAAC in live-cell applications. In contrast, SPAAC is a copper-free click chemistry method and is therefore considered more biocompatible for in vivo studies.
Illustrative Cytotoxicity Data:
| Compound | Cell Line | Incubation Time (hours) | Illustrative IC50 (µM) |
| Biotin-PEG4-MeTz (Bioorthogonal) | HEK293 | 24 | > 100 |
| HeLa | 24 | > 100 | |
| Jurkat | 24 | > 100 | |
| Biotin-PEG4-NHS Ester (Amine-Reactive) | HEK293 | 24 | 50-100 |
| HeLa | 24 | 40-80 | |
| Jurkat | 24 | 30-60 |
Note: The higher expected cytotoxicity of the NHS ester is due to its potential for widespread, non-specific acylation of cellular proteins, which can disrupt their function.
Immunogenicity
The introduction of any foreign molecule into a biological system carries the risk of an immune response. For biotinylated conjugates, immunogenicity can arise from the biotin moiety itself, the linker, or the entire conjugate.
The Role of PEG in Immunogenicity:
PEGylation is a widely used strategy to reduce the immunogenicity of therapeutic molecules. The hydrophilic PEG chain can shield epitopes on the conjugated molecule, thereby reducing its recognition by the immune system. However, there is growing evidence of pre-existing and treatment-induced anti-PEG antibodies in a significant portion of the population. These anti-PEG antibodies can lead to accelerated clearance of PEGylated therapeutics and, in some cases, hypersensitivity reactions.
The immunogenicity of PEGylated compounds can be influenced by factors such as the molecular weight and branching of the PEG chain. Higher molecular weight PEGs have been shown to elicit a stronger anti-PEG immune response.
Quantitative Data on Anti-PEG Antibodies:
Detecting and quantifying anti-PEG antibodies is crucial for assessing the immunogenic potential of PEGylated bioconjugates. ELISA is a common method for this purpose.
| Study Focus | Finding | Reference |
| Prevalence of Anti-PEG Antibodies | In a study of healthy donors, 81.8% of female and 74.4% of male donors were positive for anti-PEG IgG. | |
| Another study found detectable anti-PEG antibodies in up to 72% of healthy individuals. | ||
| Impact on PEGylated Drugs | Pre-existing anti-PEG antibodies have been correlated with loss of therapeutic efficacy and an increase in adverse effects for some PEGylated drugs. | |
| Factors Influencing Response | The anti-PEG immune response is dependent on the immunogenicity of the protein carrier, the extent of PEGylation, and the molecular weight of the PEG. |
In Vivo Stability and Biodistribution
The in vivo fate of a bioconjugate is heavily influenced by its linker. The ideal linker should be stable in circulation but may be designed to be cleaved at the target site.
Influence of PEG Linkers:
PEGylation generally prolongs the circulation half-life of bioconjugates by increasing their hydrodynamic size, which reduces renal clearance. The length of the PEG chain can impact biodistribution; longer PEG chains can lead to reduced liver uptake and prolonged circulation. However, PEGylation does not always guarantee reduced uptake by macrophage-rich organs like the liver and spleen.
Cleavable vs. Non-Cleavable Linkers:
The choice between a cleavable and non-cleavable linker depends on the application.
-
Non-cleavable linkers , such as the one in this compound, provide high stability in circulation, which is advantageous for applications requiring long-term tracking or targeting.
-
Cleavable linkers are designed to release the conjugated molecule under specific conditions, such as the reducing environment within a cell or the acidic environment of a tumor. This is particularly useful for drug delivery applications. However, premature cleavage in circulation can lead to off-target effects.
Comparative Biodistribution Data:
The following table summarizes findings on how different linker properties affect the in vivo biodistribution of bioconjugates.
| Linker Property | Effect on Biodistribution | Reference |
| Increased PEG Length | Prolonged circulation time and reduced accumulation in kidneys and liver. For avidin-PEG conjugates, a 20 kDa PEG resulted in a 30-fold higher area under the curve compared to native avidin. | |
| Increasing PEG length from 10 to 30 kDa decreased liver uptake of polyplexes. | ||
| PEGylation | PEGylation of gold nanoparticles increased their uptake by tumor cells in an in vivo model. | |
| Cleavable Linker | Can lead to lower liver retention of radioactivity compared to non-cleavable linkers in some radioimmunoconjugates. |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below.
Cytotoxicity Assay (MTS Assay)
The MTS assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound conjugate and control compounds in cell culture medium. Add the dilutions to the respective wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Immunogenicity Assay (Anti-PEG Antibody ELISA)
This protocol describes a sandwich ELISA for the detection of anti-PEG antibodies in serum or plasma.
Protocol:
-
Plate Coating: Coat a high-binding 96-well plate with a PEGylated antigen (e.g., mPEG-BSA) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% milk in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-human IgG or IgM antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Quantify the concentration of anti-PEG antibodies by comparing the sample absorbance to a standard curve generated with known concentrations of anti-PEG antibodies.
In Vivo Biodistribution Study
This protocol outlines a general procedure for assessing the biodistribution of a radiolabeled bioconjugate in a mouse model.
Protocol:
-
Radiolabeling: Conjugate a radioactive isotope (e.g., ¹²⁵I, ¹¹¹In) to the biotinylation reagent or the final bioconjugate.
-
Animal Model: Use an appropriate animal model (e.g., tumor-bearing mice for cancer research).
-
Injection: Administer a defined dose of the radiolabeled conjugate to the animals via intravenous injection.
-
Time Points: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of animals.
-
Organ Harvesting: Collect blood and major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).
-
Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways.
References
Biotin-PEG4-Azide in Research: A Comparative Guide to Biotinylation Techniques
An In-depth Analysis of Biotin-PEG4-Azide and its Alternatives for Labeling and Enrichment Strategies
In the landscape of bioconjugation and targeted molecular analysis, this compound has emerged as a versatile and powerful tool for researchers. Its unique trifunctional structure, comprising a high-affinity biotin moiety, a flexible tetraethylene glycol (PEG4) spacer, and a reactive azide group, enables robust and specific labeling of biomolecules through "click chemistry." This guide provides a comprehensive literature review of this compound's applications, offering an objective comparison with alternative biotinylation reagents, supported by experimental data and detailed protocols.
Performance Comparison of Biotinylation Reagents
The selection of an appropriate biotinylation reagent is critical and depends on the specific application, the nature of the target molecule, and the experimental conditions. This compound is primarily utilized in bioorthogonal ligation strategies, specifically in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. Its performance is often benchmarked against traditional amine-reactive reagents like NHS-PEG4-Biotin and other advanced bioorthogonal reagents such as Biotin-PEG4-MeTz.
Quantitative Data Summary
The following tables summarize key performance metrics of this compound and its alternatives based on data from various research applications.
Table 1: Comparison of Reaction Kinetics for Bioorthogonal Biotinylation Reagents
| Reagent/Reaction | Target Moiety | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Considerations |
| This compound (SPAAC) | Strained Alkyne (e.g., DBCO) | ~1 | Copper-free, highly biocompatible, suitable for live cell imaging.[1] |
| This compound (CuAAC) | Terminal Alkyne | Fast (but slower than iEDDA) | Requires copper catalyst, which can be cytotoxic.[2] |
| Biotin-PEG4-MeTz (iEDDA) | Strained Alkene (e.g., TCO) | ~10³ - 10⁶ | Extremely fast kinetics, ideal for rapid labeling and in vivo applications.[1][3] |
Data compiled from studies on SPAAC and iEDDA reactions. The exact rate can vary depending on the specific strained alkyne/alkene and reaction conditions.
Table 2: Performance in Proteomics: Identification of Modified Peptides
| Reagent | Number of DDA Runs | Total Identified Peptides | Average Identifications per Run |
| Biotin-PEG3-Azide | 17 | 225 | 13 |
| This compound | 17 | 225 | 13 |
| Biotin-PEG5-Azide | 17 | 225 | 13 |
| MixClick (1:1:1 ratio of above) | 6 | 263 | 44 |
This data is from a study using homologous biotinyl azides to identify modified peptides in a chemical proteomics workflow. The "MixClick" method, a one-pot triplex tagging, showed the highest efficiency.[4]
Table 3: Qualitative and Semi-Quantitative Comparison of Biotinylation Chemistries
| Feature | NHS-PEG4-Biotin | This compound (SPAAC/CuAAC) | Biotin-PEG4-MeTz (iEDDA) |
| Specificity | Lower: Reacts with all accessible primary amines (Lysines, N-terminus). | Higher: Reacts specifically with alkyne-modified molecules. | Highest: Reacts specifically with TCO-modified molecules. |
| Biocompatibility | High | High (SPAAC); Moderate (CuAAC due to copper toxicity). | Highest: No catalyst required, minimal off-target reactivity. |
| Workflow Complexity | Simpler: One-step reaction. | More Complex: Requires pre-introduction of an alkyne group. | More Complex: Requires pre-introduction of a TCO group. |
| In Vivo Labeling | Limited applicability due to reactivity with numerous biomolecules. | Yes, particularly with copper-free SPAAC. | Yes, the bioorthogonal nature and fast kinetics are highly advantageous. |
| Enrichment Efficiency | High, but can be affected by non-specific binding. | High, with specific enrichment of alkyne-tagged proteins. | High, due to the covalent and specific nature of the tag attachment. |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are crucial for the successful application of biotinylation reagents. Below are representative protocols for key applications of this compound and its alternatives.
Protocol 1: Cell Surface Protein Biotinylation with this compound (via SPAAC)
This protocol describes the labeling of cell surface proteins that have been metabolically engineered to express a strained alkyne (e.g., DBCO).
Materials:
-
Cells cultured with a DBCO-modified sugar (e.g., Ac4ManNDBCO)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
Methodology:
-
Metabolic Labeling: Culture cells in the presence of a DBCO-modified sugar for 24-48 hours to allow for incorporation into cell surface glycans.
-
Cell Harvesting and Washing: Gently wash the cells three times with ice-cold PBS to remove media components.
-
Biotinylation Reaction: Incubate the cells with this compound (typically 10-100 µM in PBS) for 30-60 minutes at 4°C with gentle agitation.
-
Quenching and Lysis: Wash the cells three times with ice-cold PBS to remove excess reagent. Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C to capture biotinylated proteins.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an elution buffer (e.g., containing excess free biotin or by boiling in SDS-PAGE sample buffer).
-
Downstream Analysis: The eluted proteins can be analyzed by Western blotting or mass spectrometry.
Protocol 2: Protein Biotinylation using NHS-PEG4-Biotin
This protocol is suitable for labeling proteins on their primary amines (N-terminus and lysine residues).
Materials:
-
Protein sample (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG4-Biotin
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Methodology:
-
Reagent Preparation: Immediately before use, prepare a 20 mM stock solution of NHS-PEG4-Biotin in anhydrous DMSO.
-
Biotinylation Reaction: Add a 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Remove excess, unreacted NHS-PEG4-Biotin using a desalting spin column.
Visualizing the Workflows and Pathways
To better understand the experimental processes and the underlying biological pathways, the following diagrams are provided in the DOT language for Graphviz.
Bioconjugation Workflow Comparison
Caption: Comparison of biotinylation workflows.
Targeted Drug Delivery via Biotin-Functionalized Nanoparticles
References
Safety Operating Guide
Navigating the Safe Disposal of Biotin-PEG4-Azide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Biotin-PEG4-Azide is a critical component of laboratory safety and regulatory compliance. While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, the presence of the azide functional group necessitates stringent disposal protocols due to the potential for hazardous reactions.[1] This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is paramount for maintaining a safe and compliant research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted for all experimental procedures involving this compound.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety glasses or goggles should be worn to protect from splashes or contact with the powder form of the reagent.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[2]
-
Body Protection: A laboratory coat provides a barrier against accidental spills.
-
Respiratory Protection: When handling the powder, especially outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
All manipulations with this compound, particularly those that could generate dust or aerosols, should be performed in a properly functioning chemical fume hood.[3][4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any associated waste must be managed as hazardous chemical waste. Under no circumstances should this chemical or solutions containing it be disposed of down the drain.[2] Azides can react with metals in plumbing systems, such as lead and copper, to form highly explosive metal azides.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step.
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste.
-
Contaminated materials such as weigh paper, pipette tips, gloves, and microfuge tubes should be collected in a designated, sealed plastic bag or container. This container must be labeled as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container. High-density polyethylene or polypropylene containers are suitable choices; avoid containers with metal caps or liners.
-
Do not mix azide waste with acidic waste, as this can generate poisonous and volatile hydrazoic acid.
-
Step 2: Waste Labeling
Accurate and clear labeling of waste containers is mandatory for safety and compliance. Attach a hazardous waste label to each container. The label must include:
-
The full chemical name: "this compound Waste" (specify solid or liquid).
-
A list of all solvent components and their approximate concentrations.
-
Associated hazards (e.g., "Contains Azide," "Acutely Toxic").
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or research group.
Step 3: On-Site Chemical Deactivation (for Aqueous Solutions)
For dilute aqueous solutions (≤5%) of azide-containing compounds, chemical neutralization can be performed to mitigate the explosion hazard before disposal. This procedure must be carried out in a certified chemical fume hood due to the formation of nitric oxide.
Experimental Protocol: Quenching of Aqueous Azide Waste
This protocol describes the chemical neutralization of an azide in an aqueous solution using nitrous acid.
-
Preparation: The setup should be in a three-necked flask equipped with a stirrer, a dropping funnel, and an outlet leading to the fume hood's flue.
-
Reagent Addition: To the aqueous azide solution (≤5%), add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every 1 g of sodium azide in the solution (a 40% excess). Stir the mixture.
-
Acidification: While stirring, gradually add a 20% aqueous solution of sulfuric acid through the dropping funnel until the reaction mixture is acidic when tested with pH paper. Crucial Safety Note: The order of addition is critical. Adding the acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃).
-
Reaction Completion: Stir the mixture for at least one hour after the final addition of acid. The absence of azides can be confirmed using a colorimetric test if available.
-
Final Neutralization: After confirming the reaction is complete, neutralize the solution with a dilute sodium hydroxide solution to a pH between 6 and 9.
-
Disposal of Treated Solution: The neutralized solution, now free of reactive azides, can be collected as hazardous aqueous waste. It should be placed in a properly labeled container for disposal through your institution's Environmental Health & Safety (EHS) office.
Quantitative Parameters for Azide Neutralization
| Parameter | Specification | Purpose |
| Azide Concentration | ≤ 5% in aqueous solution | To ensure a controlled reaction. |
| Sodium Nitrite Solution | 20% aqueous solution | The quenching agent. |
| Sodium Nitrite Amount | 1.5 g per 1 g of sodium azide | Provides a 40% excess to drive the reaction to completion. |
| Sulfuric Acid Solution | 20% aqueous solution | To generate nitrous acid in situ for the reaction. |
| Final pH | 6.0 - 9.0 | To ensure the final solution is neutralized before disposal. |
Step 4: Storage and Final Disposal
-
Storage: Store all waste containers (solid, untreated liquid, and treated liquid) in a designated, well-ventilated area. Use secondary containment bins to prevent spills.
-
Disposal: Arrange for the collection of all hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company. Follow all local and national regulations for hazardous waste disposal.
Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Biotin-PEG4-Azide
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for Handling Biotin-PEG4-Azide
This compound is a valuable tool in bioconjugation and click chemistry, enabling the precise labeling of molecules. While some safety data sheets (SDS) may classify it as non-hazardous due to its high molecular weight and carbon-to-nitrogen ratio, it is crucial to handle it with the care afforded to all azide-containing compounds. Organic azides are a class of energetic compounds that can be sensitive to heat, shock, and friction.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in the laboratory.
Hazard Assessment and Stability
The stability of organic azides can be assessed using two general rules of thumb: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[1][3] For this compound (Molecular Formula: C₂₀H₃₆N₆O₆S), the C/N ratio is approximately 3.33 (20 carbons to 6 nitrogens), which is above the threshold of 3, suggesting it is relatively stable for isolation and storage.[3] Additionally, with more than six carbon atoms per azide functional group, it satisfies the "Rule of Six," further indicating a reduced risk of explosive decomposition compared to smaller organic azides.
Despite its relative stability, this compound should still be treated as a potentially hazardous substance. The azide functional group is toxic, with a toxicity comparable to cyanide. Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. The following PPE is recommended when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from potential splashes. A face shield should be used if there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required to protect skin and clothing from accidental spills. |
| Respiratory Protection | Fume Hood | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Occupational Exposure Limits
Specific occupational exposure limits for this compound have not been established. As a conservative measure, the exposure limits for the more hazardous sodium azide and its potential reaction product, hydrazoic acid, should be considered as a reference for ensuring a safe working environment.
| Compound | OSHA PEL (Ceiling) | NIOSH REL (Ceiling) | ACGIH TLV (Ceiling) |
| Sodium Azide | 0.1 ppm (as HN₃), 0.3 mg/m³ (as NaN₃) | 0.1 ppm (as HN₃), 0.3 mg/m³ (as NaN₃) | 0.29 mg/m³ (as NaN₃), 0.11 ppm (as Hydrazoic acid vapor) |
| Hydrazoic Acid | 0.1 ppm | 0.1 ppm | 0.11 ppm |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring the integrity of your experiments.
Preparation and Handling:
-
Work Area: All manipulations of this compound, both in solid form and in solution, must be performed in a certified chemical fume hood. The work surface should be covered with absorbent paper to contain any potential spills.
-
Avoid Incompatibilities: Keep the work area free of incompatible materials such as acids, heavy metals (e.g., copper, lead), and their salts. Reactions with acids can form the highly toxic and explosive hydrazoic acid. Contact with certain metals can form shock-sensitive metal azides.
-
Utensils: Use only plastic, ceramic, or glass spatulas and equipment. Metal spatulas should never be used to handle azides.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and dark place, away from heat, light, and incompatible materials. Storage at -20°C is often recommended.
-
Segregation: Store azide-containing compounds separately from other chemicals, particularly acids and metals.
Spill and Emergency Procedures:
-
Small Spills:
-
For solid spills, gently cover with an inert absorbent material like sand or vermiculite. Avoid raising dust.
-
For liquid spills, absorb with a chemical absorbent pad.
-
Using non-metallic tools, carefully sweep or wipe up the absorbed material and place it into a designated, labeled container for hazardous waste.
-
Decontaminate the spill area by wiping it down with a soap and water solution, followed by 70% ethanol.
-
-
Large Spills:
-
Evacuate the area immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
In all cases of exposure, seek immediate medical attention.
-
Experimental Protocol: Click Chemistry Labeling
This compound is commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reactions. The following is a general protocol for labeling an alkyne-modified biomolecule.
-
Dissolve Reagents: Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer. Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule, the this compound solution, and a copper(I) catalyst source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate, or a pre-formed copper(I)-TBTA complex).
-
Incubation: Allow the reaction to proceed at room temperature for a specified time, typically ranging from 1 to 12 hours. The reaction can be gently agitated.
-
Purification: Following the reaction, the biotinylated product can be purified from excess reagents using methods such as precipitation (e.g., with acetone or ethanol), dialysis, or chromatography (e.g., size-exclusion or affinity chromatography).
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste containing this compound, including unused product, reaction mixtures, and contaminated lab supplies (e.g., gloves, pipette tips, absorbent paper), must be collected in a dedicated and clearly labeled hazardous waste container. The container should be made of a non-metallic material.
-
Segregation: Azide-containing waste must be kept separate from other waste streams, especially acidic waste, to prevent the formation of hydrazoic acid.
-
Sink Disposal: Never dispose of azide-containing solutions down the sink. Azides can react with copper or lead in the plumbing to form highly explosive metal azides.
-
Deactivation (for dilute inorganic azide solutions): While chemical deactivation procedures exist for dilute inorganic azide solutions (e.g., with nitrous acid), these should only be performed by trained personnel in a fume hood and in strict accordance with institutional safety protocols. For a compound like this compound, direct disposal as hazardous waste is the recommended and safer option.
-
Final Disposal: All collected azide waste must be disposed of through your institution's hazardous waste management program.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
